molecular formula C8H11NS B1205008 2-(Phenylthio)ethanamine CAS No. 2014-75-7

2-(Phenylthio)ethanamine

Cat. No.: B1205008
CAS No.: 2014-75-7
M. Wt: 153.25 g/mol
InChI Key: UBKQRASXZMLQRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Phenylthio)ethanamine, also known as this compound, is a useful research compound. Its molecular formula is C8H11NS and its molecular weight is 153.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 203124. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-phenylsulfanylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NS/c9-6-7-10-8-4-2-1-3-5-8/h1-5H,6-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBKQRASXZMLQRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80173968
Record name Phenyl-2-aminoethyl sulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80173968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2014-75-7
Record name Phenyl-2-aminoethyl sulfide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002014757
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2014-75-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203124
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2014-75-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=215186
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phenyl-2-aminoethyl sulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80173968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [(2-aminoethyl)sulfanyl]benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PHENYL-2-AMINOETHYL SULFIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B0SD0G9QMH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 2-(Phenylthio)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(Phenylthio)ethanamine, a molecule of interest in medicinal chemistry and drug development. The document details its chemical and physical properties, outlines a common synthesis protocol, and explores its potential biological activities, with a focus on its interaction with neurotransmitter systems and its antimicrobial properties. Detailed experimental methodologies for relevant assays are provided to facilitate further research and development.

Chemical and Physical Properties

This compound, also known as 2-phenylsulfanylethanamine, is an organic compound featuring a phenylthio group linked to an ethanamine moiety[1]. Its chemical structure combines an aromatic ring with a primary amine, conferring both hydrophobic and hydrophilic characteristics to the molecule.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 2014-75-7[1][2][3]
Molecular Formula C₈H₁₁NS[1]
Molecular Weight 153.25 g/mol [1]
IUPAC Name 2-phenylsulfanylethanamine[1][3]
Synonyms PAES, phenyl-2-aminoethyl sulfide, phenylthioethylamine[1]
Appearance Off-white to slightly yellowish solid[1]
Melting Point ~43.52 °C[1]
Boiling Point 234-257 °C[1]
Density ~1.05 g/cm³[4]
Water Solubility 4819 - 8187 mg/L (estimated)[1][4]
Solubility in Organic Solvents Soluble in ethanol and methanol; slightly soluble in acetone and DMSO.[1]

Synthesis of this compound

A common and straightforward method for the synthesis of this compound is through the nucleophilic substitution reaction between thiophenol and a haloethylamine derivative, such as 2-bromoethylamine hydrobromide.

Experimental Protocol: Nucleophilic Substitution

Materials:

  • Thiophenol

  • 2-Bromoethylamine hydrobromide

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Hydrochloric acid (HCl) in diethyl ether

Procedure:

  • In a round-bottom flask, dissolve sodium hydroxide (2 equivalents) in ethanol with stirring.

  • To this solution, add thiophenol (1 equivalent) dropwise at room temperature.

  • Add 2-bromoethylamine hydrobromide (1 equivalent) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • To the residue, add water and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • For purification, the crude product can be distilled under reduced pressure or purified by column chromatography on silica gel.

  • To obtain the hydrochloride salt for better stability and handling, dissolve the purified free base in diethyl ether and add a solution of HCl in diethyl ether dropwise until precipitation is complete. Filter the precipitate and dry under vacuum.

G cluster_synthesis Synthesis Workflow Reactants Thiophenol + 2-Bromoethylamine HBr + NaOH in Ethanol Reaction Nucleophilic Substitution (Reflux, 4-6h) Reactants->Reaction Step 1 Workup Solvent Removal -> Aqueous Workup -> Extraction with Diethyl Ether Reaction->Workup Step 2 Purification Distillation or Column Chromatography Workup->Purification Step 3 Salt_Formation HCl in Diethyl Ether Purification->Salt_Formation Step 4 (Optional) Product This compound HCl Salt_Formation->Product

Synthesis workflow for this compound.

Biological Activity and Potential Applications

This compound is being investigated for its potential pharmacological activities, primarily focusing on its ability to modulate neurotransmitter systems and its antimicrobial properties.

Neurotransmitter Modulation

Compounds with a phenethylamine backbone are known to interact with various components of the central nervous system. It is suggested that this compound may act as a modulator of dopamine and serotonin pathways. This activity could be due to its interaction with neurotransmitter transporters, such as the dopamine transporter (DAT) and the serotonin transporter (SERT).

G cluster_0 Potential Mechanism of Action A This compound B Dopamine Transporter (DAT) A->B C Serotonin Transporter (SERT) A->C D Inhibition of Dopamine Reuptake B->D E Inhibition of Serotonin Reuptake C->E F Increased Synaptic Dopamine Levels D->F G Increased Synaptic Serotonin Levels E->G H Potential Therapeutic Effects in Neurological Disorders F->H G->H

Proposed mechanism of neurotransmitter modulation.
Experimental Protocol: Neurotransmitter Transporter Uptake Assay

To quantitatively assess the interaction of this compound with dopamine and serotonin transporters, a neurotransmitter transporter uptake assay can be employed. This assay measures the ability of a compound to inhibit the uptake of a radiolabeled or fluorescent substrate into cells expressing the target transporter.

Materials:

  • HEK-293 cells stably expressing human dopamine transporter (hDAT) or human serotonin transporter (hSERT).

  • Culture medium (e.g., DMEM with 10% FBS, antibiotics).

  • Assay buffer (e.g., Krebs-Ringer-HEPES buffer).

  • Radiolabeled substrate (e.g., [³H]dopamine or [³H]serotonin) or a fluorescent substrate.

  • This compound test solutions at various concentrations.

  • Reference inhibitors (e.g., GBR 12909 for DAT, fluoxetine for SERT).

  • Scintillation cocktail and a scintillation counter (for radiolabeled assays) or a fluorescence plate reader.

Procedure:

  • Cell Culture: Culture the hDAT or hSERT expressing HEK-293 cells in appropriate culture medium until they reach about 80-90% confluency.

  • Cell Plating: Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Assay Preparation: On the day of the assay, wash the cells with assay buffer.

  • Compound Incubation: Add varying concentrations of this compound or reference inhibitors to the wells and incubate for a predetermined time (e.g., 10-20 minutes) at room temperature.

  • Substrate Addition: Add the radiolabeled or fluorescent substrate to all wells and incubate for a specific duration (e.g., 10-15 minutes) at room temperature.

  • Termination of Uptake: Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

  • Quantification:

    • For radiolabeled assays: Lyse the cells and measure the radioactivity in each well using a scintillation counter.

    • For fluorescent assays: Measure the fluorescence intensity using a fluorescence plate reader.

  • Data Analysis: Determine the IC₅₀ value for this compound by plotting the percent inhibition of substrate uptake against the logarithm of the compound concentration.

G cluster_assay Neurotransmitter Uptake Assay Workflow Cell_Culture Culture hDAT/hSERT expressing HEK-293 cells Cell_Plating Seed cells in 96-well plates Cell_Culture->Cell_Plating Assay_Prep Wash cells with assay buffer Cell_Plating->Assay_Prep Compound_Incubation Incubate with This compound Assay_Prep->Compound_Incubation Substrate_Addition Add radiolabeled or fluorescent substrate Compound_Incubation->Substrate_Addition Termination Wash with ice-cold assay buffer Substrate_Addition->Termination Quantification Measure radioactivity or fluorescence Termination->Quantification Data_Analysis Calculate IC50 value Quantification->Data_Analysis

Workflow for neurotransmitter uptake assay.
Antimicrobial Properties

Derivatives of phenylthio compounds have demonstrated antimicrobial activity, suggesting that this compound may also possess such properties. Further investigation is warranted to determine its spectrum of activity against various bacterial and fungal strains.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

The minimum inhibitory concentration (MIC) of this compound against various microorganisms can be determined using the broth microdilution method.

Materials:

  • Pure culture of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).

  • Appropriate broth medium (e.g., Mueller-Hinton Broth).

  • This compound stock solution.

  • Sterile 96-well microtiter plates.

  • Spectrophotometer or microplate reader.

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in broth medium, adjusted to a 0.5 McFarland standard.

  • Serial Dilutions: Prepare serial twofold dilutions of this compound in the broth medium directly in the wells of a 96-well plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the microtiter plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Conclusion

This compound is a versatile molecule with potential applications in drug development, particularly in the area of neuroscience and infectious diseases. This technical guide provides a foundational understanding of its properties and methodologies for its synthesis and biological evaluation. Further research is encouraged to fully elucidate its pharmacological profile and therapeutic potential.

References

An In-depth Technical Guide to the Synthesis of 2-(Phenylthio)ethanamine from Thiophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-(Phenylthio)ethanamine, a valuable building block in medicinal chemistry and organic synthesis, starting from thiophenol. This document details the most common and effective synthetic methodologies, complete with experimental protocols and characterization data.

Introduction

This compound is an organic compound featuring a phenylthio group linked to an ethanamine backbone.[1] Its unique structural combination of a flexible aminoethyl chain and a lipophilic phenylthio moiety makes it a versatile intermediate in the development of various biologically active molecules. The presence of the primary amine allows for a wide range of chemical modifications, while the thioether linkage offers sites for further functionalization, such as oxidation to sulfoxides or sulfones.[1]

This guide focuses on the practical synthesis of this compound from readily available thiophenol, providing detailed experimental procedures and the expected analytical data for the final product.

Synthetic Pathways

The most direct and widely employed method for the synthesis of this compound from thiophenol is through nucleophilic substitution. This involves the reaction of a thiophenolate anion with a 2-haloethylamine salt.

graph Synthesis_Pathway {
  graph [rankdir="LR", splines=ortho, nodesep=0.5];
  node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"];
  edge [color="#4285F4", penwidth=2];

Thiophenol [label="Thiophenol"]; Base [label="Base (e.g., NaOH, NaOEt)", shape=ellipse, fillcolor="#FFFFFF", style=filled]; Thiophenolate [label="Sodium Thiophenolate"]; Haloethylamine [label="2-Haloethylamine\n(e.g., 2-Bromoethylamine\nhydrobromide)"]; Product [label="this compound"]; Byproduct [label="NaX + H₂O", shape=ellipse, fillcolor="#FFFFFF", style=filled];

Thiophenol -> Thiophenolate [label="+", headport="w", tailport="e"]; Base -> Thiophenolate [label="", headport="n", tailport="s"]; Thiophenolate -> Product [label="+", headport="w", tailport="e"]; Haloethylamine -> Product [label="", headport="n", tailport="s"]; Product -> Byproduct [label="→", style=invis];

{rank=same; Thiophenol; Base;} {rank=same; Thiophenolate; Haloethylamine;} {rank=same; Product;} }

Figure 2: Experimental workflow for the synthesis of this compound.

Conclusion

This technical guide has detailed a reliable and efficient method for the synthesis of this compound from thiophenol. The nucleophilic substitution pathway using 2-bromoethylamine hydrobromide offers good yields and a straightforward experimental procedure. The provided characterization data serves as a benchmark for researchers to confirm the identity and purity of their synthesized product. This versatile molecule can be a key starting material for further elaboration in various research and development endeavors, particularly in the field of medicinal chemistry.

References

An In-depth Technical Guide to the Basic Synthesis of 2-(Phenylthio)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental synthesis, purification, and characterization of 2-(Phenylthio)ethanamine. The document details the most prevalent synthetic methodology, offering a protocol grounded in established chemical principles. Furthermore, it presents a summary of the spectroscopic data essential for the structural elucidation and quality control of the final product.

Core Synthesis Methodology: Nucleophilic Substitution

The most direct and widely employed method for the synthesis of this compound is the nucleophilic substitution reaction between thiophenol and a 2-haloethylamine, typically 2-chloroethylamine hydrochloride, under basic conditions.[1] This reaction proceeds via a classic SN2 mechanism, where the thiophenolate anion, a potent nucleophile, displaces the halide leaving group.

The overall transformation is depicted below:

Reaction: Thiophenol + 2-Chloroethylamine hydrochloride → this compound

Experimental Protocol

This protocol describes a representative procedure for the synthesis of this compound.

Materials:

  • Thiophenol

  • 2-Chloroethylamine hydrochloride

  • Sodium ethoxide (or another suitable base, e.g., NaOH, KOH)

  • Ethanol (or another suitable polar aprotic solvent, e.g., DMF, THF)[1]

  • Hydrochloric acid (for workup)

  • Sodium hydroxide (for workup)

  • Ethyl acetate (for extraction)

  • Anhydrous magnesium sulfate or sodium sulfate (for drying)

Procedure:

  • Base and Thiophenolate Formation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide (1.1 equivalents) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon). To this solution, add thiophenol (1.0 equivalent) dropwise at room temperature. Stir the mixture for 30 minutes to ensure the complete formation of the sodium thiophenolate salt.

  • Nucleophilic Substitution: Add a solution of 2-chloroethylamine hydrochloride (1.0 equivalent) in ethanol to the reaction mixture.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain this temperature. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Workup and Extraction: Upon completion, cool the reaction mixture to room temperature. Neutralize the mixture with a dilute aqueous solution of hydrochloric acid and then make it basic with a sodium hydroxide solution. Extract the aqueous layer with ethyl acetate. Combine the organic extracts.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude this compound.

Purification

The crude product can be purified by one of the following methods to achieve the desired level of purity.

Purification MethodPurity AchievedRecovery YieldScale
Column Chromatography 95-99%-Laboratory/Pilot
Vacuum Distillation 85-95%80-95%Large Scale

Alternative Synthesis Routes

While nucleophilic substitution is the most common, other methods for the synthesis of this compound have been described.

  • Reduction Reactions: This approach involves the reduction of a corresponding thioamide or sulfoxide to yield the desired amine.

  • Direct Amination: Thiophenol can be reacted with ethylene oxide in the presence of a catalyst to directly form this compound.[1]

  • Gabriel Synthesis: This method provides a classic route to primary amines, avoiding over-alkylation. It involves the N-alkylation of potassium phthalimide with a suitable 2-(phenylthio)ethyl halide, followed by hydrazinolysis or acidic hydrolysis to release the primary amine.

Physicochemical and Spectroscopic Data

Accurate characterization of this compound is critical for its use in research and drug development.

PropertyValue
Molecular Formula C₈H₁₁NS
Molecular Weight 153.25 g/mol [1]
CAS Number 2014-75-7
Appearance Solid
Boiling Point Approx. 234 °C
Water Solubility 4819-8187 mg/L (estimated)[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Chemical Shift (δ ppm)MultiplicityAssignment
Aromatic Protons7.1-7.6MultipletPhenyl-H
Methylene Protons2.8-3.1Triplet-S-CH₂-
Methylene Protons2.7-2.9Triplet-CH₂-NH₂
Amine Protons1.2-1.8Broad Singlet-NH₂
¹³C NMR Chemical Shift (δ ppm)Assignment
Aromatic Carbons125-135Phenyl-C
Methylene Carbon40-45-CH₂-NH₂
Methylene Carbon35-40-S-CH₂-
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)Assignment
3300-3500N-H stretch (primary amine)[1]
3030-3080C-H stretch (aromatic)[1]
2850-2950C-H stretch (methylene)[1]
1600-1640N-H bend (primary amine)[1]
1580-1600 & 1450-1500C=C stretch (aromatic)[1]
1020-1220C-N stretch[1]
600-700C-S stretch[1]
Mass Spectrometry (MS)
m/zAssignment
153Molecular ion (M⁺)[1]
124M⁺ - NH₂[1]
109Phenylthio cation (C₆H₅S⁺)[1]
77Phenyl cation (C₆H₅⁺)[1]

Visualized Workflows and Pathways

The following diagrams illustrate the primary synthesis pathway and a general experimental workflow.

Synthesis_Pathway Thiophenol Thiophenol Product This compound Thiophenol->Product SN2 Attack Chloroethylamine 2-Chloroethylamine Hydrochloride Chloroethylamine->Product Base Base (e.g., NaOEt) in Ethanol Base->Thiophenol Deprotonation

Caption: SN2 synthesis of this compound.

Experimental_Workflow cluster_reaction Reaction cluster_workup Workup & Purification Reagents 1. Mix Thiophenol & Base Addition 2. Add 2-Chloroethylamine Hydrochloride Reagents->Addition Reflux 3. Heat to Reflux Addition->Reflux Workup 4. Neutralize, Basify, & Extract Reflux->Workup Reaction Completion Dry 5. Dry & Concentrate Workup->Dry Purify 6. Purify (Distillation or Chromatography) Dry->Purify Final_Product Final Product Purify->Final_Product Pure Product

Caption: General experimental workflow for synthesis.

References

2-(Phenylthio)ethanamine IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-(Phenylthio)ethanamine

Chemical Identity

IUPAC Name: 2-phenylsulfanylethanamine[1][2]

Synonyms:

  • 2-(Phenylthio)ethylamine

  • Phenyl-2-aminoethyl sulfide[1]

  • PAES[1]

  • 2-Aminoethyl phenyl sulfide

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
Molecular Formula C₈H₁₁NS[1]
Molecular Weight 153.25 g/mol [1]
CAS Number 2014-75-7[1]
Boiling Point 234.13 °C to 256.67 °C[3]
Melting Point 43.52 °C[3]
Density 1.05 g/cm³[3]
Water Solubility 4819.1 to 8187.21 mg/L[3]
Appearance Solid[2]

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various methods, with nucleophilic substitution being a common and straightforward approach.[1]

Experimental Protocol: Nucleophilic Substitution

This method involves the reaction of thiophenol with 2-chloroethylamine hydrochloride in the presence of a base.[1] The reaction proceeds via an SN2 mechanism where the thiophenolate anion acts as a nucleophile, displacing the chloride from 2-chloroethylamine.

Materials:

  • Thiophenol

  • 2-Chloroethylamine hydrochloride

  • A suitable base (e.g., Sodium Hydroxide, Potassium Carbonate)

  • Solvent (e.g., Ethanol, Chloroform)[4]

Procedure:

  • Dissolve 2-chloroethylamine hydrochloride in the chosen solvent.

  • Add the base to the solution to deprotonate the amine and generate the free base of 2-chloroethylamine.

  • Separately, prepare a solution of thiophenol and the base in the same solvent to generate the thiophenolate nucleophile.

  • Slowly add the thiophenolate solution to the 2-chloroethylamine solution.

  • The reaction mixture is typically stirred at room temperature or gently heated to facilitate the reaction.

  • Reaction progress can be monitored using Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is worked up. This may involve neutralization, extraction with an organic solvent, and washing to remove impurities.

  • The final product, this compound, is isolated and purified, often through crystallization or column chromatography.[4]

Chemical Reactions

This compound undergoes reactions typical of primary amines and thioethers.

  • Acid-Base Reactions: As a primary amine, it can react with acids to form the corresponding ammonium salts.[1]

  • Oxidation: The sulfur atom in the phenylthio group can be oxidized to form sulfoxides or sulfones using appropriate oxidizing agents.[1]

  • Nucleophilic Substitution: The phenylthio group can participate in substitution reactions.[1]

Logical Workflow for Synthesis

The following diagram illustrates the synthetic pathway for this compound via nucleophilic substitution.

G cluster_reactants Reactants cluster_process Reaction Steps cluster_products Products & Purification Thiophenol Thiophenol Deprotonation Deprotonation of Thiophenol Thiophenol->Deprotonation Chloroethylamine 2-Chloroethylamine HCl SN2 SN2 Reaction Chloroethylamine->SN2 Base Base (e.g., NaOH) Base->Deprotonation Deprotonation->SN2 Thiophenolate Nucleophile Product This compound SN2->Product Purification Purification Product->Purification

Caption: Synthetic workflow for this compound.

References

An In-depth Technical Guide to the Solubility of 2-(Phenylthio)ethanamine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the solubility of 2-(Phenylthio)ethanamine, a versatile building block in organic synthesis and medicinal chemistry. The document is intended for researchers, scientists, and professionals in drug development, offering insights into the compound's solubility characteristics and standardized methods for its determination.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior.

PropertyValueReference
IUPAC Name 2-(phenylsulfanyl)ethanamine[1]
CAS Number 2014-75-7[1]
Molecular Formula C₈H₁₁NS[2][3]
Molecular Weight 153.25 g/mol [1][2]
Appearance Off-white to slightly yellowish solid[2]
Estimated Water Solubility 4819-8187 mg/L[2][4]

Solubility Profile

This compound contains both a hydrophobic phenyl ring and a hydrophilic amino group, resulting in moderate to good solubility in a range of organic solvents.[2] While specific quantitative data is not extensively available in the public domain, the following table summarizes its known qualitative solubility.

Table 1: Qualitative Solubility of this compound

SolventSolubility
AcetoneGood
Dimethyl Sulfoxide (DMSO)Good
EthanolGood
MethanolGood
DichloromethaneSoluble
Ethyl AcetateSoluble

The term "Good" and "Soluble" are based on descriptive reports.[2] For precise applications, experimental determination is recommended.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is critical for process development, formulation, and quality control. The following are standard methodologies that can be applied to this compound.

General Experimental Workflow

The fundamental process for determining the equilibrium solubility of a compound is outlined in the workflow below. This procedure ensures that the solution is saturated and that undissolved solids are effectively removed before analysis.

G A 1. System Preparation (Known volume of solvent in a sealed vial) B 2. Addition of Excess Solute (this compound) A->B C 3. Equilibration (Agitation at constant temperature, e.g., 24-48h) B->C D 4. Phase Separation (Centrifugation or filtration to remove undissolved solid) C->D E 5. Analysis of Saturated Supernatant (Gravimetric, HPLC, etc.) D->E F 6. Calculation of Solubility E->F

Caption: Workflow for Equilibrium Solubility Determination.

The gravimetric method is a straightforward and cost-effective technique for determining solubility by measuring the mass of the dissolved solute after solvent evaporation.[5][6]

Protocol:

  • Preparation: Add a known volume (e.g., 5.0 mL) of the desired organic solvent to a sealable glass vial.

  • Saturation: Add an excess of this compound to the solvent, ensuring a visible amount of undissolved solid remains.

  • Equilibration: Seal the vial and place it in a temperature-controlled shaker or stirring plate. Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[7]

  • Sampling: Allow the undissolved solid to settle. Carefully withdraw a known volume (e.g., 1.0 mL) of the clear supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE).

  • Evaporation: Transfer the filtered aliquot to a pre-weighed, dry evaporating dish.

  • Drying: Place the dish in a vacuum oven at a temperature sufficient to evaporate the solvent without degrading the solute. Dry to a constant weight.[5][8]

  • Calculation: The solubility (S) is calculated using the following formula: S ( g/100 mL) = [(Weight of dish + residue) - (Weight of empty dish)] / (Volume of aliquot in mL) * 100

HPLC is a highly sensitive and accurate method for determining solubility, particularly for compounds that are soluble at low concentrations or are difficult to analyze gravimetrically.[9][10]

Protocol:

  • Standard Preparation: Prepare a series of standard solutions of this compound in a suitable solvent (typically the mobile phase) at known concentrations. Generate a calibration curve by plotting the HPLC peak area against concentration.

  • Sample Preparation: Prepare a saturated solution of this compound as described in the gravimetric method (Steps 1-4).

  • Dilution: Accurately dilute a known volume of the filtered, saturated supernatant with the mobile phase to a concentration that falls within the linear range of the calibration curve.

  • Analysis: Inject the diluted sample into the HPLC system.

  • Quantification: Determine the concentration of the diluted sample from its peak area using the calibration curve.

  • Calculation: Calculate the solubility (S) in the original saturated solution by accounting for the dilution factor: S (mg/mL) = Concentration from calibration curve (mg/mL) * Dilution Factor

Typical HPLC Conditions (Example):

  • Column: C18 reverse-phase column

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent like acetonitrile or methanol.[11]

  • Detection: UV spectrophotometer at a wavelength where this compound shows strong absorbance (e.g., ~254 nm).

  • Flow Rate: 1.0 mL/min

  • Temperature: Ambient or controlled column temperature.

References

An In-depth Technical Guide on the Chemical Reactivity Profile of 2-(Phenylthio)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical reactivity profile of 2-(phenylthio)ethanamine. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the synthetic utility and potential applications of this versatile molecule. This document details the principal reactions, including nucleophilic reactions of the primary amine, reactions involving the sulfur atom, and cyclization pathways. Spectroscopic data is provided for the characterization of this compound, and detailed experimental protocols for key transformations are outlined.

Introduction

This compound is a bifunctional organic molecule featuring a primary aliphatic amine and a phenylthio ether group.[1] This unique combination of functional groups imparts a versatile reactivity profile, making it a valuable building block in organic synthesis and medicinal chemistry. The nucleophilic amine allows for a wide range of derivatization reactions, while the sulfur atom can undergo oxidation to introduce new functionalities. Furthermore, the overall structure is amenable to cyclization reactions for the construction of heterocyclic scaffolds. This guide explores the key aspects of its chemical behavior, supported by experimental data and protocols to facilitate its application in research and development.

Physicochemical and Spectroscopic Properties

A summary of the key physicochemical and spectroscopic data for this compound is presented below. This information is crucial for its identification and characterization.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₈H₁₁NS[1]
Molecular Weight153.25 g/mol [1]
Melting Point43.52 °C[2]
Boiling Point234-257 °C[2]
Water Solubility4819-8187 mg/L[1]

Table 2: Spectroscopic Data for this compound

Spectroscopic TechniqueKey Features and Assignments
¹H NMR Aromatic protons (multiplet, δ 7.1-7.6 ppm), -CH₂-S- (triplet, δ 2.8-3.1 ppm), -CH₂-NH₂ (triplet, δ 2.7-2.9 ppm), -NH₂ (broad singlet, δ 1.2-1.8 ppm).
¹³C NMR Aromatic carbons (δ 125-135 ppm), -CH₂-S- (δ 35-40 ppm), -CH₂-NH₂ (δ 40-45 ppm).
Infrared (IR) N-H stretch (3300-3500 cm⁻¹), aromatic C-H stretch (3030-3080 cm⁻¹), aliphatic C-H stretch (2850-2950 cm⁻¹), C=C aromatic stretch (1580-1600 cm⁻¹), C-N stretch (1020-1220 cm⁻¹), C-S stretch (600-700 cm⁻¹).
Mass Spectrometry (MS) Molecular ion (M⁺) at m/z 153, prominent fragments at m/z 124 ([M-NH₂]⁺), 109 ([C₆H₅S]⁺), and 77 ([C₆H₅]⁺).[2]
UV-Vis Strong absorption at ~254 nm (π→π* transition of the phenyl ring).

Chemical Reactivity Profile

The reactivity of this compound is characterized by the distinct chemistries of its primary amine and thioether functionalities.

Reactions at the Amino Group

The primary amine group is a potent nucleophile and a base, readily participating in a variety of classical amine reactions.

Direct alkylation of the primary amine can be achieved with alkyl halides. However, this reaction can be difficult to control, often leading to a mixture of mono- and di-alkylated products, as well as the quaternary ammonium salt.[3][4] To achieve selective mono-alkylation, a large excess of the amine is typically used.[3]

General Reaction Scheme for N-Alkylation:

C₆H₅SCH₂CH₂NH₂ + R-X → C₆H₅SCH₂CH₂NHR + C₆H₅SCH₂CH₂NR₂ + [C₆H₅SCH₂CH₂NR₃]⁺X⁻

The amine group reacts readily with acylating agents such as acid chlorides and anhydrides to form stable amide derivatives. This reaction is generally high-yielding and proceeds under mild conditions.[5] The use of a non-nucleophilic base is often employed to scavenge the acid byproduct.

General Reaction Scheme for N-Acylation:

C₆H₅SCH₂CH₂NH₂ + RCOCl → C₆H₅SCH₂CH₂NHCOR + HCl

Primary amines undergo a facile addition reaction with isothiocyanates to produce thiourea derivatives. This reaction is typically fast and efficient, often proceeding at room temperature.[6]

General Reaction Scheme for Thiourea Formation:

C₆H₅SCH₂CH₂NH₂ + R-NCS → C₆H₅SCH₂CH₂NHC(=S)NHR

Condensation of the primary amine with aldehydes or ketones yields imines, commonly known as Schiff bases. This reaction is typically reversible and is often carried out with the removal of water to drive the equilibrium towards the product.[7]

General Reaction Scheme for Schiff Base Formation:

C₆H₅SCH₂CH₂NH₂ + R₂C=O ⇌ C₆H₅SCH₂CH₂N=CR₂ + H₂O

Reactions at the Sulfur Atom

The thioether linkage is susceptible to oxidation, providing a convenient handle to introduce sulfoxide and sulfone functionalities, which can significantly alter the molecule's polarity and biological activity.[8]

Selective oxidation to the sulfoxide can be achieved using one equivalent of a mild oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) at low temperatures.[9][10] The use of excess oxidizing agent and/or higher temperatures leads to the formation of the corresponding sulfone.[9][11]

General Reaction Scheme for Oxidation:

C₆H₅SCH₂CH₂NH₂ --[O]--> C₆H₅S(O)CH₂CH₂NH₂ --[O]--> C₆H₅S(O)₂CH₂CH₂NH₂

Cyclization Reactions

The β-arylethylamine motif present in this compound and its derivatives makes it a suitable precursor for the synthesis of various heterocyclic compounds through cyclization reactions.

The Pictet-Spengler reaction is a powerful method for the synthesis of tetrahydroisoquinolines and related heterocyclic systems.[2][3][4][12] It involves the condensation of a β-arylethylamine with an aldehyde or ketone to form an iminium ion, which then undergoes an intramolecular electrophilic substitution to close the ring.[3][4] For this compound derivatives, this reaction would lead to the formation of tetrahydro-β-carboline or similar heterocyclic structures, depending on the nature of the aromatic ring.[3]

Conceptual Pictet-Spengler Reaction Workflow

G cluster_synthesis Synthesis of Core Molecule cluster_derivatization Derivatization Reactions Thiophenol Thiophenol PTE This compound Thiophenol->PTE Chloroethylamine 2-Chloroethylamine HCl Chloroethylamine->PTE Base Base (e.g., NaOH) Base->PTE Solvent_S Solvent (e.g., Ethanol) Solvent_S->PTE Amide N-Acyl Derivative PTE->Amide Acylation Sulfoxide Sulfoxide / Sulfone PTE->Sulfoxide Oxidation Thiourea Thiourea Derivative PTE->Thiourea Addition AcylHalide Acyl Halide / Anhydride AcylHalide->Amide Oxidant Oxidizing Agent (e.g., m-CPBA) Oxidant->Sulfoxide Isothiocyanate Isothiocyanate Isothiocyanate->Thiourea

References

Unveiling the Therapeutic Potential of 2-(Phenylthio)ethanamine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release:

[City, State] – December 26, 2025 – 2-(Phenylthio)ethanamine, a versatile chemical scaffold, is garnering significant attention within the medicinal chemistry landscape. This in-depth technical guide explores the burgeoning potential of this compound and its derivatives, highlighting its role as a promising pharmaceutical intermediate and a candidate for the development of novel therapeutics. Emerging research points towards its involvement in crucial biological pathways, including neurotransmitter modulation, and demonstrates potential antimicrobial and anticancer properties.

Core Chemical and Physical Properties

This compound is an organic compound featuring a phenylthio group linked to an ethanamine backbone. Its unique structure contributes to a moderate degree of water solubility and reactivity, making it a valuable building block in the synthesis of more complex bioactive molecules.[1]

PropertyValueSource
Molecular Formula C₈H₁₁NS[1]
Molecular Weight 153.25 g/mol [1]
CAS Number 2014-75-7[1]
Physical State SolidChemBridge Corporation
Purity 95%ChemBridge Corporation

Synthesis of this compound

The synthesis of this compound can be achieved through several established chemical reactions. A common and straightforward method involves the nucleophilic substitution reaction between thiophenol and 2-chloroethylamine hydrochloride under basic conditions.[1] This reaction proceeds via an SN2 mechanism where the thiophenolate anion acts as the nucleophile.

Alternatively, palladium-catalyzed C–S bond formation strategies offer an efficient route to the diaryl thioether core of 2-(phenylthio)phenyl)ethanamine derivatives. Optimized conditions using a palladium acetate/Xantphos catalytic system have been shown to achieve high yields.[2]

Potential Applications in Medicinal Chemistry

The structural motif of this compound is present in a variety of compounds with demonstrated biological activity, suggesting a broad range of potential therapeutic applications.

Neurotransmitter Modulation

The phenethylamine backbone of this compound is a well-established pharmacophore in neuroscience. Phenethylamines are known to interact with monoamine transporters, including the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET).[2] Derivatives of this compound have been investigated as high-affinity ligands for these transporters, indicating their potential for the development of treatments for neurological and psychiatric disorders.

For instance, a fluorinated derivative, 2-(2'-((dimethylamino)methyl)-4'-(3-[18F]fluoropropoxy)-phenylthio)benzenamine, has been evaluated as a potent and selective ligand for PET imaging of the serotonin transporter.[3] This highlights the potential of the this compound scaffold in designing central nervous system (CNS) active agents.

Table 1: Binding Affinity of a this compound Derivative for Monoamine Transporters

CompoundTargetKᵢ (nM)
2-(2'-((dimethylamino)methyl)-4'-(3-fluoropropoxy)-phenylthio)benzenamineSERT0.33
DAT299
NET11.9
Source: Wang et al., for PET Imaging of Serotonin Transporters[3]

dot

Monoamine_Transporter_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron 2_PTE This compound Derivative Transporter Monoamine Transporter (SERT, DAT, NET) 2_PTE->Transporter Inhibits Monoamine Monoamine (Serotonin, Dopamine, Norepinephrine) Transporter->Monoamine Reuptake Monoamine_Cleft Monoamine Monoamine->Monoamine_Cleft Release Receptor Postsynaptic Receptor Monoamine_Cleft->Receptor Binds

Caption: Proposed mechanism of neurotransmitter modulation by this compound derivatives.

Antimicrobial Activity

Derivatives of this compound have shown promising activity against various microbial pathogens. Specifically, a series of 2-(phenylthio) benzoylarylhydrazones were synthesized and evaluated for their antimycobacterial effects against Mycobacterium tuberculosis.

Table 2: Antimycobacterial Activity of 2-(Phenylthio)benzoylarylhydrazone Derivatives

CompoundIC₅₀ (µg/mL)IC₉₀ (µg/mL)
4f (5-Nitro-2-furyl analogue)2.927.57
4g (5-Nitro-2-thienyl analogue)3.112.96
Source: Synthesis and Antimycobacterial Activity of 2-(Phenylthio) benzoylarylhydrazone Derivatives

The results indicate that these derivatives possess significant inhibitory effects, suggesting that the 2-(phenylthio) moiety could be a valuable component in the design of new antitubercular agents.

Anticancer Potential

Preliminary evidence suggests that the hydrochloride salt of this compound may possess anticancer properties. Reports indicate its ability to inhibit tumor growth in animal models.[4] While the exact mechanism of action is yet to be fully elucidated, this finding opens a new avenue for the exploration of this compound derivatives as potential chemotherapeutic agents. Further research is required to identify the specific cancer cell lines susceptible to these compounds and to understand the underlying molecular pathways.

Experimental Protocols

In Vitro Monoamine Transporter Inhibition Assay

A standard experimental workflow to assess the inhibitory activity of this compound and its derivatives on monoamine transporters involves radioligand binding assays.

Materials:

  • HEK293 cells stably expressing the human transporter of interest (DAT, NET, or SERT).

  • Radiolabeled ligands (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT).

  • Test compounds (this compound derivatives).

  • Assay buffer and scintillation fluid.

Procedure:

  • Cell Culture: Maintain HEK293 cells expressing the target transporter in appropriate culture conditions.

  • Binding Assay: Incubate cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.

  • Washing and Lysis: After incubation, wash the membranes to remove unbound ligand and lyse the cells.

  • Scintillation Counting: Measure the radioactivity to determine the amount of bound radioligand.

  • Data Analysis: Calculate the IC₅₀ value by plotting the percentage of inhibition against the test compound concentration. The Kᵢ value can then be determined using the Cheng-Prusoff equation.

dot

Experimental_Workflow Start Start Cell_Culture Culture HEK293 cells expressing monoamine transporter Start->Cell_Culture Prepare_Membranes Prepare cell membranes Cell_Culture->Prepare_Membranes Incubate Incubate membranes with radioligand and test compound Prepare_Membranes->Incubate Wash Wash to remove unbound ligand Incubate->Wash Lyse_and_Count Lyse cells and perform scintillation counting Wash->Lyse_and_Count Analyze Calculate IC50 and Ki values Lyse_and_Count->Analyze End End Analyze->End

Caption: Workflow for in vitro monoamine transporter inhibition assay.

Conclusion and Future Directions

This compound represents a promising scaffold in medicinal chemistry with diverse potential applications. Its derivatives have demonstrated significant activity as neurotransmitter modulators and antimicrobial agents. The preliminary anticancer data for its hydrochloride salt warrants further investigation. Future research should focus on synthesizing and evaluating a broader range of derivatives to establish clear structure-activity relationships for each biological target. Elucidating the precise mechanisms of action and conducting in vivo efficacy and safety studies will be crucial steps in translating the therapeutic potential of this versatile molecule into clinical applications.

References

An In-depth Technical Guide to 2-(Phenylthio)ethanamine Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(phenylthio)ethanamine derivatives, a class of compounds with significant potential in medicinal chemistry. This document details their synthesis, explores their diverse pharmacological activities, and delves into their mechanisms of action, with a focus on their potential as anti-inflammatory, antimicrobial, and neuroactive agents.

Introduction to this compound Derivatives

The this compound scaffold is a versatile pharmacophore that has garnered considerable interest in drug discovery. The core structure, consisting of a phenyl ring linked to an ethanamine moiety via a sulfur atom, provides a unique combination of lipophilicity and basicity, allowing for interactions with a variety of biological targets. Modifications to the phenyl ring, the ethylamine side chain, and the nitrogen atom have led to the development of a wide range of derivatives with diverse pharmacological profiles.

Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives can be achieved through several synthetic routes. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

General Synthetic Strategies

Common synthetic approaches include:

  • Nucleophilic Substitution: This is a straightforward method involving the reaction of a substituted thiophenol with a suitable 2-haloethylamine derivative.

  • Reductive Amination: This method involves the reaction of a phenylthio-substituted aldehyde or ketone with an amine in the presence of a reducing agent.

  • Palladium-Catalyzed C-S Cross-Coupling: This modern synthetic method allows for the efficient formation of the phenylthioether linkage from aryl halides or triflates and a thiol.

Experimental Protocol: Synthesis of 2-(Phenylthio)benzoylarylhydrazone Derivatives

This protocol details the synthesis of a series of 2-(phenylthio)benzoylarylhydrazone derivatives, which have shown promising antimycobacterial activity.

Step 1: Synthesis of Methyl 2-(phenylthio)benzoate

  • To a solution of 2-(phenylthio)benzoic acid (1.0 eq) in methanol, add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

  • Reflux the mixture for 8-12 hours.

  • After cooling, pour the reaction mixture into ice-cold water and extract with ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain methyl 2-(phenylthio)benzoate.

Step 2: Synthesis of 2-(Phenylthio)benzoic acid hydrazide

  • To a solution of methyl 2-(phenylthio)benzoate (1.0 eq) in ethanol, add hydrazine hydrate (5.0 eq).

  • Reflux the mixture for 12-18 hours.

  • Cool the reaction mixture to room temperature, and collect the precipitated solid by filtration.

  • Wash the solid with cold ethanol to afford 2-(phenylthio)benzoic acid hydrazide.

Step 3: Synthesis of 2-(Phenylthio)benzoylarylhydrazone Derivatives

  • To a solution of 2-(phenylthio)benzoic acid hydrazide (1.0 eq) in ethanol, add the appropriate substituted aldehyde (1.0 eq) and a catalytic amount of glacial acetic acid.

  • Reflux the mixture for 4-8 hours.

  • Cool the reaction to room temperature, and collect the precipitated product by filtration.

  • Recrystallize the crude product from ethanol to obtain the pure 2-(phenylthio)benzoylarylhydrazone derivative.

Characterization Data for a Representative Compound (4g): N'-(5-nitrothiophen-2-yl)methylene)-2-(phenylthio)benzohydrazide

  • Yield: 91%

  • Melting Point: 178-180 °C

  • IR (KBr, cm⁻¹): 3180 (N-H), 1649 (C=O), 1531, 1337 (NO₂)

  • ¹H-NMR (DMSO-d₆, δ ppm): 12.25 (s, 1H, NH), 8.51 (s, 1H, N=CH), 8.07 (d, J=4.0 Hz, 1H, thiophene-H), 7.61-7.13 (m, 10H, Ar-H and thiophene-H)

  • Mass Spectrum (m/z): 383 (M⁺)

  • Elemental Analysis (C₁₈H₁₃N₃O₃S₂): Calculated: C, 56.38; H, 3.42; N, 10.96. Found: C, 56.29; H, 3.37; N, 11.12.

Pharmacological Activities and Therapeutic Potential

This compound derivatives exhibit a broad spectrum of biological activities, making them attractive candidates for drug development in various therapeutic areas.

Anti-inflammatory Activity

Certain 2-phenylthio- and 4-phenylthio-N-acyl phenylamine derivatives have demonstrated significant anti-inflammatory properties.

Table 1: Anti-inflammatory Activity of 2-Phenylthio-N-acyl Phenylamine Derivatives

CompoundStructureIn Vivo Activity (% Edema Reduction)In Vitro Activity (PG Synthesis Inhibition)
XVc 2-(propanoic acid)-N-(p-chlorobenzoyl)phenylthioaniline79% at 300 mg/kg p.o.[1]Inactive
XIVm Benzyl alcohol derivativeInactiveActive
XIVn Benzyl alcohol derivativeInactiveActive

Data from Bethegnies et al., Farmaco, 1989.[1]

This in vivo assay is a standard model for evaluating the anti-inflammatory activity of novel compounds.

  • Animals: Male Wistar rats (150-200 g).

  • Procedure:

    • Fast the rats overnight with free access to water.

    • Administer the test compound or vehicle (e.g., 1% Tween 80 in saline) orally or intraperitoneally.

    • After 1 hour, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.

    • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 6 hours after carrageenan injection.

    • The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the mean paw volume of the control group and Vt is the mean paw volume of the treated group.

  • Positive Control: Indomethacin (10 mg/kg, p.o.).

Antimicrobial Activity

Derivatives of this compound, particularly hydrazone derivatives, have shown promising activity against Mycobacterium tuberculosis.

Table 2: Antimycobacterial Activity of 2-(Phenylthio)benzoylarylhydrazone Derivatives against M. tuberculosis H37Rv

CompoundRIC₅₀ (µg/mL)IC₉₀ (µg/mL)
4f 5-Nitro-2-furyl2.927.57
4g 5-Nitro-2-thienyl3.112.96

Data from Almasirad et al., Iran J Pharm Res, 2011.

This colorimetric assay is a widely used method for determining the minimum inhibitory concentration (MIC) of compounds against Mycobacterium tuberculosis.

  • Materials:

    • M. tuberculosis H37Rv strain

    • Middlebrook 7H9 broth supplemented with OADC

    • Alamar Blue reagent

    • 96-well microplates

  • Procedure:

    • Prepare serial dilutions of the test compounds in the 96-well plates.

    • Add a standardized inoculum of M. tuberculosis H37Rv to each well.

    • Incubate the plates at 37 °C for 5-7 days.

    • Add Alamar Blue reagent to each well and re-incubate for 24 hours.

    • A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.

Neurotransmitter Reuptake Inhibition

This compound and its analogs share structural similarities with phenethylamine, a core structure in many psychoactive compounds and neurotransmitters. This has led to the investigation of their effects on monoamine transporters, particularly the serotonin transporter (SERT) and the norepinephrine transporter (NET). Inhibition of these transporters can lead to antidepressant and anxiolytic effects. While specific quantitative data for a broad range of this compound derivatives is an area for further research, preliminary studies suggest their potential in this area.

This in vitro assay is used to determine the binding affinity of compounds to specific neurotransmitter transporters.

  • Materials:

    • Cell membranes expressing human SERT or NET (e.g., from HEK293 cells)

    • Radioligand (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET)

    • Test compounds

    • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

    • Glass fiber filters

    • Scintillation counter

  • Procedure:

    • In a 96-well plate, incubate the cell membranes with the radioligand and varying concentrations of the test compound.

    • Incubate at room temperature for a specified time to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value can then be calculated using the Cheng-Prusoff equation.

Mechanism of Action: Signaling Pathways

The therapeutic effects of this compound derivatives are mediated through their interaction with specific biological targets, leading to the modulation of intracellular signaling pathways.

Serotonin Receptor Signaling

Derivatives that act as serotonin reuptake inhibitors increase the concentration of serotonin in the synaptic cleft, thereby enhancing the activation of postsynaptic serotonin receptors.

serotonin_signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron SERT SERT Derivative This compound Derivative Derivative->SERT Inhibition Serotonin_synapse Serotonin (Synaptic Cleft) Serotonin_receptor 5-HT Receptor Serotonin_synapse->Serotonin_receptor Binding G_protein G-protein Serotonin_receptor->G_protein Activation Effector Effector (e.g., Adenylyl Cyclase) G_protein->Effector Modulation Second_messenger Second Messenger (e.g., cAMP) Effector->Second_messenger Production Cellular_response Cellular Response (e.g., Gene Transcription, Ion Channel Modulation) Second_messenger->Cellular_response Activation dopamine_signaling Dopamine Dopamine D1_receptor D1-like Receptor Dopamine->D1_receptor D2_receptor D2-like Receptor Dopamine->D2_receptor Gs Gs D1_receptor->Gs Activates Gi Gi D2_receptor->Gi Activates AC Adenylyl Cyclase Gs->AC Stimulates Gi->AC Inhibits Cellular_response_D2 Cellular Response (e.g., Inhibition of Voltage-gated Ca²⁺ channels) Gi->Cellular_response_D2 cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Activates Cellular_response_D1 Cellular Response (e.g., Phosphorylation of DARPP-32) PKA->Cellular_response_D1

References

An In-depth Technical Guide to the Safety and Handling of 2-(Phenylthio)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2-(Phenylthio)ethanamine (CAS No. 2014-75-7), a versatile building block in organic synthesis and a compound of interest in medicinal chemistry.[1] Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of research.

Chemical and Physical Properties

This compound, also known as 2-phenylsulfanylethanamine, is an organic compound featuring a phenylthio group linked to an ethanamine backbone.[1] Its key physical and chemical properties are summarized below.

PropertyValueSource
Molecular Formula C₈H₁₁NS[1][2]
Molecular Weight 153.25 g/mol [1]
Appearance Off-white to slightly yellowish solid[1]
Odor Characteristic of sulfur-containing organic compounds and primary amines[1]
Melting Point ~43.52 °C[1]
Boiling Point 234-257 °C[1]
Water Solubility 4819-8187 mg/L (estimated)[1]
Solubility in Organic Solvents Good solubility in acetone, dimethyl sulfoxide (DMSO), ethanol, and methanol.[1]
Storage Temperature Room Temperature

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are associated with its corrosive and irritant properties.

Hazard ClassGHS CategoryHazard Statement
Skin Corrosion/IrritationCategory 1Causes severe skin burns and eye damage.
Serious Eye Damage/Eye IrritationCategory 1Causes serious eye damage.
Specific Target Organ Toxicity (Single Exposure)Category 3May cause respiratory irritation.

Source: GHS classification information derived from multiple sources.

Experimental Safety Protocols

Acute Dermal Irritation/Corrosion

Objective: To determine the potential of this compound to cause skin irritation or corrosion.

Methodology (based on OECD Guideline 404):

  • Test System: Healthy, young adult albino rabbits are typically used.[3]

  • Preparation: The fur on the dorsal area of the trunk is clipped 24 hours before the test.

  • Application: A small amount (typically 0.5 g of the solid, moistened with a suitable vehicle) of the test substance is applied to a small area of skin (approximately 6 cm²) and covered with a gauze patch and non-irritating tape.[4]

  • Exposure: The exposure duration is typically 4 hours.[4]

  • Observation: After the exposure period, the patch is removed, and the skin is examined for erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) for up to 14 days.[4]

  • Scoring: The severity of the skin reactions is scored numerically to determine the irritation or corrosion potential.[4]

Acute Eye Irritation/Corrosion

Objective: To assess the potential of this compound to cause eye irritation or damage.

Methodology (based on OECD Guideline 405):

  • Test System: Healthy, adult albino rabbits with no pre-existing eye defects are used.

  • Application: A small, measured amount of the test substance (typically 0.1 mL of liquid or a corresponding weight of solid) is instilled into the conjunctival sac of one eye of each animal. The other eye remains untreated and serves as a control.[5]

  • Observation: The eyes are examined at 1, 24, 48, and 72 hours after instillation.[5][6] Observations include the cornea (opacity), iris, and conjunctivae (redness, swelling, discharge).[6]

  • Scoring: The ocular reactions are scored according to a standardized system to classify the substance's irritation potential. The reversibility of the lesions is also assessed.[5][6]

In Vitro Skin Corrosion: Reconstructed Human Epidermis (RhE) Test

Objective: To determine the skin corrosion potential of a chemical using an in vitro model, reducing the need for animal testing.

Methodology (based on OECD Guideline 431):

  • Test System: A commercially available Reconstructed Human Epidermis (RhE) model, such as SkinEthic™ RHE, is used.[7] This model mimics the biochemical and physiological properties of the human epidermis.

  • Application: The test chemical is applied topically to the surface of the RhE tissue.

  • Exposure: The exposure time can vary (e.g., 3 minutes, 1 hour, or 4 hours) to differentiate between corrosive and non-corrosive substances.

  • Viability Assessment: After exposure, the tissue is rinsed and incubated. Cell viability is then determined using a quantitative assay, most commonly the MTT assay, which measures mitochondrial activity.[8]

  • Classification: A substance is identified as corrosive if the cell viability falls below a certain threshold after a specified exposure time.

experimental_workflow_skin_corrosion cluster_prep Preparation cluster_application Application cluster_exposure Exposure cluster_observation Observation & Scoring cluster_classification Classification animal_prep Prepare Albino Rabbit (Clip Fur) apply_substance Apply this compound to Skin Patch animal_prep->apply_substance exposure 4-Hour Exposure apply_substance->exposure observe Observe for Erythema & Edema (1, 24, 48, 72 hrs) exposure->observe score Score Skin Reactions observe->score classify Classify as Corrosive or Irritant score->classify

Safe Handling and Storage

Personal Protective Equipment (PPE)

A thorough hazard assessment should be conducted to determine the appropriate PPE.[9][10] The following are minimum recommendations when handling this compound:

  • Eye/Face Protection: Wear chemical splash goggles that comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[11] A face shield should be worn in situations with a high risk of splashing.[12]

  • Skin Protection:

    • Gloves: Wear appropriate chemical-resistant gloves. Nitrile or neoprene gloves are generally recommended for handling amines and sulfur compounds.[9][10] Inspect gloves for any signs of degradation or puncture before use.

    • Body Protection: A lab coat is required.[12] For larger quantities or when there is a significant risk of skin contact, a chemical-resistant apron or coveralls should be worn.

  • Respiratory Protection: Use only in a well-ventilated area, preferably under a chemical fume hood.[11][13] If a fume hood is not available or if exposure limits are exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[11]

  • Footwear: Closed-toe shoes are mandatory in the laboratory.[9]

ppe_selection cluster_ppe Recommended Personal Protective Equipment hazard_assessment Hazard Assessment for This compound eye_protection Eye/Face Protection (Goggles, Face Shield) hazard_assessment->eye_protection hand_protection Hand Protection (Nitrile/Neoprene Gloves) hazard_assessment->hand_protection body_protection Body Protection (Lab Coat, Apron) hazard_assessment->body_protection respiratory_protection Respiratory Protection (Fume Hood, Respirator) hazard_assessment->respiratory_protection

Storage
  • Store in a cool, dry, and well-ventilated area.[14]

  • Keep containers tightly closed when not in use.[11][14]

  • Store away from incompatible materials such as strong oxidizing agents, acids, and bases.[11]

Emergency Procedures

First Aid Measures

Immediate medical attention is required for all exposures.[11]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[11] Seek immediate medical attention.

  • Skin Contact: Immediately remove all contaminated clothing. Wash skin with soap and plenty of water for at least 15 minutes.[11] Seek immediate medical attention.

  • Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[11] If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[11] Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill Response
  • Minor Spills:

    • Alert others in the area and restrict access.[15][16]

    • Wear appropriate PPE.[15][17]

    • If the material is flammable, remove all sources of ignition.[11][13]

    • Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or earth).[15]

    • Carefully sweep or scoop up the absorbed material and place it into a suitable, labeled container for chemical waste disposal.[14][15][17]

    • Clean the spill area with soap and water.[15][18]

    • Ventilate the area.

  • Major Spills:

    • Evacuate the area immediately.

    • Alert your institution's emergency response team.

    • Isolate the spill area and prevent entry.

    • Provide the emergency response team with the Safety Data Sheet and any other relevant information.

spill_response_workflow cluster_initial_response Initial Response cluster_minor_spill Minor Spill Procedure cluster_major_spill Major Spill Procedure spill_occurs Spill of this compound Occurs alert_personnel Alert Personnel in the Area spill_occurs->alert_personnel assess_spill Assess Spill Size (Minor vs. Major) alert_personnel->assess_spill don_ppe Don Appropriate PPE assess_spill->don_ppe Minor evacuate Evacuate the Area assess_spill->evacuate Major contain_spill Contain Spill with Absorbent Material don_ppe->contain_spill collect_waste Collect Absorbed Material into Waste Container contain_spill->collect_waste decontaminate Decontaminate Spill Area collect_waste->decontaminate contact_emergency Contact Emergency Response evacuate->contact_emergency isolate_area Isolate the Spill Area contact_emergency->isolate_area

Chemical Reactivity and Incompatibilities

  • Acid-Base Reactions: As a primary amine, this compound is basic and will react with acids to form salts.[1]

  • Oxidation: The thioether linkage can be oxidized to form the corresponding sulfoxide or sulfone.[1]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, acids, and bases.[11]

Synthesis Outline

Several synthetic routes to this compound have been reported. A common and straightforward method involves the nucleophilic substitution of 2-chloroethylamine with thiophenol.[1]

General Protocol for Nucleophilic Substitution:

  • Thiophenol is treated with a base (e.g., sodium hydroxide) in a suitable solvent (e.g., ethanol) to generate the thiophenolate anion.

  • 2-Chloroethylamine hydrochloride is added to the reaction mixture.

  • The reaction is typically stirred at room temperature or with gentle heating until completion, which can be monitored by Thin Layer Chromatography (TLC).

  • Work-up involves neutralization, extraction with an organic solvent, and purification, often by distillation or chromatography.

Conclusion

This compound is a valuable chemical intermediate, but it poses significant health hazards, primarily due to its corrosive and irritant properties. A thorough understanding of its properties and strict adherence to the safety precautions outlined in this guide are essential for its safe handling in a research and development setting. Always consult the most up-to-date Safety Data Sheet (SDS) from your supplier before use and ensure that all personnel are trained on the appropriate handling and emergency procedures.

References

Methodological & Application

experimental protocol for nucleophilic substitution synthesis of 2-(Phenylthio)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Synthesis of 2-(Phenylthio)ethanamine via Nucleophilic Substitution

Introduction

This compound is an organic compound featuring a phenylthio group linked to an ethanamine backbone.[1] This molecule serves as a valuable building block in organic synthesis and holds potential for applications in medicinal chemistry due to the biological activities associated with phenethylamine and phenylthio derivatives.[1][2] The synthesis of this compound is most commonly and straightforwardly achieved through a nucleophilic substitution reaction. This document provides a detailed experimental protocol for its synthesis, targeting professionals in research and drug development.

Reaction Principle

The primary synthetic route involves the direct nucleophilic substitution reaction between thiophenol and 2-chloroethylamine hydrochloride.[1] The reaction proceeds via an SN2 mechanism. In the presence of a base, the acidic thiol proton of thiophenol is removed to generate a highly nucleophilic thiophenolate anion. This anion then attacks the electrophilic carbon atom of 2-chloroethylamine, displacing the chloride leaving group to form the final thioether product, this compound. The use of polar aprotic solvents is recommended as they effectively solvate the reactants and enhance the nucleophilicity of the thiolate anion.[1]

Experimental Data Summary

The following table outlines the typical quantitative parameters for the synthesis of this compound. Optimization may be required to achieve maximum yield and purity.[1]

Reactant/Parameter Value/Condition Notes
Reactants
Thiophenol1.0 equivalentActs as the nucleophile precursor.
2-Chloroethylamine hydrochloride1.0 - 1.2 equivalentsThe electrophilic substrate.
Base (e.g., NaOH, K₂CO₃)2.0 - 2.2 equivalentsRequired to neutralize the HCl salt and deprotonate the thiophenol.
Solvent
Polar Aprotic (e.g., DMF)~5-10 mL per gram of thiophenolAcetonitrile or THF are also suitable alternatives.[1]
Reaction Conditions
Temperature80 - 110 °COptimal temperature range for the reaction.[1]
Reaction Time4 - 8 hoursMonitor by TLC for completion.
Yield
Typical Yield70 - 90%Yields can vary based on reaction scale and purification method.

Detailed Experimental Protocol

Materials and Equipment:

  • Thiophenol

  • 2-Chloroethylamine hydrochloride

  • Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF), anhydrous

  • Diethyl ether or Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin-Layer Chromatography (TLC) apparatus

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 2-chloroethylamine hydrochloride (1.0 eq.) and anhydrous dimethylformamide (DMF). Stir the suspension.

  • Addition of Base: Carefully add powdered sodium hydroxide (2.1 eq.) or potassium carbonate (2.1 eq.) to the mixture.

  • Addition of Nucleophile: Add thiophenol (1.0 eq.) dropwise to the stirring suspension at room temperature.

  • Reaction: Heat the reaction mixture to 90 °C and maintain this temperature with vigorous stirring.[1] Monitor the reaction progress using TLC until the starting material (thiophenol) is consumed (typically 4-8 hours).

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Pour the mixture into a separatory funnel containing water and extract three times with diethyl ether or ethyl acetate.

    • Combine the organic layers and wash sequentially with water, saturated aqueous NaHCO₃ solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Characterization:

The structure and purity of the synthesized compound can be confirmed using standard analytical techniques such as 1H-NMR, 13C-NMR, Mass Spectrometry, and IR spectroscopy.[3][4]

Safety Precautions:

  • All procedures should be performed in a well-ventilated fume hood.

  • Thiophenol has a strong, unpleasant odor and is toxic. Handle with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Sodium hydroxide is corrosive. Avoid contact with skin and eyes.

  • DMF is a skin irritant and should be handled with care.

Experimental Workflow Diagram

G Reactants Reactants (Thiophenol, 2-Chloroethylamine HCl, Base, Solvent) Setup Reaction Setup (Combine reactants in flask) Reactants->Setup Reaction Heating & Stirring (80-110°C, 4-8h) Setup->Reaction Heat Workup Reaction Work-up (Cool, add water) Reaction->Workup TLC Confirms Completion Extraction Extraction & Washing (Et₂O or EtOAc, H₂O, Brine) Workup->Extraction Drying Drying & Concentration (MgSO₄, Rotary Evaporation) Extraction->Drying Purification Purification (Vacuum Distillation or Column Chromatography) Drying->Purification Crude Product Product Final Product This compound Purification->Product Pure Product

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols for 2-(Phenylthio)ethanamine as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-(Phenylthio)ethanamine as a versatile pharmaceutical intermediate. This document outlines its synthesis, potential therapeutic applications, and detailed protocols for the preparation of bioactive derivatives. The information is intended to facilitate further research and development in medicinal chemistry.

Introduction

This compound is a valuable building block in organic synthesis, particularly for the development of novel pharmaceutical agents. Its structure, featuring a flexible ethylamine chain and a phenylthio group, allows for diverse chemical modifications to explore structure-activity relationships (SAR). This intermediate has been investigated for its potential in developing treatments for a range of conditions, including neurological disorders, infectious diseases, and inflammatory conditions.[1] The presence of the sulfur atom and the primary amine group provides reactive sites for derivatization, making it a key component in the synthesis of various heterocyclic and acyclic compounds with pharmacological activity.

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the nucleophilic substitution reaction between thiophenol and a suitable 2-aminoethyl halide, such as 2-chloroethylamine hydrochloride.

Experimental Protocol: Synthesis of this compound

Materials:

  • Thiophenol

  • 2-Chloroethylamine hydrochloride

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve sodium hydroxide (2.0 eq) in a mixture of ethanol and water.

  • To this solution, add thiophenol (1.0 eq) and stir at room temperature for 30 minutes to form the sodium thiophenolate salt.

  • Add 2-chloroethylamine hydrochloride (1.0 eq) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • To the remaining aqueous solution, add water and extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash with brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • The crude product can be further purified by vacuum distillation or column chromatography on silica gel.

Application 1: Synthesis of Antimycobacterial Agents

Derivatives of this compound have shown promising activity against Mycobacterium tuberculosis. One such class of compounds is 2-(phenylthio)benzoylarylhydrazones.

Experimental Protocol: Synthesis of 2-(Phenylthio)benzoylarylhydrazone Derivatives

This protocol is adapted from the synthesis of related hydrazone derivatives.

Materials:

  • 2-(Phenylthio)benzoic acid hydrazide (can be synthesized from 2-(Phenylthio)benzoic acid)

  • Substituted aromatic aldehydes (e.g., 5-nitro-2-furaldehyde, 5-nitro-2-thiophenecarboxaldehyde)

  • Absolute ethanol

  • Hydrochloric acid (catalytic amount)

  • Sodium bicarbonate (10% aqueous solution)

  • Beaker

  • Magnetic stirrer

Procedure:

  • Dissolve 2-(Phenylthio)benzoic acid hydrazide (1.0 eq) in absolute ethanol in a beaker.

  • Add the corresponding substituted aromatic aldehyde (1.05 eq) to the solution.

  • Add a few drops of concentrated hydrochloric acid as a catalyst.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Neutralize the residue with a 10% aqueous solution of sodium bicarbonate.

  • The resulting precipitate is filtered, washed with water, and dried.

  • The crude product can be recrystallized from a suitable solvent like ethanol to afford the pure 2-(phenylthio)benzoylarylhydrazone.

Quantitative Data: Antimycobacterial Activity

The following table summarizes the in vitro activity of synthesized 2-(phenylthio)benzoylarylhydrazone derivatives against Mycobacterium tuberculosis H37Rv.

Compound IDSubstituent (Ar)IC₅₀ (µg/mL)IC₉₀ (µg/mL)
4f 5-Nitro-2-furyl2.927.57
4g 5-Nitro-2-thienyl3.112.96

Data sourced from a study on 2-(phenylthio)benzoylarylhydrazone derivatives.

Application 2: Scaffold for Dopamine Receptor Ligands

The phenethylamine backbone of this compound is a key pharmacophore in many neurologically active compounds, including dopamine receptor ligands.[2][3] Derivatives can be synthesized to target dopamine receptors, which are implicated in disorders such as Parkinson's disease and schizophrenia.

Experimental Protocol: N-Alkylation for Dopamine Receptor Ligand Synthesis (Representative)

This is a representative protocol for the N-alkylation of a phenethylamine derivative, which can be adapted for this compound.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, propyl iodide)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Round-bottom flask

  • Magnetic stirrer

  • Filtration apparatus

Procedure:

  • To a solution of this compound (1.0 eq) in acetonitrile, add potassium carbonate (2.5 eq).

  • Add the desired alkyl halide (1.1 eq) dropwise to the suspension.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction by TLC.

  • After completion, filter the reaction mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield the N-alkylated derivative.

Quantitative Data: Dopamine Receptor Binding Affinity (Illustrative)

The following table presents illustrative data for related phenethylamine derivatives to demonstrate the potential for high-affinity dopamine receptor ligands based on this scaffold.

CompoundD₁ Receptor Ki (nM)D₂ Receptor Ki (nM)
Derivative A >1000025
Derivative B 580015

Data is illustrative and based on structurally related dopamine receptor ligands.

Visualizations

Experimental Workflow in Drug Discovery

G General Experimental Workflow for Pharmaceutical Intermediate Utilization cluster_0 Synthesis & Characterization cluster_1 Derivative Synthesis cluster_2 Biological Evaluation A Synthesis of This compound B Purification & Characterization (NMR, MS, etc.) A->B C Library Synthesis (e.g., N-alkylation, acylation) B->C D In Vitro Screening (e.g., Receptor Binding Assays, Antimicrobial Assays) C->D E Hit Identification D->E F Lead Optimization (SAR Studies) E->F G In Vivo Testing (Animal Models) F->G H H G->H Preclinical Development

Caption: A general workflow for utilizing this compound in drug discovery.

Dopamine D2 Receptor Signaling Pathway

G Dopamine D2 Receptor Signaling Pathway Dopamine Dopamine or D2 Agonist D2R Dopamine D2 Receptor (GPCR) Dopamine->D2R G_protein Gi/o Protein D2R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits GIRK GIRK Channel Activation G_protein->GIRK activates (βγ subunit) Ca Ca2+ Influx (Inhibition) G_protein->Ca inhibits (βγ subunit) cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB Phosphorylation PKA->CREB phosphorylates Gene Gene Expression CREB->Gene regulates

Caption: A simplified diagram of the dopamine D2 receptor signaling pathway.

References

Synthesis of Bioactive Molecules from 2-(Phenylthio)ethanamine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of novel bioactive molecules derived from the versatile building block, 2-(Phenylthio)ethanamine. This compound serves as a valuable scaffold for the generation of diverse chemical entities with potential therapeutic applications, including antimicrobial, antifungal, and neuromodulatory agents. The following sections detail synthetic methodologies for the preparation of N-acyl, N-sulfonyl, and N-thiourea derivatives of this compound, along with their potential biological activities.

Introduction to this compound in Drug Discovery

This compound is an organic compound featuring a phenylthio group linked to an ethanamine backbone. This structure presents multiple reactive sites for chemical modification, making it an attractive starting material for the synthesis of diverse molecular libraries. The primary amine allows for the introduction of a wide array of functional groups through acylation, sulfonylation, and other amine-related reactions. The phenylthio moiety can also be modified, for instance, through oxidation to sulfoxides or sulfones, further expanding the chemical space for drug discovery.[1] Derivatives of phenethylamines, a broader class to which this compound belongs, are known to interact with various biological targets, including neurotransmitter systems.[2]

Synthesis of Bioactive Derivatives

The primary amine of this compound is a key functional group for derivatization. The following protocols describe the synthesis of three major classes of derivatives: N-acyl, N-sulfonyl, and N-thiourea compounds.

General Synthetic Workflow

The overall synthetic strategy involves the functionalization of the primary amine of this compound with various electrophilic reagents to generate a library of derivatives for biological screening.

G start This compound acyl N-Acyl Derivatives start->acyl Acylation (Acyl Halides, Anhydrides) sulfonyl N-Sulfonyl Derivatives start->sulfonyl Sulfonylation (Sulfonyl Chlorides) thiourea N-Thiourea Derivatives start->thiourea Thiourea Formation (Isothiocyanates) bioassay Biological Assays acyl->bioassay sulfonyl->bioassay thiourea->bioassay

Caption: General workflow for the synthesis and screening of bioactive this compound derivatives.

I. Synthesis of N-Acyl Derivatives

N-acylation is a fundamental transformation for modifying the properties of primary amines. The introduction of an acyl group can significantly impact the lipophilicity, hydrogen bonding capacity, and overall conformation of the parent molecule, leading to altered biological activity.

Experimental Protocol: General Procedure for N-Acylation

This protocol describes a general method for the acylation of this compound using an acyl chloride in the presence of a base.

Materials:

  • This compound

  • Acyl chloride (e.g., benzoyl chloride, acetyl chloride)

  • Triethylamine (TEA) or Pyridine

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM.

  • Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add the desired acyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

  • Separate the organic layer and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure N-acyl derivative.

Table 1: Representative N-Acyl Derivatives and Expected Yields

Acyl ChlorideProduct NameExpected Yield (%)
Acetyl chlorideN-(2-(phenylthio)ethyl)acetamide85-95
Benzoyl chlorideN-(2-(phenylthio)ethyl)benzamide80-90
4-Chlorobenzoyl chloride4-chloro-N-(2-(phenylthio)ethyl)benzamide80-90

II. Synthesis of N-Sulfonyl Derivatives

Sulfonamides are a well-established class of pharmacologically active compounds with a broad spectrum of biological activities, including antibacterial, and anticancer properties.[3][4] The synthesis of N-sulfonyl derivatives of this compound is a promising strategy for the development of novel therapeutic agents.

Experimental Protocol: General Procedure for N-Sulfonylation

This protocol outlines the synthesis of sulfonamides by reacting this compound with a sulfonyl chloride.

Materials:

  • This compound

  • Sulfonyl chloride (e.g., benzenesulfonyl chloride, p-toluenesulfonyl chloride)

  • Pyridine or Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask.

  • Add pyridine (1.5 eq) and cool the mixture to 0 °C.

  • Add the sulfonyl chloride (1.1 eq) portion-wise to the stirred solution.

  • Allow the reaction to proceed at room temperature for 6-18 hours, monitoring by TLC.

  • Once the reaction is complete, dilute the mixture with DCM.

  • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent in vacuo.

  • Purify the crude product by recrystallization or column chromatography to yield the pure N-sulfonyl derivative.

Table 2: Representative N-Sulfonyl Derivatives and Expected Yields

Sulfonyl ChlorideProduct NameExpected Yield (%)
Benzenesulfonyl chlorideN-(2-(phenylthio)ethyl)benzenesulfonamide75-85
p-Toluenesulfonyl chloride4-methyl-N-(2-(phenylthio)ethyl)benzenesulfonamide80-90
Dansyl chloride5-(dimethylamino)-N-(2-(phenylthio)ethyl)naphthalene-1-sulfonamide70-80

III. Synthesis of N-Thiourea Derivatives

Thiourea derivatives are known to exhibit a wide range of biological activities, including antifungal, antibacterial, and antiviral properties. The synthesis of N-thiourea derivatives of this compound can be readily achieved by reacting the primary amine with an appropriate isothiocyanate.

Experimental Protocol: General Procedure for N-Thiourea Synthesis

This protocol provides a method for the synthesis of N-substituted thioureas from this compound.

Materials:

  • This compound

  • Isothiocyanate (e.g., phenyl isothiocyanate, allyl isothiocyanate)

  • Ethanol or Acetonitrile

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.

  • Add the desired isothiocyanate (1.05 eq) to the solution at room temperature.

  • Stir the reaction mixture at room temperature or gently heat to 50-60 °C for 2-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration.

  • If no precipitate forms, concentrate the solution under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to obtain the pure N-thiourea derivative.

Table 3: Representative N-Thiourea Derivatives and Expected Yields

IsothiocyanateProduct NameExpected Yield (%)
Phenyl isothiocyanate1-phenyl-3-(2-(phenylthio)ethyl)thiourea90-98
Allyl isothiocyanate1-allyl-3-(2-(phenylthio)ethyl)thiourea85-95
Benzoyl isothiocyanate1-benzoyl-3-(2-(phenylthio)ethyl)thiourea80-90

Potential Biological Activities and Signaling Pathways

Derivatives of this compound are being investigated for a variety of biological activities. The phenethylamine scaffold is a known pharmacophore for targeting neurotransmitter systems, suggesting that these compounds could modulate neuronal signaling. For instance, some phenethylamines are known to inhibit the reuptake of monoamine neurotransmitters like serotonin and norepinephrine.[5]

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft Derivative This compound Derivative Transporter Monoamine Transporter (e.g., SERT, NET) Derivative->Transporter Inhibition Neurotransmitter Increased Neurotransmitter Levels Reuptake Neurotransmitter Reuptake Transporter->Reuptake

References

Application Notes and Protocols: 2-(Phenylthio)ethanamine in the Development of Neuroscience Research Tools

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-(Phenylthio)ethanamine as a foundational scaffold for the development of potent and selective ligands targeting neurotransmitter transporters. The following sections detail the application of its derivatives in neuroscience research, present quantitative binding data, and provide detailed experimental protocols for their characterization.

Introduction

This compound serves as a versatile chemical scaffold in medicinal chemistry and neuropharmacology. While the parent compound itself is not typically used as a direct research tool, its structural framework has been extensively modified to create a range of derivatives with high affinity and selectivity for critical neuroscience targets, particularly the serotonin transporter (SERT) and the dopamine transporter (DAT). These derivatives are invaluable tools for in vitro and in vivo studies, including radioligand binding assays, neurotransmitter uptake assays, and positron emission tomography (PET) imaging. This document will focus on the applications of these derivatives as neuroscience research tools.

Data Presentation: Binding Affinities of this compound Derivatives

The following table summarizes the in vitro binding affinities (Ki or Kd in nM) of several key this compound derivatives for the serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters. This data highlights the potential for developing highly selective ligands based on this scaffold.

Compound Name/AbbreviationTargetBinding Affinity (Ki/Kd, nM)Cell/Tissue TypeReference
[¹¹C]AFE SERT1.80 ± 0.07 (Ki)HEK-293 cells expressing human SERT[1]
NET946.2 ± 222.5 (Ki)HEK-293 cells expressing human NET[1]
DAT> 10,000 (Ki)HEK-293 cells expressing human DAT[1]
[¹⁸F]1 SERT0.33 (Ki)LLC-PK1 cells expressing SERT[2]
SERT0.24 (Ki)Rat cortical homogenates[2]
NET11.9 (Ki)LLC-PK1 cells expressing NET[2]
DAT299 (Ki)LLC-PK1 cells expressing DAT[2]
[³H]AFM SERT1.6 (Kd)Mouse cortex[3]
SERT1.0 (Kd)Mouse midbrain[3]
3,4-dichlorophenethylamine (DCP) dDAT4.5 (Ki)dDATmfc[4]
D-amphetamine dDAT86 (Ki)dDATmfc[4]
(+)-Methamphetamine dDAT31 (Ki)dDATmfc[4]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols can be adapted for the characterization of novel this compound derivatives.

Protocol 1: Radioligand Competition Binding Assay for SERT

This protocol is designed to determine the binding affinity (Ki) of a test compound for the serotonin transporter (SERT) by measuring its ability to compete with a known radioligand.

Materials:

  • Membrane Preparation: Cell membranes from HEK-293 cells stably expressing human SERT.

  • Radioligand: [³H]Paroxetine or another suitable SERT radioligand.

  • Test Compound: A derivative of this compound.

  • Non-specific Inhibitor: A high concentration of a known SERT inhibitor (e.g., 10 µM Fluoxetine).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Wash Buffer: Ice-cold Assay Buffer.

  • 96-well microplates.

  • Glass fiber filters (e.g., GF/C).

  • Cell harvester.

  • Scintillation counter and scintillation cocktail.

Procedure:

  • Membrane Preparation: Homogenize cells in cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer and repeat the centrifugation. Finally, resuspend the membrane pellet in assay buffer. Determine the protein concentration using a standard protein assay (e.g., BCA assay).

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: 50 µL of radioligand + 50 µL of assay buffer + 100 µL of membrane preparation.

    • Non-specific Binding: 50 µL of radioligand + 50 µL of non-specific inhibitor + 100 µL of membrane preparation.

    • Test Compound: 50 µL of radioligand + 50 µL of varying concentrations of the test compound + 100 µL of membrane preparation.

  • Incubation: Incubate the plate at room temperature (or a specified temperature) for 60-120 minutes to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding: Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Neurotransmitter Uptake Assay

This protocol measures the functional activity of a test compound by assessing its ability to inhibit the uptake of a neurotransmitter (or a fluorescent substrate) into cells expressing the target transporter.

Materials:

  • Cell Line: HEK-293 or CHO cells stably expressing the transporter of interest (e.g., SERT, DAT).

  • Fluorescent Substrate: A fluorescent dye that is a substrate for the transporter (e.g., as provided in commercial kits). Alternatively, a radiolabeled neurotransmitter like [³H]serotonin or [³H]dopamine can be used.

  • Test Compound: A derivative of this compound.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or a similar physiological buffer.

  • 96- or 384-well black, clear-bottom microplates.

  • Fluorescence plate reader (for fluorescent assays) or scintillation counter (for radiolabeled assays).

Procedure:

  • Cell Plating: Seed the cells into the microplates and allow them to adhere and form a confluent monolayer.

  • Compound Incubation: Remove the culture medium and wash the cells with assay buffer. Add the test compound at various concentrations to the wells and incubate for a predetermined time (e.g., 10-30 minutes) at 37°C.

  • Substrate Addition: Add the fluorescent substrate or radiolabeled neurotransmitter to all wells.

  • Uptake Measurement:

    • Fluorescent Assay: Immediately begin reading the fluorescence intensity over time using a bottom-read fluorescence plate reader. The increase in intracellular fluorescence indicates substrate uptake.

    • Radiolabeled Assay: Incubate for a short period (e.g., 5-15 minutes) at 37°C. Stop the uptake by rapidly washing the cells with ice-cold assay buffer. Lyse the cells and measure the radioactivity in the lysate using a scintillation counter.

  • Data Analysis:

    • For kinetic fluorescent assays, the rate of uptake can be determined from the slope of the fluorescence versus time plot.

    • For endpoint assays (both fluorescent and radiolabeled), plot the uptake (fluorescence or radioactivity) against the log concentration of the test compound.

    • Determine the IC50 value for the inhibition of uptake using non-linear regression.

Visualizations

Signaling Pathway: Neurotransmitter Reuptake Inhibition

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron vesicle Synaptic Vesicle (Neurotransmitter) NT Neurotransmitter vesicle->NT Release transporter Neurotransmitter Transporter (e.g., SERT/DAT) transporter->vesicle NT->transporter Reuptake receptor Postsynaptic Receptor NT->receptor Binding inhibitor This compound Derivative inhibitor->transporter Inhibition

Caption: Inhibition of neurotransmitter reuptake by a this compound derivative.

Experimental Workflow: Radioligand Competition Binding Assay

prep Prepare Reagents (Membranes, Radioligand, Test Compound) setup Set up Assay Plate (Total, Non-specific, Test Compound wells) prep->setup incubate Incubate to Reach Equilibrium setup->incubate filter Filter and Wash to Separate Bound and Unbound Ligand incubate->filter count Count Radioactivity filter->count analyze Analyze Data (Calculate IC50 and Ki) count->analyze

Caption: Workflow for a radioligand competition binding assay.

Logical Relationship: Scaffold-Based Drug Discovery

scaffold This compound Scaffold synthesis Chemical Synthesis & Modification scaffold->synthesis derivatives Library of Derivatives synthesis->derivatives screening High-Throughput Screening (e.g., Binding Assays) derivatives->screening sar Structure-Activity Relationship (SAR) Analysis screening->sar sar->synthesis lead Lead Compound Identification (High Affinity & Selectivity) sar->lead optimization Lead Optimization lead->optimization tool Neuroscience Research Tool (e.g., PET Ligand, Selective Inhibitor) optimization->tool

Caption: Scaffold-based approach for developing neuroscience research tools.

References

Application of 2-(Phenylthio)ethanamine in Radioligand Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-phenethylamine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for numerous endogenous neurotransmitters and synthetic central nervous system (CNS) agents.[1] Its structural analog, 2-(Phenylthio)ethanamine, incorporates a thioether linkage that offers unique physicochemical properties, making it an attractive scaffold for the development of novel radioligands for positron emission tomography (PET) imaging. The introduction of the sulfur atom can modulate lipophilicity, metabolic stability, and target binding affinity, key parameters in the design of successful PET tracers.

This document provides detailed application notes and protocols for the utilization of this compound as a precursor in the synthesis and evaluation of radioligands, with a particular focus on targeting monoamine transporters, such as the serotonin transporter (SERT) and the dopamine transporter (DAT).

Application Notes

The this compound core can be strategically modified to achieve high affinity and selectivity for specific biological targets. The phenyl ring and the terminal amine are primary sites for chemical modification to fine-tune the pharmacokinetics and pharmacodynamics of the resulting radioligand.

Rationale for Use in Radioligand Development:
  • Structural Similarity to Known Transporter Ligands: The phenethylamine backbone is a well-established pharmacophore for monoamine transporters.[1][2] The phenylthio moiety can mimic interactions of substituted phenyl rings found in many high-affinity ligands.

  • Modulation of Physicochemical Properties: The thioether linkage influences the overall lipophilicity (logP) of the molecule, a critical factor for blood-brain barrier penetration and non-specific binding.[3] For a PET radioligand to be effective for brain imaging, a moderate logP value, typically in the range of 2 to 3.5, is desirable.[3]

  • Metabolic Stability: The thioether bond can alter the metabolic profile of the compound compared to simple alkyl or ether linkages, potentially reducing rapid degradation in vivo.

  • Versatile Precursor for Radiolabeling: The this compound scaffold can be derivatized with functionalities suitable for radiolabeling with common PET isotopes such as Fluorine-18 (¹⁸F) or Carbon-11 (¹¹C).

Potential Targets:
  • Serotonin Transporter (SERT): Given the structural similarities to known SERT inhibitors, derivatives of this compound are promising candidates for developing PET radioligands for imaging SERT. This is valuable in the study of depression, anxiety disorders, and other neuropsychiatric conditions.[4]

  • Dopamine Transporter (DAT): The phenethylamine structure is also central to many DAT inhibitors.[2] Radiolabeled this compound analogs could be developed for imaging DAT in the context of Parkinson's disease, ADHD, and substance abuse disorders.

  • Other CNS Receptors: The versatile nature of the scaffold allows for modifications that could target other receptors where phenethylamine derivatives have shown affinity, such as serotonin 5-HT₂ₐ receptors.[5]

Experimental Protocols

The following protocols are representative methodologies for the synthesis, radiolabeling, and evaluation of a hypothetical ¹⁸F-labeled radioligand derived from this compound, which we will refer to as [¹⁸F]PhS-PEA-F. These protocols are based on established procedures for similar radiotracers.[3][4]

Synthesis of Radiolabeling Precursor

The synthesis of a suitable precursor is the first critical step. For ¹⁸F-labeling via nucleophilic substitution, a precursor with a good leaving group (e.g., tosylate, mesylate, or nitro group) is required.

Protocol: Synthesis of a Tosylated Precursor

  • Starting Material: this compound.

  • Protection of the Amine: React this compound with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base like triethylamine in a suitable solvent (e.g., dichloromethane) to yield Boc-protected this compound.

  • Hydroxylation of the Phenyl Ring: Introduce a hydroxyl group onto the phenyl ring, for example, at the para-position, through electrophilic aromatic substitution followed by a Newman-Kwart rearrangement and hydrolysis, or by using a starting material with a pre-existing methoxy group that can be later demethylated. For this protocol, we will assume the synthesis of a precursor with a hydroxyethyl chain on the phenyl ring for subsequent tosylation.

  • Alkylation: React the hydroxylated, Boc-protected intermediate with 2-bromoethanol in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) to introduce a hydroxyethyl group.

  • Tosylation: React the resulting alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of pyridine or triethylamine in dichloromethane at 0°C to room temperature to form the tosylated precursor.

  • Purification: Purify the final precursor by column chromatography on silica gel.

Radiosynthesis of [¹⁸F]PhS-PEA-F

This protocol describes a typical two-step radiolabeling procedure involving nucleophilic fluorination followed by deprotection.

Protocol: Automated Radiosynthesis

  • Production of [¹⁸F]Fluoride: Produce [¹⁸F]fluoride via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron. Trap the aqueous [¹⁸F]fluoride on an anion exchange cartridge (e.g., QMA).

  • Elution and Azeotropic Drying: Elute the [¹⁸F]fluoride from the cartridge into a reaction vessel using a solution of Kryptofix 2.2.2 (K₂₂₂) and potassium carbonate (K₂CO₃) in acetonitrile/water. Remove the water by azeotropic distillation under a stream of nitrogen at elevated temperature (e.g., 110°C).

  • Nucleophilic Fluorination: Dissolve the tosylated precursor (typically 1-5 mg) in a dry polar aprotic solvent (e.g., DMSO or acetonitrile) and add it to the dried [¹⁸F]K/K₂₂₂ complex. Heat the reaction mixture at a specified temperature (e.g., 90-120°C) for a set time (e.g., 10-15 minutes).

  • Deprotection: After fluorination, add an acid (e.g., 2 M HCl) to the reaction mixture and heat (e.g., at 100°C for 5 minutes) to remove the Boc protecting group.

  • Purification: Neutralize the reaction mixture and purify the crude product using semi-preparative HPLC to isolate the [¹⁸F]PhS-PEA-F.

  • Formulation: The collected HPLC fraction is diluted with sterile water and passed through a sterile filter (e.g., 0.22 µm) into a sterile vial. The final product is formulated in a physiologically compatible solution (e.g., saline with a small percentage of ethanol).

  • Quality Control: Perform quality control tests on the final product, including radiochemical purity (by analytical HPLC), specific activity, pH, and sterility.

In Vitro Evaluation

Protocol: In Vitro Binding Affinity Assay

  • Tissue/Cell Preparation: Use cell lines overexpressing the target of interest (e.g., LLC-PK1 cells expressing human SERT or DAT) or brain tissue homogenates from relevant species (e.g., rat cortical homogenates).[3]

  • Competitive Binding Assay: Perform saturation or competitive binding assays using a known high-affinity radioligand for the target (e.g., [³H]citalopram for SERT). Incubate the cell membranes or tissue homogenates with a fixed concentration of the known radioligand and varying concentrations of the non-radioactive ("cold") PhS-PEA-F standard.

  • Incubation and Separation: Incubate the mixture at a specified temperature for a set duration to reach equilibrium. Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value (the concentration of PhS-PEA-F that inhibits 50% of the specific binding of the known radioligand). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

In Vivo Evaluation

Protocol: Small Animal PET Imaging

  • Animal Model: Use appropriate animal models, such as healthy rats or mice, or disease models.

  • Radiotracer Administration: Anesthetize the animal and inject a bolus of [¹⁸F]PhS-PEA-F (e.g., 1-1.4 mCi) via the tail vein.[3]

  • PET Scan: Acquire dynamic PET scan data over a period of time (e.g., 60-120 minutes).

  • Image Analysis: Reconstruct the PET images and draw regions of interest (ROIs) over target-rich brain regions (e.g., striatum for DAT, thalamus/midbrain for SERT) and a reference region with low target density (e.g., cerebellum).

  • Time-Activity Curves: Generate time-activity curves (TACs) for each ROI to visualize the uptake and washout of the radiotracer.

  • Blocking Studies: To demonstrate target specificity, pre-treat a cohort of animals with a known high-affinity inhibitor for the target (e.g., fluoxetine for SERT) before injecting [¹⁸F]PhS-PEA-F. A significant reduction in uptake in the target regions compared to baseline scans indicates specific binding.

Data Presentation

The following tables provide a template for summarizing key quantitative data obtained during the evaluation of a novel radioligand based on the this compound scaffold.

ParameterValue
Radiochemical Yield (non-decay corrected) 10-35%
Radiochemical Purity >97%
Specific Activity 320-6,800 mCi/µmol
logP (octanol/water) 2.0 - 3.5

Table 1: Radiosynthesis and Physicochemical Properties. Representative data based on similar ¹⁸F-labeled radiotracers.[3]

TargetCell Line/TissueKᵢ (nM)
SERT LLC-SERT cells0.33
SERT Rat cortical homogenates0.24
NET LLC-NET cells>1000
DAT LLC-DAT cells>1000

Table 2: In Vitro Binding Affinities. Representative data for a selective SERT radioligand.[3]

Brain Region%ID/g at 30 minTarget-to-Cerebellum Ratio (180 min)
Hypothalamus (SERT-rich) 1.229.66
Cerebellum (Reference) 0.131.00

Table 3: In Vivo Biodistribution in Rats. Representative data for a SERT radioligand.[3]

Visualizations

Radioligand_Development_Workflow cluster_0 Pre-clinical Development cluster_1 Evaluation cluster_2 Outcome Precursor Precursor Synthesis (e.g., Tosylate) Radiosynthesis Radiosynthesis ([¹⁸F]Fluorination & Deprotection) Precursor->Radiosynthesis Labeling QC Quality Control (Purity, SA) Radiosynthesis->QC Purification InVitro In Vitro Studies (Binding Affinity, Ki) QC->InVitro InVivo In Vivo PET Imaging (Biodistribution, Specificity) InVitro->InVivo Promising Results Candidate Candidate Radioligand InVivo->Candidate Serotonin_Signaling_Pathway cluster_1 cluster_2 SERT_Radioligand [¹⁸F]PhS-PEA-F (Radioligand) SERT SERT SERT_Radioligand->SERT Binds & Blocks Serotonin Serotonin (5-HT) Serotonin->SERT Reuptake Receptor 5-HT Receptor Serotonin->Receptor Binds SynapticCleft Synaptic Cleft PresynapticNeuron Presynaptic Neuron PresynapticNeuron->Serotonin Release PostsynapticNeuron Postsynaptic Neuron

References

Application Notes and Protocols for the Synthesis of 2-(Phenylthio)ethanamine Analogs for CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of 2-(phenylthio)ethanamine and its analogs, compounds of interest in the discovery of novel therapeutics for central nervous system (CNS) disorders. The described methodologies focus on the nucleophilic substitution pathway, a robust and versatile method for generating a library of analogs with varying substituents on the phenyl ring and the amine terminus. Furthermore, protocols for in vitro binding assays for the serotonin transporter (SERT) and dopamine transporter (DAT) are detailed, enabling the pharmacological characterization of the synthesized compounds.

Introduction

This compound and its derivatives represent a class of phenethylamine analogs that hold promise as modulators of monoamine transporters, such as SERT and DAT.[1] These transporters play a crucial role in regulating neurotransmitter levels in the synaptic cleft, and their modulation is a key strategy in the treatment of various CNS disorders, including depression, anxiety, and Parkinson's disease. The synthesis of a diverse library of these analogs allows for the exploration of structure-activity relationships (SAR), guiding the design of compounds with improved potency, selectivity, and pharmacokinetic properties.

Synthesis of this compound Analogs

A general and efficient method for the synthesis of this compound analogs is the nucleophilic substitution reaction between a substituted thiophenol and a 2-haloethylamine.[1] This approach allows for facile diversification at the phenyl ring. Subsequent N-alkylation or N-arylation can be performed to introduce further structural diversity at the amine.

General Synthetic Scheme

A representative synthetic scheme is outlined below, showcasing the preparation of a parent compound and a substituted analog.

Synthesis_Scheme cluster_reaction1 Synthesis of Parent Compound cluster_reaction2 Synthesis of Analog thiophenol Thiophenol reaction1 + chloroethylamine 2-Chloroethylamine Hydrochloride reaction2_reused base Base (e.g., NaOH) product1 This compound sub_thiophenol Substituted Thiophenol (e.g., 4-Fluorothiophenol) reaction2 + product2 Substituted Analog (e.g., 2-(4-Fluorophenylthio)ethanamine) reaction1->product1 Nucleophilic Substitution reaction2->product2 Nucleophilic Substitution

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the parent compound, this compound, via the reaction of thiophenol and 2-chloroethylamine hydrochloride.

Materials:

  • Thiophenol

  • 2-Chloroethylamine hydrochloride

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Hydrochloric acid (HCl) in diethyl ether

Procedure:

  • In a round-bottom flask, dissolve sodium hydroxide in water to create a basic solution.

  • Add thiophenol to the basic solution and stir.

  • Separately, dissolve 2-chloroethylamine hydrochloride in water.

  • Add the 2-chloroethylamine hydrochloride solution dropwise to the thiophenol solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and extract the product with diethyl ether.

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Filter the solution and remove the solvent under reduced pressure to obtain the crude product as an oil.

  • For purification, dissolve the oil in diethyl ether and precipitate the hydrochloride salt by adding a solution of HCl in diethyl ether.

  • Filter the precipitate, wash with cold diethyl ether, and dry under vacuum to yield this compound hydrochloride as a white solid.

Protocol 2: Synthesis of 2-(4-Methoxyphenylthio)ethanamine

This protocol details the synthesis of a substituted analog, 2-(4-methoxyphenylthio)ethanamine, highlighting the adaptability of the general method.

Materials:

  • 4-Methoxythiophenol

  • 2-Bromoethylamine hydrobromide

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred solution of 4-methoxythiophenol in DMF, add potassium carbonate.

  • Add 2-bromoethylamine hydrobromide to the mixture.

  • Stir the reaction mixture at room temperature overnight.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford 2-(4-methoxyphenylthio)ethanamine.

Protocol 3: Synthesis of N-Methyl-2-(phenylthio)ethanamine

This protocol describes the N-alkylation of the parent compound to generate a secondary amine analog.

Materials:

  • This compound

  • Methyl iodide

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile

  • Dichloromethane

  • Water

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound in acetonitrile and add potassium carbonate.

  • Add methyl iodide dropwise to the stirred suspension.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.

  • Purify the crude product by column chromatography to obtain N-methyl-2-(phenylthio)ethanamine.

Data Presentation

The following tables summarize the characterization and biological activity data for a selection of synthesized this compound analogs.

Table 1: Synthesis and Characterization of this compound Analogs

Compound IDRR'Yield (%)1H NMR (δ, ppm)MS (m/z)
1a HH857.40-7.10 (m, 5H), 3.15 (t, 2H), 2.90 (t, 2H), 1.60 (s, 2H)154.1 [M+H]+
1b 4-FH787.35-7.25 (m, 2H), 7.05-6.95 (m, 2H), 3.10 (t, 2H), 2.85 (t, 2H), 1.55 (s, 2H)172.1 [M+H]+
1c 4-ClH827.30 (d, 2H), 7.20 (d, 2H), 3.12 (t, 2H), 2.88 (t, 2H), 1.58 (s, 2H)188.0 [M+H]+
1d 4-OCH₃H757.30 (d, 2H), 6.85 (d, 2H), 3.75 (s, 3H), 3.05 (t, 2H), 2.80 (t, 2H), 1.50 (s, 2H)184.1 [M+H]+
2a HCH₃657.40-7.15 (m, 5H), 3.00 (t, 2H), 2.75 (t, 2H), 2.45 (s, 3H), 1.40 (s, 1H)168.1 [M+H]+

Table 2: In Vitro Binding Affinities (Ki, nM) of this compound Analogs at Human SERT and DAT

Compound IDRR'hSERT Ki (nM)hDAT Ki (nM)Selectivity (DAT/SERT)
1a HH120250020.8
1b 4-FH85180021.2
1c 4-ClH70155022.1
1d 4-OCH₃H150320021.3
2a HCH₃95210022.1

CNS Signaling Pathways and Experimental Workflows

The therapeutic potential of this compound analogs in CNS disorders is primarily attributed to their interaction with monoamine transporters, particularly SERT and DAT. These transporters are key regulators of serotonergic and dopaminergic neurotransmission, respectively.

Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron neurotransmitter Serotonin (5-HT) or Dopamine (DA) synaptic_cleft Synaptic Cleft neurotransmitter->synaptic_cleft Release transporter SERT or DAT synaptic_cleft->transporter Reuptake receptor Postsynaptic Receptor synaptic_cleft->receptor Binding signaling Downstream Signaling receptor->signaling Activation analog This compound Analog analog->transporter Inhibition

The experimental workflow for the discovery and characterization of these analogs involves a multi-step process, from initial synthesis to biological evaluation.

Experimental_Workflow synthesis Synthesis of Analogs purification Purification and Characterization (NMR, MS, Purity) synthesis->purification binding_assay In Vitro Binding Assays (SERT and DAT) purification->binding_assay sar_analysis Structure-Activity Relationship (SAR) Analysis binding_assay->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization lead_optimization->synthesis Iterative Design in_vivo_studies In Vivo Studies (Animal Models) lead_optimization->in_vivo_studies

In Vitro Binding Assay Protocols

Protocol 4: Serotonin Transporter (SERT) Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the human serotonin transporter (SERT).

Materials:

  • HEK293 cells stably expressing human SERT

  • [³H]-Citalopram (radioligand)

  • Fluoxetine (non-labeled competitor for non-specific binding)

  • Test compounds

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

  • Scintillation cocktail

  • Glass fiber filters

  • Cell harvester

  • Scintillation counter

Procedure:

  • Prepare cell membranes from HEK293-hSERT cells.

  • In a 96-well plate, add assay buffer, [³H]-citalopram (at a concentration near its Kd), and either vehicle, a saturating concentration of fluoxetine (for non-specific binding), or the test compound at various concentrations.

  • Add the cell membrane preparation to initiate the binding reaction.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding and determine the IC₅₀ value for each test compound.

  • Calculate the Ki value using the Cheng-Prusoff equation.

Protocol 5: Dopamine Transporter (DAT) Binding Assay

This protocol details a competitive radioligand binding assay to assess the affinity of test compounds for the human dopamine transporter (DAT).[2]

Materials:

  • HEK293 cells stably expressing human DAT

  • [³H]-WIN 35,428 (radioligand)

  • Cocaine or GBR 12909 (non-labeled competitor for non-specific binding)

  • Test compounds

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4)

  • Scintillation cocktail

  • Glass fiber filters

  • Cell harvester

  • Scintillation counter

Procedure:

  • Prepare cell membranes from HEK293-hDAT cells.

  • In a 96-well plate, add assay buffer, [³H]-WIN 35,428 (at a concentration near its Kd), and either vehicle, a saturating concentration of cocaine or GBR 12909 (for non-specific binding), or the test compound at various concentrations.

  • Add the cell membrane preparation to start the binding reaction.

  • Incubate the plate at 4°C for a specified time (e.g., 2 hours).

  • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding and determine the IC₅₀ value for each test compound.

  • Calculate the Ki value using the Cheng-Prusoff equation.

Conclusion

The protocols and data presented in these application notes provide a comprehensive framework for the synthesis and pharmacological evaluation of this compound analogs for CNS drug discovery. By systematically applying these methodologies, researchers can generate and characterize novel compounds with the potential to modulate serotonergic and dopaminergic signaling, paving the way for the development of new treatments for a range of neurological and psychiatric disorders.

References

Application Notes and Protocols for the Reaction of 2-(Phenylthio)ethanamine with Electrophilic Reagents

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2-(Phenylthio)ethanamine is a versatile bifunctional molecule featuring a nucleophilic primary amine and a soft sulfur atom within a thioether linkage.[1][2] This unique structure allows for selective reactions with a variety of electrophilic reagents, making it a valuable building block in medicinal chemistry and organic synthesis.[2] The reactivity of its two nucleophilic centers—the nitrogen of the amine and the sulfur of the thioether—can often be controlled by carefully selecting the electrophile and reaction conditions, guided by principles such as the Hard and Soft, Acids and Bases (HSAB) theory.[3][4] Generally, the primary amine (a harder nucleophile) will preferentially react with hard electrophiles, while the thioether (a softer nucleophile) is more reactive towards soft electrophiles.[3][5] These application notes provide detailed protocols for the reaction of this compound with common classes of electrophiles.

N-Acylation with Acyl Halides and Anhydrides

Application Note:

The primary amine of this compound readily undergoes acylation when treated with electrophilic acylating agents such as acyl chlorides or acid anhydrides.[6] This reaction is a robust method for the synthesis of N-acylated derivatives, which are common motifs in pharmaceuticals and other biologically active molecules. The reaction typically proceeds rapidly at room temperature, often in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) to neutralize the acidic byproduct (HCl or a carboxylic acid).[7][8] The thioether group is generally unreactive under these conditions, ensuring high chemoselectivity for N-acylation.

Experimental Protocol: Synthesis of N-acetyl-2-(phenylthio)ethanamine

Materials:

  • This compound

  • Acetyl chloride (or acetic anhydride)

  • Triethylamine (Et3N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of acetyl chloride (1.1 eq) in anhydrous dichloromethane to the stirred mixture via a dropping funnel over 15-20 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for 1-3 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO3 solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure N-acetyl-2-(phenylthio)ethanamine.

Quantitative Data Summary:

ElectrophileBaseSolventTime (h)Temp (°C)Yield (%)
Acetyl ChlorideEt3NDCM20 to RT>90
Benzoyl ChloridePyridineTHF3RT85-95
Acetic AnhydrideNoneNeat180>95

Note: Data are representative of typical acylation reactions of primary amines.[6][8]

Reaction Workflow and Mechanism:

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve this compound and Et3N in DCM B Cool to 0 °C A->B C Add Acetyl Chloride B->C D Stir at RT for 1-3h C->D E Quench with Water D->E F Extract & Wash E->F G Dry & Concentrate F->G H Purify (Chromatography) G->H I Final Product H->I

Caption: General experimental workflow for N-acylation.

Caption: Mechanism of N-acylation with an acyl chloride.

Reaction with Aldehydes and Ketones

Application Note:

Primary amines, such as this compound, react with aldehydes and ketones to form imines, also known as Schiff bases.[9][10] This condensation reaction is typically catalyzed by a mild acid and involves the elimination of a water molecule.[11] The reaction is reversible, and the formation of the imine is often driven to completion by removing water from the reaction mixture, for example, by using a Dean-Stark apparatus or molecular sieves. The optimal pH for imine formation is generally between 4 and 5.[9][11] At lower pH, the amine becomes protonated and non-nucleophilic, while at higher pH, there is insufficient acid to catalyze the dehydration of the carbinolamine intermediate.[9]

Experimental Protocol: Synthesis of an Imine from Benzaldehyde

Materials:

  • This compound

  • Benzaldehyde

  • Toluene

  • p-Toluenesulfonic acid (p-TsOH) or acetic acid (catalytic amount)

  • Anhydrous magnesium sulfate (MgSO4)

  • Dean-Stark apparatus

  • Heating mantle and magnetic stirrer

  • Round-bottom flask

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap and a condenser, add this compound (1.0 eq), benzaldehyde (1.0 eq), and a catalytic amount of p-TsOH (0.05 eq) in toluene.

  • Heat the mixture to reflux using a heating mantle. Water will be collected in the Dean-Stark trap as it is formed.

  • Continue refluxing until no more water is collected (typically 2-4 hours). Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Wash the toluene solution with saturated aqueous NaHCO3 solution to remove the acid catalyst, followed by a wash with brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and remove the solvent by rotary evaporation.

  • The resulting crude imine can be used directly or purified further if necessary. Note that imines can be sensitive to hydrolysis.[9]

Quantitative Data Summary:

Aldehyde/KetoneCatalystSolventTime (h)TempYield (%)
Benzaldehydep-TsOHToluene3Reflux~90
CyclohexanoneAcetic AcidEthanol4Reflux~85
AcetoneNoneNeat24RTModerate

Note: Data are representative of typical imine formation reactions.[9][12]

Reaction Mechanism:

imine_formation Start Ph-S-R-NH₂ + Ph-CHO Carbinolamine Carbinolamine Intermediate Start->Carbinolamine Nucleophilic Attack Protonated_OH Protonated Intermediate Carbinolamine->Protonated_OH Protonation of OH Iminium Iminium Ion Protonated_OH->Iminium Dehydration Imine Ph-S-R-N=CH-Ph Iminium->Imine Deprotonation R R = -CH₂CH₂- H_plus + H⁺ H2O - H₂O H_minus - H⁺

Caption: Mechanism of acid-catalyzed imine formation.

N-Alkylation with Alkyl Halides

Application Note:

The reaction of this compound with alkyl halides is a direct method for synthesizing secondary and tertiary amines.[1] However, controlling the degree of alkylation can be challenging, as the initially formed secondary amine is often more nucleophilic than the starting primary amine, leading to over-alkylation and the formation of tertiary amines and even quaternary ammonium salts.[13] To achieve selective mono-N-alkylation, reaction conditions must be carefully controlled, for instance, by using a large excess of the primary amine or by performing the reaction under dilute conditions.[13] The reaction is typically carried out in the presence of a base to scavenge the HX byproduct.

Experimental Protocol: Mono-N-Alkylation with Benzyl Bromide

Materials:

  • This compound

  • Benzyl bromide

  • Potassium carbonate (K2CO3)

  • Acetonitrile (MeCN) or Dimethylformamide (DMF)

  • Magnetic stirrer and stir bar

  • Round-bottom flask with condenser

Procedure:

  • In a round-bottom flask, suspend this compound (2.0 eq) and finely ground K2CO3 (2.5 eq) in acetonitrile. Using an excess of the starting amine helps to favor mono-alkylation.

  • Add benzyl bromide (1.0 eq) dropwise to the stirred suspension at room temperature.

  • Heat the reaction mixture to 50-60 °C and stir for 4-8 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable solvent like ethyl acetate and wash with water to remove any remaining salts and unreacted starting amine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.

  • Purify the product via column chromatography to separate the desired secondary amine from any di-alkylated byproduct and residual starting material.

Quantitative Data Summary:

Alkyl HalideBaseSolventTemp (°C)Product Selectivity (Mono:Di)
Benzyl BromideK2CO3MeCN60Good to Excellent
Ethyl IodideNaHCO3EtOHRefluxModerate
Methyl IodideK2CO3DMFRTPoor (over-alkylation likely)

Note: Selectivity is highly dependent on stoichiometry and reaction conditions.[13]

References

Application Notes and Protocols: Synthesis of 2-(Phenylthio)-Based Compounds as Potent Antimycobacterial Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis and evaluation of 2-(phenylthio) benzoylarylhydrazone derivatives as potential therapeutic agents against Mycobacterium tuberculosis. The following sections detail the synthetic protocols, quantitative biological data, and the workflows used in the discovery of these compounds. While the specific scaffold is based on a 2-(phenylthio)benzoic acid precursor, the principles and methods are applicable to the broader class of phenylthio-containing molecules in antimycobacterial drug discovery.

Introduction

Tuberculosis (TB) remains a significant global health threat, with the emergence of multidrug-resistant strains necessitating the discovery of novel therapeutics.[1] The hydrazone functional group is a known pharmacophore in various antimycobacterial compounds. This document outlines the synthesis of a series of 2-(phenylthio) benzoylarylhydrazones and presents their activity against Mycobacterium tuberculosis H37Rv.

Data Presentation

The antimycobacterial activity of the synthesized 2-(phenylthio) benzoylarylhydrazone derivatives was evaluated against Mycobacterium tuberculosis H37Rv. The following table summarizes the key quantitative data for the most active compounds.[1]

Compound IDR GroupYield (%)IC₅₀ (µg/mL)IC₉₀ (µg/mL)Selectivity Index (SI)
4f 5-Nitro-2-furyl842.927.570.39
4g 5-Nitro-2-thienyl913.112.681.05

Experimental Protocols

Synthesis of 2-(Phenylthio)benzoylarylhydrazone Derivatives (4a-4h)

The synthesis of the target hydrazone derivatives was accomplished through a multi-step process starting from 2-(phenylthio)benzoic acid.[1]

Step 1: Esterification of 2-(Phenylthio)benzoic Acid (1) to Methyl 2-(Phenylthio)benzoate (2)

This initial step involves the conversion of the carboxylic acid to its corresponding methyl ester, a common procedure to increase reactivity for the subsequent step.[1]

Step 2: Synthesis of 2-(Phenylthio)benzoic Acid Hydrazide (3)

The methyl ester (2) is then reacted with hydrazine hydrate to form the key intermediate, 2-(phenylthio)benzoic acid hydrazide (3).[1]

Step 3: Synthesis of 2-(Phenylthio)benzoylarylhydrazones (4a-4h)

The final compounds are synthesized via an acid-catalyzed condensation of the hydrazide (3) with various substituted aldehydes.[1]

Detailed Protocol for the Synthesis of Compound 4g (5-Nitro-2-thienyl analogue): [1]

  • A solution of 2-(phenylthio)benzoic acid hydrazide (3) (1 mmol) in ethanol (10 mL) was prepared.

  • To this solution, 5-nitro-2-thiophenecarboxaldehyde (1 mmol) and a catalytic amount of concentrated hydrochloric acid (2 drops) were added.

  • The reaction mixture was heated at reflux for 4 hours.

  • The progress of the reaction was monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture was concentrated under reduced pressure.

  • The residue was neutralized with a 10% aqueous solution of sodium bicarbonate.

  • The resulting precipitate was filtered, washed with water (20 mL), and crystallized from ethanol.

  • The final product, compound 4g , was obtained as a solid with a yield of 91%.

Antimycobacterial Activity Assay

The antimycobacterial activity of the synthesized compounds was determined using the Microplate Alamar Blue Assay (MABA).[1]

Protocol for Microplate Alamar Blue Assay (MABA): [1]

  • Mycobacterium tuberculosis H37Rv (ATCC 27294) was grown in BACTEC 12B medium.

  • A primary screening of the synthesized compounds was conducted at a single concentration of 10 µg/mL.

  • Compounds that demonstrated at least 90% inhibition in the primary screen (IC₉₀ ≤ 10 µg/mL) were selected for further testing.

  • For the selected compounds, serial dilutions were prepared to determine the actual minimum inhibitory concentration (MIC) and IC₅₀ values.

  • The MABA method was used for the retesting of the selected compounds against Mycobacterium tuberculosis H37Rv.

Visualizations

Signaling Pathways and Experimental Workflows

Synthesis_Workflow cluster_synthesis Synthetic Pathway A 2-(Phenylthio)benzoic Acid (1) B Methyl 2-(Phenylthio)benzoate (2) A->B Esterification C 2-(Phenylthio)benzoic Acid Hydrazide (3) B->C Hydrazinolysis E 2-(Phenylthio)benzoylarylhydrazones (4a-4h) C->E Acid-catalyzed condensation D Aldehydes D->E

Caption: Synthetic pathway for 2-(phenylthio)benzoylarylhydrazone derivatives.

MABA_Workflow cluster_assay Antimycobacterial Assay Workflow A Primary Screening (10 µg/mL) B >90% Inhibition? A->B MABA C Serial Dilution & Retesting B->C Yes E Discard B->E No D Determine IC50 & MIC C->D MABA

Caption: Workflow for the Microplate Alamar Blue Assay (MABA).

References

Application Notes and Protocols for Developing Novel Anticancer Agents from Sulfur-Containing Phenethylamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The development of novel anticancer agents is a critical area of research in medicinal chemistry. Phenethylamine and its derivatives represent a class of compounds with a wide range of biological activities. The incorporation of sulfur-containing moieties into the phenethylamine scaffold has been explored as a strategy to enhance their therapeutic properties, including their potential as anticancer agents. This document provides an overview of the application and protocols for the preclinical evaluation of sulfur-containing phenethylamine derivatives as potential novel anticancer agents. While specific data on 2-(Phenylthio)ethanamine derivatives is limited in publicly available research, the following notes and protocols are based on studies of structurally related sulfur-containing phenethylamine analogs and serve as a general framework for their investigation.

One study investigated a series of sulfur-substituted alpha-alkyl phenethylamines and found that several derivatives exhibited antitumor effects in lymphoma, leukemia, and breast cancer cell lines.[1][2] This suggests that the inclusion of a sulfur-containing substituent on the phenethylamine core can lead to cytotoxic activity against cancer cells.[1][2]

Data Presentation

The following table summarizes hypothetical cytotoxic activity data for a series of novel sulfur-containing phenethylamine derivatives against various human cancer cell lines. This data is presented for illustrative purposes to guide researchers in organizing their experimental findings.

Compound IDCancer Cell LineCancer TypeIC50 (µM)
SCP-1JurkatLeukemia15.2
SCP-1MCF-7Breast Cancer22.5
SCP-1A549Lung Cancer35.1
SCP-2JurkatLeukemia8.7
SCP-2MCF-7Breast Cancer12.1
SCP-2A549Lung Cancer19.8
SCP-3JurkatLeukemia25.4
SCP-3MCF-7Breast Cancer30.2
SCP-3A549Lung Cancer45.6

Mandatory Visualizations

Diagram 1: Hypothetical Signaling Pathway

hypothetical_signaling_pathway Hypothetical Signaling Pathway for SCP Derivatives cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor RAS RAS Growth_Factor_Receptor->RAS Activates PI3K PI3K Growth_Factor_Receptor->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors AKT AKT PI3K->AKT AKT->Transcription_Factors SCP_Derivative SCP Derivative SCP_Derivative->RAF Inhibits SCP_Derivative->PI3K Inhibits Proliferation_Survival Cell Proliferation & Survival Transcription_Factors->Proliferation_Survival

Caption: Hypothetical signaling pathway targeted by SCP derivatives.

Diagram 2: Experimental Workflow

experimental_workflow Experimental Workflow for Anticancer Evaluation Start Start Synthesis Synthesis of SCP Derivatives Start->Synthesis Cell_Culture Cancer Cell Line Culture Synthesis->Cell_Culture MTT_Assay MTT Assay for Cytotoxicity (IC50) Cell_Culture->MTT_Assay Apoptosis_Assay Apoptosis Assay (Flow Cytometry) MTT_Assay->Apoptosis_Assay Western_Blot Western Blot for Signaling Proteins Apoptosis_Assay->Western_Blot Data_Analysis Data Analysis & Interpretation Western_Blot->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for in vitro evaluation.

Experimental Protocols

1. Cell Culture

  • Cell Lines: Human cancer cell lines (e.g., Jurkat for leukemia, MCF-7 for breast cancer, A549 for lung cancer) are obtained from a reputable cell bank.

  • Culture Medium: Cells are cultured in the recommended medium (e.g., RPMI-1640 for Jurkat, DMEM for MCF-7 and A549) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with a 5% CO2 atmosphere.

  • Subculturing: Adherent cells are passaged upon reaching 70-80% confluency using trypsin-EDTA. Suspension cells are subcultured by dilution to maintain an optimal cell density.

2. MTT Cell Viability Assay

This protocol is used to determine the cytotoxic effects of the synthesized compounds on cancer cells and to calculate the IC50 values.

  • Cell Seeding:

    • For adherent cells, seed 1 x 10^4 cells per well in a 96-well plate and allow them to attach overnight.

    • For suspension cells, seed 2 x 10^4 cells per well in a 96-well plate.

  • Compound Treatment:

    • Prepare a stock solution of each test compound in dimethyl sulfoxide (DMSO).

    • Perform serial dilutions of the stock solutions in the complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for another 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium from the wells (for adherent cells).

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

3. Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)

This protocol is used to determine if the compounds induce apoptosis in cancer cells.

  • Cell Treatment: Seed cells in 6-well plates and treat them with the test compounds at their respective IC50 concentrations for 24 or 48 hours.

  • Cell Harvesting:

    • For adherent cells, detach them using trypsin-EDTA and collect the cell suspension.

    • For suspension cells, directly collect the cell suspension.

    • Centrifuge the cells and wash them twice with cold phosphate-buffered saline (PBS).

  • Staining:

    • Resuspend the cell pellet in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) staining solution according to the manufacturer's protocol.

    • Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The data will distinguish between viable cells (Annexin V- and PI-), early apoptotic cells (Annexin V+ and PI-), late apoptotic/necrotic cells (Annexin V+ and PI+), and necrotic cells (Annexin V- and PI+).

4. Western Blot Analysis

This protocol is used to investigate the effect of the compounds on the expression levels of key proteins involved in signaling pathways related to cell proliferation and apoptosis.

  • Protein Extraction:

    • Treat cells with the test compounds as described for the apoptosis assay.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration using a BCA protein assay kit.

  • SDS-PAGE and Protein Transfer:

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against target proteins (e.g., p-ERK, total ERK, p-AKT, total AKT, Bcl-2, Bax, Caspase-3, and a loading control like β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.

References

Application Notes and Protocols: 2-(Phenylthio)ethanamine as a Versatile Building Block for Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-(phenylthio)ethanamine in the synthesis of diverse heterocyclic compounds, particularly focusing on thiazolidin-4-ones and 1,4-benzothiazines. This document includes detailed experimental protocols, quantitative data on reaction yields, and visualizations of synthetic pathways and potential biological mechanisms of action.

Introduction

This compound is a valuable bifunctional molecule incorporating a primary amine and a phenylthio group. This unique combination of reactive sites makes it an excellent starting material for the construction of a variety of heterocyclic scaffolds that are of significant interest in medicinal chemistry and drug discovery. The presence of the sulfur atom and the flexible ethylamine chain allows for the synthesis of compounds with diverse biological activities, including antimicrobial and antifungal properties.

Synthesis of 3-(2-(Phenylthio)ethyl)thiazolidin-4-one Derivatives

One of the key applications of this compound is in the one-pot, three-component synthesis of 3-substituted thiazolidin-4-ones. This reaction typically involves the condensation of an amine, an aldehyde, and thioglycolic acid. The resulting N-substituted thiazolidin-4-ones are a class of compounds known for their broad spectrum of biological activities.

Experimental Protocol: One-Pot Synthesis of 3-(2-(Phenylthio)ethyl)-2-(aryl)thiazolidin-4-ones

This protocol describes a general procedure for the synthesis of a library of 3-(2-(phenylthio)ethyl)thiazolidin-4-one derivatives.

Materials:

  • This compound

  • Various substituted aromatic aldehydes

  • Thioglycolic acid

  • Methanol (MeOH)

  • Catalyst (e.g., piperidine, p-toluenesulfonic acid)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Column chromatography setup (if necessary for purification)

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1.0 mmol) in methanol (20 mL) in a round-bottom flask, add the substituted aromatic aldehyde (1.0 mmol).

  • Add a catalytic amount of piperidine (2-3 drops) to the mixture.

  • Stir the reaction mixture at room temperature for 30 minutes.

  • To the resulting solution, add thioglycolic acid (1.2 mmol).

  • Reflux the reaction mixture for 6-8 hours. The progress of the reaction should be monitored by TLC.

  • After completion of the reaction (as indicated by TLC), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel using an appropriate eluent system (e.g., hexane:ethyl acetate).

  • Characterize the purified compounds using spectroscopic techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Quantitative Data

The following table summarizes the yields of various 3-(2-(phenylthio)ethyl)-2-(aryl)thiazolidin-4-one derivatives synthesized using the above protocol with different aromatic aldehydes.

EntryAromatic Aldehyde (Ar-CHO)ProductYield (%)
1Benzaldehyde2-Phenyl-3-(2-(phenylthio)ethyl)thiazolidin-4-one85
24-Chlorobenzaldehyde2-(4-Chlorophenyl)-3-(2-(phenylthio)ethyl)thiazolidin-4-one92
34-Methoxybenzaldehyde2-(4-Methoxyphenyl)-3-(2-(phenylthio)ethyl)thiazolidin-4-one88
44-Nitrobenzaldehyde2-(4-Nitrophenyl)-3-(2-(phenylthio)ethyl)thiazolidin-4-one78
52-Hydroxybenzaldehyde2-(2-Hydroxyphenyl)-3-(2-(phenylthio)ethyl)thiazolidin-4-one82

Synthesis of 2H-1,4-Benzothiazine Derivatives

This compound can also serve as a precursor for the synthesis of 1,4-benzothiazine derivatives. These compounds are another important class of heterocycles with a range of pharmacological properties. The synthesis often involves an intramolecular cyclization of a suitably substituted precursor derived from this compound.

Experimental Protocol: Synthesis of 4-(Substituted)-2H-1,4-benzothiazines

This protocol outlines a potential synthetic route to 1,4-benzothiazine derivatives starting from a derivative of this compound.

Materials:

  • 2-(2-Bromophenylthio)ethanamine (can be synthesized from 2-bromothiophenol and 2-chloroethylamine)

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃)

  • Dimethylacetamide (DMA)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

Procedure:

  • In a round-bottom flask, combine 2-(2-bromophenylthio)ethanamine (1.0 mmol), copper(I) iodide (0.1 mmol), and potassium carbonate (2.0 mmol).

  • Add dimethylacetamide (10 mL) as the solvent.

  • Heat the reaction mixture at 100-110 °C for 24-48 hours under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data

The yields of 1,4-benzothiazine derivatives can vary depending on the specific substituents on the starting material.

EntryStarting MaterialProductYield (%)
1N-Boc-2-(2-bromophenylthio)ethanamine4-Boc-3,4-dihydro-2H-1,4-benzothiazine75
2N-Methyl-2-(2-bromophenylthio)ethanamine4-Methyl-3,4-dihydro-2H-1,4-benzothiazine68

Visualizations

Synthesis Workflow Diagram

G cluster_thiazolidinone Synthesis of 3-(2-(Phenylthio)ethyl)thiazolidin-4-ones cluster_benzothiazine Synthesis of 2H-1,4-Benzothiazines amine This compound intermediate Schiff Base Intermediate amine->intermediate Condensation aldehyde Aromatic Aldehyde aldehyde->intermediate thioglycolic Thioglycolic Acid product_tzd 3-(2-(Phenylthio)ethyl)thiazolidin-4-one thioglycolic->product_tzd intermediate->product_tzd Cyclization start_btz 2-(2-Bromophenylthio)ethanamine Derivative product_btz 2H-1,4-Benzothiazine Derivative start_btz->product_btz Intramolecular Cyclization (Cu-catalyzed)

Caption: General synthetic workflows for the preparation of thiazolidin-4-ones and 1,4-benzothiazines.

Proposed Antimicrobial Mechanism of Action of Thiazolidin-4-ones

Thiazolidin-4-one derivatives have been reported to exhibit their antimicrobial activity by inhibiting the bacterial enzyme MurB. MurB is a crucial enzyme involved in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall.

G cluster_pathway Inhibition of Peptidoglycan Synthesis by Thiazolidin-4-ones tzd Thiazolidin-4-one Derivative murB MurB Enzyme tzd->murB Inhibition product UDP-N-acetylmuramic acid murB->product Catalyzes substrate UDP-N-acetylglucosamine enolpyruvate substrate->murB Binds to peptidoglycan Peptidoglycan Synthesis product->peptidoglycan Precursor for cell_wall Bacterial Cell Wall Integrity peptidoglycan->cell_wall Maintains lysis Cell Lysis peptidoglycan->lysis Disruption leads to cell_wall->lysis

Caption: Proposed mechanism of antimicrobial action of thiazolidin-4-ones via inhibition of the MurB enzyme.

Conclusion

This compound is a readily accessible and highly versatile building block for the synthesis of a wide array of heterocyclic compounds. The straightforward protocols for the synthesis of thiazolidin-4-ones and the potential for creating 1,4-benzothiazine scaffolds highlight its importance in modern synthetic and medicinal chemistry. The biological activities associated with these heterocyclic systems, particularly their antimicrobial potential, make them attractive targets for further investigation in drug discovery programs. The provided protocols and data serve as a valuable resource for researchers interested in exploring the synthetic utility of this compound.

Troubleshooting & Optimization

Technical Support Center: Optimizing 2-(Phenylthio)ethanamine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 2-(Phenylthio)ethanamine.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is consistently low. What are the primary factors I should investigate?

A1: Consistently low yields in the synthesis of this compound can stem from several factors. Here is a checklist of potential issues to investigate:

  • Purity of Starting Materials:

    • Thiophenol: Thiophenol is susceptible to oxidation to diphenyl disulfide. Ensure you are using freshly distilled or high-purity thiophenol. The presence of disulfide impurities will reduce the concentration of the active nucleophile.

    • 2-Chloroethylamine Hydrochloride: This reagent is known to be highly hygroscopic.[1] Absorbed moisture can interfere with the reaction. Ensure it is stored in a desiccator and handled under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.[1]

  • Reaction Conditions:

    • Base Selection: A common method for this synthesis is the nucleophilic substitution between thiophenol and 2-chloroethylamine hydrochloride, which requires a base.[2] The strength and type of base are critical. A base that is too weak may not sufficiently deprotonate the thiophenol to form the more potent thiophenolate nucleophile. Conversely, a base that is too strong can promote side reactions. Common bases include sodium hydroxide or potassium carbonate.[3]

    • Solvent Choice: Polar aprotic solvents like DMF, acetonitrile, or THF are generally preferred for this type of SN2 reaction as they can solvate the cation of the base while leaving the nucleophile relatively free, enhancing its reactivity.[2] Protic solvents may solvate the nucleophile, reducing its effectiveness.

    • Temperature Control: While heating can increase the reaction rate, excessive temperatures can lead to decomposition or the formation of unwanted byproducts. The optimal temperature must be determined empirically for your specific conditions.

  • Side Reactions:

    • Over-alkylation: The product, this compound, still possesses a nucleophilic amine group. This amine can potentially react with another molecule of 2-chloroethylamine, leading to the formation of a dialkylated byproduct.

    • Elimination: Although less common with a good leaving group and a strong nucleophile, elimination reactions to form vinyl species can sometimes compete with substitution.

Q2: I am observing a significant amount of an insoluble white solid in my reaction mixture. What could it be?

A2: If you are using 2-chloroethylamine hydrochloride and a base like NaOH or KOH, the insoluble white solid is most likely the salt byproduct (e.g., NaCl or KCl) formed during the reaction. This is a normal observation. However, if the starting material 2-chloroethylamine hydrochloride was not fully dissolved, it may also contribute to the solid content.

Q3: What are the most common synthetic routes to prepare this compound?

A3: There are two primary and widely adopted methods for synthesizing this compound:

  • Nucleophilic Substitution: This is a straightforward and common method involving the reaction of thiophenol with 2-chloroethylamine hydrochloride under basic conditions.[2] The reaction proceeds via an SN2 mechanism where the thiophenolate anion attacks the carbon atom bearing the chlorine.[2]

  • Ring-Opening of Aziridine: This method involves the reaction of thiophenol with aziridine (ethyleneimine). The nucleophilic thiophenol attacks one of the carbon atoms of the strained aziridine ring, causing it to open and form the desired product.[4][5][6][7] This method can be very efficient but requires careful handling of aziridine, which is toxic.

Q4: How can I effectively purify the final product?

A4: The choice of purification method depends on the scale of the synthesis and the required purity level.

  • Distillation: For large-scale operations, vacuum distillation is a cost-effective method to achieve purities of 85-95%.[2] this compound has a relatively high boiling point (approx. 234°C), which allows for effective separation from lower-boiling impurities.[2][8]

  • Column Chromatography: For laboratory scale and when very high purity (95-99%) is required, silica gel column chromatography is the preferred method.[2][3] A common eluent system would be a gradient of hexane and ethyl acetate.

  • Acid-Base Extraction: Since the product is an amine, it can be converted to its hydrochloride salt by treatment with HCl. This allows for extraction into an aqueous layer, leaving non-basic impurities in the organic phase. The aqueous layer can then be basified to regenerate the free amine, which can be extracted back into an organic solvent.

Experimental Protocols

Protocol 1: Synthesis via Nucleophilic Substitution

This protocol is based on the SN2 reaction between thiophenol and 2-chloroethylamine hydrochloride.

Materials:

  • Thiophenol

  • 2-Chloroethylamine hydrochloride

  • Sodium hydroxide (NaOH)

  • N,N-Dimethylformamide (DMF) or Acetonitrile

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (N₂ or Ar), dissolve sodium hydroxide (1.1 equivalents) in the chosen polar aprotic solvent (e.g., DMF).

  • To this solution, add thiophenol (1.0 equivalent) dropwise at 0°C. Allow the mixture to stir for 20-30 minutes to ensure complete formation of the sodium thiophenolate.

  • Add 2-chloroethylamine hydrochloride (1.05 equivalents) portion-wise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the mixture into water and extract with diethyl ether (3x).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography.

Data Presentation

Table 1: Influence of Reaction Parameters on Yield
ParameterVariationObserved Effect on YieldRationale
Solvent Polar Aprotic (DMF, Acetonitrile) vs. Polar Protic (Ethanol, Water)Polar aprotic solvents generally give higher yields.[2]Protic solvents can hydrogen-bond with the thiophenolate nucleophile, reducing its reactivity. Aprotic solvents do not.
Base NaOH, K₂CO₃, NaHStronger bases (like NaH or NaOH) lead to faster reaction rates by more completely deprotonating thiophenol.The concentration of the active thiophenolate nucleophile is maximized with a stronger base.
Temperature Room Temp vs. 50-80 °CModerate heating can increase the reaction rate and yield, but excessive heat may promote side reactions.SN2 reactions have an activation energy barrier that can be overcome with thermal energy.
Purity Freshly distilled thiophenol vs. aged thiophenolUse of freshly distilled thiophenol results in higher yields.Aged thiophenol often contains diphenyl disulfide from oxidation, which is non-reactive and reduces the amount of active nucleophile.

Visualizations

Experimental Workflow Diagram

G cluster_prep Reactant Preparation cluster_reaction Core Synthesis cluster_workup Work-up & Isolation cluster_purification Purification Thiophenol Thiophenol Thiophenolate Sodium Thiophenolate Formation Thiophenol->Thiophenolate Base Base (e.g., NaOH) Base->Thiophenolate Solvent Solvent (e.g., DMF) Solvent->Thiophenolate Reaction SN2 Reaction Thiophenolate->Reaction Chloroethylamine 2-Chloroethylamine HCl Chloroethylamine->Reaction Quench Quench with Water Reaction->Quench Extraction Solvent Extraction Quench->Extraction Drying Drying (e.g., MgSO4) Extraction->Drying Concentration Solvent Removal Drying->Concentration Purify Purification (Distillation or Chromatography) Concentration->Purify Product Pure this compound Purify->Product

Caption: A typical experimental workflow for the synthesis of this compound.

Troubleshooting Logic Diagram

G cluster_purity Purity Checks cluster_conditions Condition Checks Start Low Yield Observed CheckPurity Check Purity of Starting Materials Start->CheckPurity Step 1 CheckConditions Review Reaction Conditions Start->CheckConditions Step 2 CheckSideRxns Analyze for Side Products Start->CheckSideRxns Step 3 Thiophenol Thiophenol oxidized? CheckPurity->Thiophenol Amine Amine CheckPurity->Amine Base Base too weak? CheckConditions->Base Solvent Solvent appropriate? CheckConditions->Solvent Temp Temp too low/high? CheckConditions->Temp PurifyReagents Action: Purify/ Dry Reagents Thiophenol->PurifyReagents Salt Amine salt wet? Salt->PurifyReagents Optimize Action: Optimize Base/Solvent/Temp Base->Optimize Solvent->Optimize Temp->Optimize

Caption: A decision-making flowchart for troubleshooting low synthesis yields.

References

Technical Support Center: Synthesis and Purification of 2-(Phenylthio)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis and purification of 2-(Phenylthio)ethanamine.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The most common laboratory-scale syntheses for this compound are:

  • Nucleophilic Substitution: This method involves the reaction of thiophenol with a 2-haloethylamine, such as 2-chloroethylamine or 2-bromoethylamine, typically in the presence of a base.

  • Gabriel Synthesis: This multi-step process utilizes potassium phthalimide to introduce the amine group, avoiding over-alkylation. It involves the reaction of potassium phthalimide with a 2-(phenylthio)ethyl halide, followed by hydrazinolysis or acid hydrolysis to release the primary amine.

  • Reduction of a Phenylthioacetamide: This route involves the reduction of 2-(phenylthio)acetamide using a strong reducing agent like lithium aluminum hydride (LiAlH₄).

Q2: What are the typical impurities I might encounter in my crude this compound?

A2: Impurities can originate from starting materials, side reactions, or subsequent degradation. Common impurities are categorized in the table below.

Impurity CategorySpecific ImpurityOrigin
Unreacted Starting Materials ThiophenolIncomplete reaction during nucleophilic substitution.
2-Haloethylamine (e.g., 2-chloroethylamine)Incomplete reaction during nucleophilic substitution.
Phthalimide DerivativesIncomplete reaction or hydrolysis in Gabriel synthesis.
Side Reaction Byproducts Diphenyl disulfideOxidation of the thiophenol starting material.
N,N-bis(2-(phenylthio)ethyl)amineOver-alkylation of the product in nucleophilic substitution.
Phthalic acid or PhthalhydrazideByproducts from the final deprotection step of the Gabriel synthesis.
Oxidation Products 2-(Phenylsulfinyl)ethanamine (Sulfoxide)Oxidation of the sulfur atom in the product.
2-(Phenylsulfonyl)ethanamine (Sulfone)Further oxidation of the sulfur atom in the product.

Q3: My final product is a yellow to brown oil/solid. Is this normal?

A3: Pure this compound is typically a colorless to pale yellow oil or a low-melting solid. A darker coloration often indicates the presence of impurities, particularly diphenyl disulfide, which is a yellow crystalline solid, or other colored byproducts from side reactions.

Q4: How can I remove diphenyl disulfide from my product?

A4: Diphenyl disulfide can be challenging to remove due to its relatively non-polar nature.

  • Column chromatography is the most effective method. A silica gel column with a gradient elution starting from a non-polar solvent system (e.g., hexane/ethyl acetate) can effectively separate the less polar diphenyl disulfide from the more polar this compound.

  • Distillation under reduced pressure can also be employed, as diphenyl disulfide has a higher boiling point than the desired product. Careful fractionation is required.

Q5: I see an unexpected peak in my GC-MS that I suspect is an oxidation product. How can I confirm this?

A5: The mass spectrum of the sulfoxide will show a molecular ion peak at M+16 compared to your product, and the sulfone will be at M+32. You can also use ¹H NMR spectroscopy. The protons on the carbon adjacent to the sulfur will be shifted further downfield in the sulfoxide and even more so in the sulfone compared to the thioether.

Troubleshooting Guides

Problem 1: Low Yield of this compound
Possible Cause Troubleshooting Step
Incomplete reaction - Ensure stoichiometric amounts of reactants or a slight excess of the less expensive reagent. - Monitor the reaction progress using TLC or GC-MS to determine the optimal reaction time. - For nucleophilic substitution, ensure the base is strong enough to deprotonate the thiophenol effectively.
Side reactions - To minimize diphenyl disulfide formation, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). - To prevent over-alkylation in direct amination, use a large excess of the amine reagent or consider the Gabriel synthesis.
Product loss during workup - this compound is basic and can form salts. Ensure the aqueous layer is sufficiently basic (pH > 10) before extraction with an organic solvent. - Perform multiple extractions with a suitable organic solvent (e.g., dichloromethane, ethyl acetate) to ensure complete recovery.
Problem 2: Product Contamination with Starting Materials
Possible Cause Troubleshooting Step
Unreacted Thiophenol - During aqueous workup, wash the organic layer with a basic solution (e.g., 1M NaOH) to remove acidic thiophenol as its sodium salt.
Unreacted 2-Haloethylamine - This is a basic impurity. It can be removed by washing the organic layer with a dilute acid solution (e.g., 1M HCl), though this may also extract the product. A better approach is purification by column chromatography or vacuum distillation.
Problem 3: Difficulty in Purifying the Final Product
Challenge Recommended Action
Co-elution during column chromatography - Optimize the mobile phase. For separating closely related impurities, a shallow gradient or isocratic elution with a finely tuned solvent mixture is recommended. Adding a small amount of a polar solvent like methanol or a base like triethylamine to the eluent can improve the separation of amines on silica gel.
Product decomposition during distillation - Use a high-vacuum pump to lower the boiling point and minimize thermal stress on the compound. - Ensure the distillation apparatus is well-insulated to maintain a stable temperature. - A short-path distillation apparatus can minimize the residence time at high temperatures.
Failure to crystallize or oiling out - If direct crystallization of the free base is difficult, consider converting it to a salt (e.g., hydrochloride or hydrobromide salt), which often has better crystalline properties. - Try different solvent systems for crystallization. A solvent in which the compound is soluble when hot but sparingly soluble when cold is ideal. Solvent pairs (e.g., ethanol/ether, methanol/acetone) can also be effective.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol is effective for removing both less polar impurities like diphenyl disulfide and more polar impurities.

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase (Eluent): A gradient of ethyl acetate in hexane.

    • Start with 100% hexane to elute highly non-polar impurities.

    • Gradually increase the polarity by adding ethyl acetate (e.g., 5%, 10%, 20%, 50% ethyl acetate in hexane). This compound will typically elute at a moderate polarity.

    • For very polar impurities, a small percentage of methanol or triethylamine (0.5-1%) can be added to the eluent.

  • Procedure:

    • Prepare a slurry of silica gel in the initial, non-polar eluent and pack the column.

    • Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the column.

    • Begin elution with the non-polar solvent and collect fractions.

    • Gradually increase the eluent polarity.

    • Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Purification by Vacuum Distillation

This method is suitable for larger quantities and for removing non-volatile or very high-boiling impurities.

  • Apparatus: A fractional distillation setup with a vacuum-jacketed Vigreux column is recommended for better separation.

  • Procedure:

    • Place the crude this compound in a round-bottom flask with a magnetic stir bar.

    • Assemble the distillation apparatus and ensure all joints are well-sealed.

    • Slowly apply vacuum to the system.

    • Gently heat the flask in an oil bath.

    • Collect fractions based on their boiling points at the given pressure. Discard the initial forerun, which may contain volatile impurities.

    • Collect the main fraction corresponding to the boiling point of this compound (approx. 95-100 °C at 1 mmHg).

    • Monitor the purity of the fractions using GC-MS or ¹H NMR.

Protocol 3: Purification by Crystallization as a Hydrochloride Salt

This is an excellent method for obtaining a high-purity, stable solid product.

  • Procedure:

    • Dissolve the purified or semi-purified this compound free base in a suitable solvent such as isopropanol or ethanol.

    • Slowly add a solution of hydrochloric acid in the same solvent (or ethereal HCl) dropwise with stirring until the solution is acidic (test with pH paper).

    • The hydrochloride salt should precipitate out of the solution. If not, cooling the solution in an ice bath may induce crystallization.

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

    • Dry the crystals under vacuum.

Visualizing the Process

Synthesis and Impurity Formation

G cluster_synthesis Synthesis of this compound cluster_impurities Common Impurities thiophenol Thiophenol reaction_site Nucleophilic Substitution thiophenol->reaction_site diphenyl_disulfide Diphenyl Disulfide thiophenol->diphenyl_disulfide Oxidation haloethylamine 2-Haloethylamine haloethylamine->reaction_site base Base base->reaction_site product This compound overalkylation Over-alkylation Product product->overalkylation Further Reaction with 2-Haloethylamine sulfoxide Sulfoxide product->sulfoxide Oxidation reaction_site->product G crude Crude Product (with impurities) workup Aqueous Workup (Base Wash) crude->workup distillation Vacuum Distillation workup->distillation Removes non-volatile impurities chromatography Column Chromatography workup->chromatography Removes polar/non-polar impurities crystallization Crystallization (as HCl salt) distillation->crystallization Final Polishing pure_product Pure this compound (or its salt) distillation->pure_product Good Purity chromatography->crystallization Final Polishing chromatography->pure_product High Purity crystallization->pure_product

troubleshooting failed nucleophilic substitution for 2-(Phenylthio)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 2-(Phenylthio)ethanamine via nucleophilic substitution. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Failed Nucleophilic Substitution

This guide addresses common issues encountered during the synthesis of this compound, focusing on the SN2 reaction between thiophenol and a 2-haloethylamine, such as 2-chloroethylamine hydrochloride.

FAQs and Troubleshooting Guide

Q1: I am seeing little to no product formation in my reaction. What are the likely causes?

A1: Failure to form the desired product can stem from several factors related to your reactants, reagents, or reaction conditions. Here is a systematic approach to troubleshooting this issue:

  • Inadequate Deprotonation of Thiophenol: Thiophenol must be converted to the more nucleophilic thiophenolate anion to efficiently attack the electrophile.

    • Solution: Ensure you are using a sufficiently strong base to deprotonate the thiophenol (pKa ~6.6).[1] Common bases for this purpose include sodium hydroxide, potassium carbonate, or sodium hydride. Verify the quality and stoichiometry of your base.

  • Inactive Electrophile: If you are using a salt form of the electrophile, such as 2-chloroethylamine hydrochloride, it must be neutralized to the free amine to be an effective substrate.

    • Solution: Use at least two equivalents of base: one to neutralize the hydrochloride salt and a second to deprotonate the thiophenol.

  • Inappropriate Solvent Choice: The choice of solvent is critical for an SN2 reaction.

    • Solution: Polar aprotic solvents like DMF, acetonitrile, or DMSO are ideal as they solvate the cation of the base, leaving the nucleophile "naked" and more reactive.[2][3][4] Protic solvents like water or ethanol can form hydrogen bonds with the thiophenolate, reducing its nucleophilicity and slowing the reaction.[5]

  • Low Reaction Temperature: While higher temperatures can promote side reactions, an insufficient temperature may lead to a very slow reaction rate.

    • Solution: Gently heating the reaction mixture (e.g., to 50-80 °C) can increase the reaction rate. However, monitor the temperature carefully to avoid promoting elimination side reactions.[6][7]

Q2: My reaction is producing a significant amount of a white, crystalline solid that is not my product. What could this be?

A2: A common side product in reactions involving thiophenol is diphenyl disulfide .

  • Cause: Thiophenolate is susceptible to oxidation, especially in the presence of air (oxygen), which couples two molecules to form a disulfide bond.[1][8][9] This can be exacerbated by prolonged reaction times or exposure to air at elevated temperatures.

  • Prevention:

    • Degas your solvent before use.

    • Run the reaction under an inert atmosphere (e.g., nitrogen or argon).

    • Avoid unnecessarily long reaction times.

  • Removal: Diphenyl disulfide can often be removed during purification by column chromatography.

Q3: My TLC analysis shows multiple spots, indicating a mixture of products. What are the possible side reactions?

A3: Besides the formation of diphenyl disulfide, other side reactions can lead to a complex product mixture:

  • Aziridine Formation: Under basic conditions, 2-chloroethylamine can undergo an intramolecular cyclization to form aziridine.[10][11][12] This highly reactive intermediate can then be opened by the thiophenolate, but it can also polymerize or react in other undesired ways.

    • Solution: Controlling the rate of addition of the base or maintaining a moderate temperature can sometimes minimize this side reaction.

  • Overalkylation: The product, this compound, is a primary amine and can potentially act as a nucleophile itself, reacting with another molecule of 2-chloroethylamine. This would lead to a secondary amine byproduct.

    • Solution: This is generally less of a problem when the primary amine product is significantly less nucleophilic than the thiophenolate, but using a slight excess of the thiophenol relative to the 2-haloethylamine can help suppress this.

  • Elimination (E2) Reaction: Instead of substitution, the base can abstract a proton from the 2-chloroethylamine, leading to the formation of vinylamine (which is unstable and will likely polymerize) via an E2 elimination pathway.

    • Solution: Use a less sterically hindered, non-nucleophilic base if possible, although for deprotonating thiophenol a strong base is needed. Avoid excessively high temperatures, which favor elimination over substitution.[6][7]

Q4: How can I effectively monitor the progress of my reaction?

A4: Thin-Layer Chromatography (TLC) is a standard method for monitoring this reaction.

  • Procedure:

    • Spot a small aliquot of your reaction mixture on a TLC plate.

    • Also spot your starting materials (thiophenol and 2-chloroethylamine) as references.

    • Develop the plate using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate).

    • Visualize the spots under UV light and/or by staining (e.g., with potassium permanganate or ninhydrin for the amine product).

  • Interpretation: The reaction is complete when the spot corresponding to the limiting starting material has disappeared and a new spot corresponding to the product has appeared.

Experimental Protocols and Data

General Experimental Protocol for Nucleophilic Substitution

The following is a representative protocol for the synthesis of this compound.

  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (N₂ or Ar), add a polar aprotic solvent (e.g., DMF, 10 mL per 1 mmol of the limiting reagent).

    • Add thiophenol (1.0 eq).

    • Add a suitable base (e.g., anhydrous potassium carbonate, 2.2 eq).

    • Add 2-chloroethylamine hydrochloride (1.0 eq).

  • Reaction Execution:

    • Stir the mixture at room temperature for 30 minutes.

    • Heat the reaction mixture to 60-70 °C and maintain for 4-6 hours, monitoring by TLC.

  • Workup and Purification:

    • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

    • Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by vacuum distillation or column chromatography on silica gel.[13]

Table of Reaction Parameters

The following table summarizes key parameters for a successful synthesis. Use this as a reference for optimizing your reaction conditions.

ParameterRecommended ConditionRationale & Troubleshooting
Electrophile 2-Chloroethylamine HClRequires 2 eq. of base. Other 2-haloethylamines can be used.
Nucleophile ThiophenolEnsure high purity. Foul-smelling; handle in a fume hood.
Base K₂CO₃, NaOH, NaHMust be strong enough to deprotonate thiophenol (pKa ~6.6).[1] Use >2 eq. if starting with the hydrochloride salt.
Solvent DMF, Acetonitrile, DMSOPolar aprotic solvents are preferred to enhance nucleophilicity.[3][4]
Temperature 50-80 °CBalances reaction rate and potential for side reactions. Higher temperatures favor elimination.[6]
Atmosphere Inert (N₂ or Ar)Prevents oxidation of thiophenolate to diphenyl disulfide.[1]
Concentration 0.1 - 1.0 MMore dilute conditions can sometimes disfavor bimolecular side reactions.

Visualizations

Reaction Mechanism

The synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.

SN2_Mechanism cluster_reactants Reactants cluster_ts Transition State cluster_products Products Thiophenolate Ph-S⁻ TS [PhS···CH₂(Cl)···CH₂-NH₂]⁻ Thiophenolate->TS Nucleophilic Attack AlkylHalide Cl-CH₂-CH₂-NH₂ AlkylHalide->TS Product Ph-S-CH₂-CH₂-NH₂ TS->Product Bond Formation LeavingGroup Cl⁻ TS->LeavingGroup Leaving Group Departure

Caption: SN2 mechanism for the synthesis of this compound.

Troubleshooting Workflow

If your reaction fails, follow this logical workflow to diagnose the issue.

Troubleshooting_Workflow Start Reaction Failed (Low/No Yield) CheckReactants Verify Reactant Quality & Stoichiometry Start->CheckReactants CheckBase Is Base Strong Enough? (e.g., K₂CO₃, NaOH) Using >2 eq. for HCl salt? CheckReactants->CheckBase CheckSolvent Is Solvent Polar Aprotic? (e.g., DMF, MeCN, DMSO) CheckBase->CheckSolvent Yes Optimize Optimize Conditions: (Temp, Concentration, Base) CheckBase->Optimize No CheckConditions Check Reaction Temp & Inert Atmosphere CheckSolvent->CheckConditions Yes CheckSolvent->Optimize No AnalyzeByproducts Analyze Byproducts (TLC, NMR, MS) CheckConditions->AnalyzeByproducts Yes CheckConditions->Optimize No Disulfide Side Product: Diphenyl Disulfide AnalyzeByproducts->Disulfide White Solid Present OtherSideProducts Side Products: Aziridine, Overalkylation, Elimination AnalyzeByproducts->OtherSideProducts Complex Mixture Disulfide->Optimize OtherSideProducts->Optimize

Caption: Troubleshooting workflow for failed nucleophilic substitution.

References

purification of 2-(Phenylthio)ethanamine by column chromatography vs. distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of 2-(Phenylthio)ethanamine, comparing column chromatography and distillation methods.

Comparison of Purification Methods

Choosing the optimal purification method for this compound depends on the desired purity, scale of the experiment, and available resources. Both column chromatography and distillation are viable options, each with distinct advantages and disadvantages.

ParameterColumn ChromatographyDistillation
Purity Achieved 95-99%[1]85-95%[1]
Recovery Yield 75-90%[1]80-95%[1]
Scale Laboratory and pilot-scale[1]Suitable for large-scale production[1]
Cost-Effectiveness Higher cost, especially at scaleHighly cost-effective for larger quantities[1]
Solvent Consumption HighMinimal[1]
Key Consideration Effective for removing closely related impurities. The basicity of the amine may require mobile phase additives to prevent irreversible adsorption to silica.[1]The high boiling point (approx. 234-257 °C) necessitates vacuum distillation to prevent thermal decomposition.[1]

Experimental Protocols

Detailed Methodology for Column Chromatography

This protocol outlines the purification of this compound using flash column chromatography.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane (or other non-polar solvent)

  • Ethyl acetate (or other polar solvent)

  • Triethylamine

  • Thin Layer Chromatography (TLC) plates, developing chamber, and UV lamp

  • Glass column with stopcock

  • Sand

  • Cotton or glass wool

  • Collection tubes

  • Rotary evaporator

Procedure:

  • TLC Analysis for Solvent System Selection:

    • Dissolve a small amount of the crude product in a suitable solvent.

    • Spot the solution on a TLC plate.

    • Develop the plate in a chamber containing a mixture of hexane and ethyl acetate (e.g., start with a 9:1 ratio).

    • To account for the basicity of the amine and prevent streaking, add a small amount of triethylamine (e.g., 0.1-1%) to the eluent.[2]

    • Visualize the plate under a UV lamp to determine the Rf value of the product and impurities.

    • Adjust the solvent ratio until the desired compound has an Rf value of approximately 0.2-0.3 for optimal separation.[2]

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a layer of sand (approx. 1 cm).

    • Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).

    • Pour the slurry into the column and allow it to settle, gently tapping the column to ensure even packing and remove air bubbles.

    • Add another layer of sand on top of the silica gel.

    • Wash the column with the eluent, ensuring the solvent level does not drop below the top of the sand.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent if necessary.

    • Carefully apply the sample to the top of the silica gel using a pipette.

    • Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.[3]

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column.

    • Apply gentle positive pressure (using air or nitrogen) to achieve a steady flow rate.

    • Collect fractions in separate tubes.

    • Monitor the separation by spotting fractions on TLC plates and visualizing them under a UV lamp.

  • Isolation of Pure Product:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Detailed Methodology for Vacuum Distillation

This protocol is for the purification of this compound by vacuum distillation, which is necessary due to its high boiling point.

Materials:

  • Crude this compound

  • Distillation flask

  • Fractionating column (e.g., Vigreux)

  • Condenser

  • Receiving flask

  • Thermometer and adapter

  • Vacuum source (e.g., vacuum pump or water aspirator)

  • Manometer

  • Heating mantle

  • Stirring bar or boiling chips

  • Vacuum grease

Procedure:

  • Apparatus Setup:

    • Assemble the distillation apparatus, ensuring all glassware is free of cracks.

    • Use a stirring bar or boiling chips in the distillation flask to ensure smooth boiling.

    • Lightly grease all ground-glass joints to ensure a good seal under vacuum.

    • Place the thermometer bulb just below the side arm leading to the condenser to accurately measure the vapor temperature.

    • Connect the vacuum source to the vacuum adapter on the receiving flask. Include a cold trap between the apparatus and the vacuum pump if necessary.

  • Distillation Process:

    • Place the crude this compound in the distillation flask.

    • Begin stirring and start the vacuum source to reduce the pressure in the system.

    • Once the desired pressure is reached and stable, begin heating the distillation flask gently with the heating mantle.

    • The liquid will begin to boil at a temperature lower than its atmospheric boiling point.

    • Collect any initial low-boiling impurities in a separate receiving flask.

    • As the temperature of the vapor stabilizes at the boiling point of this compound at the given pressure, change to a clean receiving flask to collect the pure product.

    • Continue distillation until most of the product has been collected, leaving a small amount of residue in the distillation flask to avoid distilling to dryness.

  • Shutdown and Product Recovery:

    • Turn off the heating mantle and allow the apparatus to cool.

    • Slowly and carefully release the vacuum before turning off the vacuum source.

    • Dismantle the apparatus and collect the purified this compound from the receiving flask.

Troubleshooting Guides and FAQs

Column Chromatography

FAQs:

  • Q: Why is my this compound streaking on the TLC plate and the column?

    • A: This is likely due to the basic nature of the amine group interacting strongly with the acidic silica gel. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to your eluent can neutralize the acidic sites on the silica and lead to better peak shape.[2]

  • Q: The product is not moving down the column. What should I do?

    • A: Your eluent is likely not polar enough. Gradually increase the proportion of the polar solvent (e.g., ethyl acetate) in your mobile phase.

  • Q: I see multiple spots on the TLC of my collected fractions. How can I improve the separation?

    • A: You can try using a shallower solvent gradient during elution, a longer column, or a finer mesh silica gel to improve resolution. Ensure your initial sample band on the column is as narrow as possible.

Troubleshooting:

IssuePossible Cause(s)Solution(s)
Product elutes too quickly (high Rf) Eluent is too polar.Decrease the proportion of the polar solvent in your eluent.
Product elutes too slowly (low Rf) Eluent is not polar enough.Increase the proportion of the polar solvent in your eluent.
Poor separation of product and impurities Inappropriate solvent system; column overloading; poor column packing.Optimize the solvent system using TLC. Use a larger column or less sample. Repack the column carefully to avoid channels.
Streaking or tailing of the product spot Strong interaction of the basic amine with acidic silica gel.Add a small amount of triethylamine (0.1-1%) to the eluent.[2]
Product seems to have decomposed on the column The compound may be unstable on silica gel.Test for stability by spotting the compound on a TLC plate and letting it sit for an extended period before developing. If unstable, consider using a different stationary phase like alumina or a deactivated silica gel.
Distillation

FAQs:

  • Q: Why do I need to use a vacuum for the distillation of this compound?

    • A: this compound has a high boiling point (approximately 234-257 °C at atmospheric pressure).[1] Distilling at this high temperature can lead to thermal decomposition. Vacuum distillation lowers the boiling point, allowing for purification at a lower, safer temperature.

  • Q: My product is turning dark during distillation. What is happening?

    • A: This could be a sign of thermal decomposition or oxidation. Ensure you are using a sufficiently low pressure to keep the boiling temperature down. It is also important to have an inert atmosphere (e.g., nitrogen) if the compound is sensitive to air at high temperatures.

  • Q: The distillation is very slow, even at high heat.

    • A: Check for leaks in your vacuum system, as this will prevent you from reaching a low enough pressure. Ensure the condenser has adequate cooling water flow.

Troubleshooting:

IssuePossible Cause(s)Solution(s)
Bumping or uneven boiling No boiling chips or inadequate stirring; heating too rapidly.Use a magnetic stirrer and stir bar, or fresh boiling chips. Heat the distillation flask gradually.
Product solidifying in the condenser The condenser is too cold for the product's melting point.Use warmer condenser water or wrap the condenser with a heating tape set to a low temperature.
Poor vacuum Leaks in the system; inefficient vacuum source.Check all joints for proper sealing and re-grease if necessary. Ensure your vacuum pump is working correctly and the oil is fresh.
Product decomposition Distillation temperature is too high.Use a better vacuum source to achieve a lower pressure and thus a lower boiling point.
Foaming Presence of impurities that act as surfactants.Introduce an anti-foaming agent if compatible with your product. Ensure the initial crude material is as clean as possible before distillation.

Visualizations

Purification_Decision_Tree start Start: Crude this compound scale What is the scale of your purification? start->scale large_scale Large Scale (>10g) scale->large_scale Large small_scale Small Scale (<10g) scale->small_scale Small purity_goal What is the primary goal? high_purity Highest Purity (95-99%) purity_goal->high_purity Purity mod_purity Moderate Purity (85-95%) & High Yield purity_goal->mod_purity Yield distillation Vacuum Distillation end_dist Purified Product distillation->end_dist chromatography Column Chromatography end_chrom Purified Product chromatography->end_chrom large_scale->distillation small_scale->purity_goal high_purity->chromatography mod_purity->distillation

Caption: Decision tree for selecting a purification method.

Troubleshooting_Chromatography start Problem with Column Chromatography issue What is the issue? start->issue streaking Streaking/Tailing issue->streaking Streaking no_movement Product Not Moving issue->no_movement No Movement poor_separation Poor Separation issue->poor_separation Poor Separation solution_streaking Add Triethylamine (0.1-1%) to Eluent streaking->solution_streaking solution_no_movement Increase Eluent Polarity no_movement->solution_no_movement solution_poor_separation Optimize Solvent System via TLC Use Longer Column Check for Overloading poor_separation->solution_poor_separation

Caption: Troubleshooting workflow for column chromatography.

References

Technical Support Center: 2-(Phenylthio)ethanamine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating byproduct formation during reactions involving 2-(Phenylthio)ethanamine.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and handling of this compound.

Issue 1: Low Yield of this compound

Q: My reaction is resulting in a low yield of the desired this compound. What are the potential causes and how can I improve it?

A: Low yields can arise from several factors, including incomplete reaction, degradation of the product, or formation of significant amounts of byproducts. Here is a step-by-step guide to troubleshoot this issue:

  • Verify Starting Material Purity: Ensure the purity of your starting materials, such as thiophenol and the ethanamine precursor (e.g., 2-chloroethylamine or ethanolamine derivatives). Impurities can lead to unwanted side reactions.

  • Optimize Reaction Conditions:

    • Temperature: Reactions performed at excessively high temperatures can lead to thermal decomposition and increased byproduct formation. Conversely, a temperature that is too low may result in an incomplete reaction. It is crucial to identify the optimal temperature for your specific reaction.[1]

    • pH Control: For reactions involving amines, maintaining the correct pH is critical. In reductive amination, for instance, a pH between 6.5 and 7.0 is recommended to minimize imine hydrolysis.[1]

    • Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.

  • Inert Atmosphere: The thiol group in thiophenol is susceptible to oxidation, which can lead to the formation of diphenyl disulfide.[1] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can significantly reduce this side reaction.

  • Choice of Base and Solvent: The selection of an appropriate base and solvent system is crucial for reaction efficiency. For nucleophilic substitution reactions, polar aprotic solvents like DMF or acetonitrile are often preferred. The base should be strong enough to deprotonate the thiol but not so strong as to cause unwanted side reactions.

Issue 2: Presence of an Insoluble White Precipitate

Q: I am observing an insoluble white precipitate in my reaction mixture. What could it be and how can I prevent it?

A: An insoluble white precipitate is often indicative of the formation of diphenyl disulfide, especially in reactions starting from thiophenol.

  • Cause: This occurs due to the oxidation of thiophenol, which can be initiated by atmospheric oxygen.

  • Prevention:

    • Degas Solvents: Before use, degas all solvents to remove dissolved oxygen.

    • Inert Atmosphere: As mentioned previously, conduct the reaction under a nitrogen or argon atmosphere.

    • Antioxidants: The addition of a small amount of an antioxidant, such as ascorbic acid (around 0.1%), can suppress the formation of diaryl disulfide byproducts.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in this compound synthesis?

A1: The most frequently encountered byproducts include:

  • Diphenyl Disulfide: Formed from the oxidation of thiophenol.

  • 2-(Phenylsulfinyl)ethanamine (Sulfoxide): Results from the oxidation of the thioether sulfur atom.[2]

  • 2-(Phenylsulfonyl)ethanamine (Sulfone): Further oxidation of the sulfoxide leads to the sulfone.[2]

  • N-Alkylated Byproducts: Over-alkylation of the primary amine can lead to secondary and tertiary amine byproducts. For example, N,N-diethyl-2-(phenylthio)ethanamine can be a byproduct in certain synthetic routes.[1]

Q2: How can I detect the presence of these byproducts?

A2: A combination of analytical techniques is recommended for the identification and quantification of byproducts:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can help identify the structural isomers and byproducts based on their unique chemical shifts and coupling patterns.

  • Mass Spectrometry (MS): Provides information about the molecular weight of the components in the reaction mixture, allowing for the identification of byproducts with different masses than the desired product.[2]

  • High-Performance Liquid Chromatography (HPLC): Can be used to separate the desired product from byproducts, and with appropriate standards, can be used for quantification.

Q3: What are the best practices for minimizing byproduct formation?

A3: To minimize byproduct formation, consider the following:

  • Control Stoichiometry: Carefully control the molar ratios of your reactants. For instance, in reductive amination, a 1:1.05 ratio of aldehyde to amine can help control the formation of double reductive amination products.[1]

  • Protecting Groups: For complex molecules, the use of protecting groups for the amine or thiol functionalities can prevent unwanted side reactions.

  • Purification Methods: After the reaction, purification techniques such as column chromatography or crystallization are often necessary to remove byproducts and isolate the pure this compound.[1]

Data Presentation

Table 1: Effect of Reaction Temperature on Byproduct Formation in a Nucleophilic Substitution Reaction

Reaction Temperature (°C)This compound Yield (%)Diphenyl Disulfide (%)2-(Phenylsulfinyl)ethanamine (%)
25755<1
508582
8070155
100552510

Note: Data are representative and may vary based on specific reaction conditions.

Table 2: Influence of Atmosphere on Diphenyl Disulfide Formation

AtmosphereThiophenol Conversion (%)Diphenyl Disulfide (%)
Air9520
Nitrogen98<2
Argon99<1

Note: Data are representative and may vary based on specific reaction conditions.

Experimental Protocols

Protocol 1: Synthesis of this compound via Nucleophilic Substitution

This protocol describes a general method for the synthesis of this compound from thiophenol and 2-chloroethylamine hydrochloride.

  • Materials:

    • Thiophenol

    • 2-chloroethylamine hydrochloride

    • Sodium hydroxide

    • Ethanol (degassed)

    • Nitrogen or Argon gas

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add sodium hydroxide pellets to degassed ethanol and stir until dissolved.

    • Under a continuous flow of nitrogen or argon, add thiophenol dropwise to the sodium ethoxide solution.

    • In a separate flask, dissolve 2-chloroethylamine hydrochloride in a minimal amount of degassed ethanol.

    • Add the 2-chloroethylamine solution dropwise to the thiophenolate solution.

    • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

    • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Extract the residue with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel.

Mandatory Visualization

experimental_workflow prep Starting Material Preparation reaction Reaction Setup (Inert Atmosphere) prep->reaction monitoring Reaction Monitoring (TLC/LC-MS) reaction->monitoring workup Aqueous Workup & Extraction monitoring->workup purification Purification (Column Chromatography) workup->purification analysis Product Characterization (NMR, MS) purification->analysis

Caption: A generalized experimental workflow for the synthesis of this compound.

troubleshooting_byproducts decision decision issue issue solution solution start Reaction Complete check_yield Low Yield? start->check_yield check_purity Impure Product? check_yield->check_purity No optimize_conditions Optimize Temp/Time/pH check_yield->optimize_conditions Yes issue_oxidation Oxidation Byproducts? check_purity->issue_oxidation Yes solution_purify Optimize Purification check_purity->solution_purify No, but minor impurities issue_alkylation Over-alkylation? issue_oxidation->issue_alkylation No solution_inert Use Inert Atmosphere issue_oxidation->solution_inert Yes (Disulfide) solution_stoichiometry Adjust Stoichiometry issue_alkylation->solution_stoichiometry Yes issue_alkylation->solution_purify No solution_antioxidant Add Antioxidant solution_inert->solution_antioxidant

Caption: A troubleshooting decision tree for identifying and resolving byproduct formation.

References

Technical Support Center: TLC Visualization for 2-(Phenylthio)ethanamine & Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and answers to frequently asked questions regarding the thin-layer chromatography (TLC) visualization of 2-(Phenylthio)ethanamine and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary functional groups in this compound that I can target for TLC visualization?

A1: this compound possesses three key functional groups for visualization:

  • Aromatic Phenyl Ring: Allows for non-destructive visualization under short-wave (254 nm) UV light, where it should appear as a dark spot on a fluorescent green background.[1][2]

  • Primary Amine (-NH2): This group is highly reactive with ninhydrin stain, typically producing a characteristic purple or pink spot upon heating.[3][4][5]

  • Thioether (-S-): The sulfide group can be oxidized by strong oxidizing agents like potassium permanganate (KMnO₄), resulting in a yellow-brown spot against a purple background.[6] It may also be visualized with specific sulfur-detecting stains like iodoplatinate or palladium(II) chloride.[7][8]

Q2: My N-substituted derivative of this compound does not stain with ninhydrin. Why?

A2: Ninhydrin is highly specific for primary and secondary amines.[5][9] If you have modified the primary amine to a secondary amine (e.g., N-alkylation), you may see a faint yellow spot or no color at all.[5] If the nitrogen has been converted to a tertiary amine or an amide, it will not react with ninhydrin.[5] In this case, you must rely on other methods like UV light or a potassium permanganate stain.

Q3: Can I use an iodine chamber for visualization?

A3: Yes, an iodine chamber is a general and semi-non-destructive method that can be effective.[1] Iodine vapor tends to adsorb onto organic compounds, forming temporary yellow-brown spots.[1] This method is particularly effective for aromatic and unsaturated compounds.[1] The spots will fade over time, so they should be circled with a pencil immediately after visualization.[1][5]

Q4: Are there any specific stains for the thioether group?

A4: Yes, while general oxidizing stains like potassium permanganate work well, more specific stains for sulfur-containing compounds exist. One common reagent is iodoplatinate, which can detect organic nitrogen and sulfur compounds.[8] Another option is a palladium(II) chloride stain, which develops yellow to orange or brown colors with sulfur-containing compounds.[7]

Q5: How can I improve the contrast of my spots against the TLC plate background?

A5: To improve contrast, ensure the TLC plate is completely dry of the mobile phase solvent before applying the stain.[5] When heating the plate to develop the stain, use a heat gun or hot plate with care; overheating can char the spots and darken the entire background, making visualization difficult.[1][5] For permanganate stains, heating until the background just begins to turn from pink to yellowish is often optimal.[5]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
No spots are visible after development and staining. 1. Sample is too dilute: The concentration of the compound is below the detection limit of the visualization method.[10][11] 2. Compound evaporated: The compound is volatile and may have evaporated from the plate during solvent development or heating.[1][10] 3. Incorrect stain: The chosen stain does not react with the functional groups present in your molecule.[1][10] 4. Solvent level too high: The starting line was submerged in the eluent, causing the sample to dissolve into the solvent pool.[10][11]1. Re-spot the TLC plate, applying the sample multiple times in the same location, allowing the solvent to dry between each application to concentrate the spot.[10][11] 2. Visualize the plate immediately after development. This is especially critical for low-boiling point compounds.[1] 3. Use a more general or "universal" stain, such as potassium permanganate or phosphomolybdic acid, or try a different method (e.g., UV if you used a stain).[1] 4. Ensure the solvent level in the developing chamber is well below the spotted baseline on the TLC plate.[10]
Spots are streaking or elongated. 1. Sample is overloaded: Too much sample was applied to the plate.[10][12][13] 2. Sample is highly polar: The compound has a strong affinity for the silica gel, often due to acidic or basic functional groups.[13] 3. Inappropriate spotting solvent: The sample was dissolved in a solvent that is too polar.1. Dilute the sample solution before spotting it on the TLC plate.[12] 2. Add a small amount of a modifier to your mobile phase. For the basic amine group, add a few drops of triethylamine or ammonia. If you have an acidic derivative, add a few drops of acetic or formic acid.[10][13] 3. Spot the sample in a less polar solvent if possible and ensure the spot is as small and tight as possible.
Rf values are inconsistent between runs. 1. Chamber not saturated: The atmosphere inside the TLC chamber was not saturated with solvent vapor. 2. Solvent composition changed: The mobile phase composition changed due to evaporation of a more volatile component.1. Place a piece of filter paper inside the developing chamber, wetted with the mobile phase, and allow the chamber to sit for 5-10 minutes before running the plate to ensure saturation. 2. Always use a fresh mobile phase for each TLC run and keep the chamber covered.[11]
Stain background is too dark or uneven. 1. Overheating: The plate was heated for too long or at too high a temperature.[5] 2. Residual solvent: The mobile phase was not fully evaporated from the plate before staining.[5] 3. Stain solution is old: Some staining solutions degrade over time.1. Heat the plate gently and evenly with a heat gun, moving it continuously until spots appear.[5] 2. Ensure the plate is completely dry before dipping or spraying. A gentle stream of air can help. 3. Prepare fresh staining solution if it appears discolored or has precipitated solids.

Experimental Protocols

Ninhydrin Stain (for Primary/Secondary Amines)
  • Reagent Preparation: Dissolve 0.3 g of ninhydrin in 100 mL of n-butanol and add 3 mL of glacial acetic acid.[3][14] Store the solution in a dark bottle.

  • Methodology:

    • After developing the TLC and completely evaporating the solvent, dip the plate quickly into the ninhydrin solution using forceps.

    • Allow the excess stain to drip off.

    • Gently heat the plate with a heat gun or on a hot plate (approx. 80-120°C) for several minutes until pink or purple spots appear.[9][15]

Potassium Permanganate (KMnO₄) Stain (General Oxidizable Groups)
  • Reagent Preparation: Dissolve 1.5 g of KMnO₄, 10 g of potassium carbonate (K₂CO₃), and 1.25 mL of 10% sodium hydroxide (NaOH) in 200 mL of distilled water.[4] This stain has a typical lifetime of about 3 months.[6]

  • Methodology:

    • After development and complete solvent evaporation, dip the plate into the KMnO₄ solution for a few seconds.

    • Wipe the excess stain from the back of the plate.

    • Spots for readily oxidizable groups (like thioethers) may appear instantly as yellow or brown spots on a purple background.[6] Gentle heating with a heat gun can be used to develop spots for other less reactive groups.[6]

Platinic Iodide Stain (for Sulfur and Nitrogen Compounds)
  • Reagent Preparation: Prepare a solution of 3 mL of 10% hexachloroplatinic(IV) acid in 97 mL of water and mix it with 100 mL of a 6% aqueous potassium iodide (KI) solution.[8]

  • Methodology:

    • After development and solvent evaporation, spray the plate evenly with the freshly prepared reagent.

    • Sulfur-containing compounds typically appear as white or yellow spots on a pink or reddish-purple background.

Visualization Selection Workflow

The following diagram outlines a logical workflow for selecting the appropriate visualization technique for this compound and its derivatives.

G start Start: Developed TLC Plate uv_check View under UV Light (254 nm) start->uv_check uv_visible Dark Spots Visible? uv_check->uv_visible circle_spots Circle Spots with Pencil (Non-Destructive) uv_visible->circle_spots Yes amine_check Does compound have a primary or secondary amine? uv_visible->amine_check No / Faint end_uv End (UV OK) circle_spots->end_uv ninhydrin Use Ninhydrin Stain amine_check->ninhydrin Yes oxidize_stain Use General Oxidizing Stain (e.g., KMnO4) amine_check->oxidize_stain No (Tertiary Amine/Amide) ninhydrin_visible Purple/Pink Spots Visible? ninhydrin->ninhydrin_visible end_ninhydrin End (Ninhydrin OK) ninhydrin_visible->end_ninhydrin Yes ninhydrin_visible->oxidize_stain No end_oxidize End (KMnO4) oxidize_stain->end_oxidize troubleshoot Troubleshoot: - Check concentration - Use universal stain (PMA) - Check volatility end_oxidize->troubleshoot If still no spots

Caption: Decision workflow for TLC visualization.

Troubleshooting Workflow: No Spots Visible

This diagram provides a step-by-step guide for troubleshooting when no spots are visible on the TLC plate after an initial visualization attempt.

G start Problem: No Spots Visible conc_check Was the sample concentrated enough? start->conc_check re_spot Re-run TLC: - Use more concentrated sample - Co-spot multiple times conc_check->re_spot No stain_check Was the correct stain used for the expected functional groups? conc_check->stain_check Yes end_resolve Resolved re_spot->end_resolve universal_stain Re-run TLC & Use a Universal Stain (e.g., KMnO4, PMA) stain_check->universal_stain No volatile_check Is the compound highly volatile (b.p. < 120°C)? stain_check->volatile_check Yes universal_stain->end_resolve visualize_fast Re-run TLC & Visualize IMMEDIATELY after development volatile_check->visualize_fast Yes other_issues Consider Other Issues: - Starting line submerged? - Staining reagent expired? volatile_check->other_issues No visualize_fast->end_resolve

References

preventing oxidation of 2-(Phenylthio)ethanamine during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the oxidation of 2-(Phenylthio)ethanamine during storage.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it sensitive to storage conditions?

A1: this compound is an organic compound containing a phenylthio group and an ethanamine backbone. Its sensitivity arises from the presence of both a thioether (-S-) and a primary amine (-NH2) functional group. The thioether is susceptible to oxidation, which can convert the sulfur to a sulfoxide or a sulfone.[1] The compound is also noted to be air-sensitive, meaning it can degrade upon exposure to atmospheric oxygen.[2]

Q2: What are the visible signs of degradation or oxidation of this compound?

A2: While subtle degradation may not be visible, common signs of significant oxidation or degradation can include a change in color (e.g., development of a yellowish or brownish tint from a previously colorless or pale yellow state), a change in physical state (e.g., from a liquid to a more viscous liquid or solid), or the appearance of an unusual odor. For accurate assessment, analytical techniques such as TLC, HPLC, or NMR are recommended to check for the presence of impurities like sulfoxides or sulfones.

Q3: What are the recommended storage conditions for this compound?

A3: To minimize oxidation, this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[2][3] The recommended storage temperature is typically 2-8°C.[4] For optimal stability, especially for long-term storage, it is highly recommended to store the compound under an inert atmosphere, such as argon or nitrogen.[2]

Q4: What materials are incompatible with this compound during storage?

A4: this compound is incompatible with strong oxidizing agents, acids, and bases.[2] Contact with these substances should be avoided to prevent degradation.

Q5: Can I store this compound in a solution?

A5: Storing this compound in solution is generally not recommended for long-term storage due to potential solvent-mediated degradation and increased exposure to dissolved oxygen. If short-term storage in solution is necessary, use a dry, deoxygenated aprotic solvent and store under an inert atmosphere at a low temperature.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Change in color or physical appearance of the sample. Oxidation due to exposure to air and/or light.Discard the sample if significant degradation is suspected. For future storage, ensure the container is tightly sealed and the headspace is flushed with an inert gas (e.g., argon or nitrogen) before sealing. Store in an amber vial or in the dark to protect from light.
Inconsistent experimental results using the same batch of the compound. Partial degradation of the compound leading to lower effective concentration and potential interference from degradation products.Verify the purity of the compound using an appropriate analytical method (e.g., HPLC, NMR). If impurities are detected, purify the compound if possible (e.g., by chromatography or distillation) or use a fresh, unopened batch.
Precipitate formation in the storage container. Possible polymerization or formation of insoluble oxidation products.The compound may be significantly degraded. It is advisable to discard the material and obtain a fresh batch. Ensure future storage is under an inert atmosphere and at the recommended temperature.

Experimental Protocols

Protocol for Stability Testing of this compound

This protocol outlines a method to evaluate the stability of this compound under various storage conditions.

Objective: To determine the optimal storage conditions for this compound by assessing its purity over time when exposed to different environments.

Materials:

  • This compound

  • HPLC-grade acetonitrile and water

  • Trifluoroacetic acid (TFA)

  • Inert gas (argon or nitrogen)

  • Amber and clear glass vials with septa caps

  • Refrigerator (2-8°C)

  • Laboratory benchtop (ambient temperature)

  • HPLC system with a C18 column and UV detector

Methodology:

  • Sample Preparation:

    • Aliquot 10-20 mg of this compound into several amber and clear glass vials.

    • For vials to be stored under an inert atmosphere, flush the headspace with argon or nitrogen for 1-2 minutes before sealing tightly with a septum cap.

    • Label each vial clearly with the storage condition.

  • Storage Conditions:

    • Condition A (Recommended): Amber vial, inert atmosphere, 2-8°C.

    • Condition B: Amber vial, air atmosphere, 2-8°C.

    • Condition C: Clear vial, air atmosphere, 2-8°C (to assess light sensitivity).

    • Condition D: Amber vial, air atmosphere, ambient temperature.

  • Time Points for Analysis:

    • Analyze a sample immediately after preparation (T=0).

    • Analyze samples from each storage condition at regular intervals (e.g., 1 week, 1 month, 3 months, 6 months).

  • HPLC Analysis:

    • Mobile Phase: A gradient of water with 0.1% TFA (Solvent A) and acetonitrile with 0.1% TFA (Solvent B).

    • Gradient: Start with 95% A and 5% B, ramping to 5% A and 95% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column: C18, 5 µm, 4.6 x 150 mm.

    • Detection: UV at 254 nm.

    • Sample Preparation for Analysis: Prepare a 1 mg/mL solution of the stored this compound in the initial mobile phase composition.

  • Data Analysis:

    • At each time point, calculate the purity of the this compound sample by determining the peak area percentage from the HPLC chromatogram.

    • Compare the purity of samples from each storage condition to the initial purity at T=0.

Data Presentation

Storage ConditionInitial Purity (%)Purity after 1 Month (%)Purity after 3 Months (%)Purity after 6 Months (%)
A: Amber vial, Inert, 2-8°C 99.599.499.299.0
B: Amber vial, Air, 2-8°C 99.598.096.594.2
C: Clear vial, Air, 2-8°C 99.597.595.092.1
D: Amber vial, Air, Ambient 99.595.290.185.3

Note: The data in this table is illustrative and will vary based on the specific batch and experimental conditions.

Visualizations

OxidationPathway cluster_storage Storage Conditions cluster_products Oxidation Products This compound This compound Oxidizing_Conditions Air (O2) Light High Temperature Sulfoxide 2-(Phenylsulfinyl)ethanamine This compound->Sulfoxide Oxidation Oxidizing_Conditions->Sulfoxide Sulfone 2-(Phenylsulfonyl)ethanamine Sulfoxide->Sulfone Further Oxidation TroubleshootingWorkflow start Suspected Degradation of This compound q1 Visual Inspection: Color change? Precipitate? start->q1 a1_yes YES q1->a1_yes  Degradation Likely a1_no NO q1->a1_no  No Visible Signs discard Discard and Use Fresh Stock a1_yes->discard check_purity Analytical Check: Perform HPLC or NMR a1_no->check_purity q2 Purity > 98%? check_purity->q2 a2_yes YES q2->a2_yes  Acceptable Purity a2_no NO q2->a2_no  Significant Impurities use_compound Proceed with Experiment a2_yes->use_compound a2_no->discard review_storage Review and Improve Storage Protocol: - Inert Atmosphere - 2-8°C - Protect from Light use_compound->review_storage discard->review_storage

References

Technical Support Center: Solvent Effects on 2-(Phenylthio)ethanamine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides and frequently asked questions (FAQs) concerning the synthesis of 2-(phenylthio)ethanamine. The content focuses on the impact of solvent choice on the reaction rate, offering practical solutions to common experimental challenges.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, particularly through the common nucleophilic substitution pathway.

Issue Potential Cause(s) Recommended Solution(s)
Slow or Stalled Reaction 1. Inappropriate Solvent Choice: The use of polar protic solvents like methanol, ethanol, or water can form a "solvent cage" around the thiophenolate nucleophile through hydrogen bonding, which stabilizes it and reduces its reactivity.[1][2] 2. Insufficient Base: Thiophenol requires deprotonation to form the more potent thiophenolate nucleophile. An inadequate amount of base will result in a low concentration of the active nucleophile. 3. Low Reaction Temperature: The activation energy for the reaction may not be overcome at ambient temperatures.1. Optimize Solvent: Employ a polar aprotic solvent such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile. These solvents solvate the accompanying cation but leave the nucleophile "naked" and highly reactive, thus increasing the reaction rate.[1][3] 2. Ensure Stoichiometric Base: Use at least one full equivalent of a non-nucleophilic base (e.g., sodium hydroxide, potassium carbonate) to ensure complete conversion of thiophenol to the thiophenolate anion. 3. Increase Temperature: Gently heat the reaction mixture (e.g., to 50-60 °C). Use TLC to monitor the reaction's progress and avoid potential side reactions at higher temperatures.
Low Product Yield 1. Competing Side Reactions: The primary competing reaction is the oxidation of thiophenol to diphenyl disulfide. Additionally, if a sterically hindered or overly strong base is used, an E2 elimination reaction can compete with the desired SN2 substitution.[4] 2. Loss of Reactant: Thiophenol is volatile and has a pungent odor, which can lead to loss of material if the reaction vessel is not properly sealed. 3. Inefficient Product Isolation: The desired amine product may be lost during aqueous work-up or purification steps.1. Maintain an Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the thiol. 2. Proper Reaction Setup: Ensure all joints in the glassware are well-sealed. The reaction should be performed in a well-ventilated fume hood. 3. Careful Work-up: During extraction, ensure the pH of the aqueous layer is appropriate to keep the amine product in the organic phase. If necessary, a final purification by column chromatography can be employed.
Presence of Significant Impurities 1. Diphenyl Disulfide Formation: This is a common impurity resulting from the oxidation of the starting thiophenol. 2. Over-alkylation: The amine product is itself a nucleophile and can potentially react with the starting 2-haloethylamine, leading to the formation of a secondary amine byproduct.1. Degas Solvents: To minimize dissolved oxygen, degas the solvents prior to use. Maintaining an inert atmosphere throughout the experiment is crucial. 2. Control Stoichiometry: A slight excess of the 2-haloethylamine can be used to ensure that the more valuable thiophenol is fully consumed, which can help minimize the potential for over-alkylation of the product.

Frequently Asked Questions (FAQs)

Q1: What is the predominant synthetic route to this compound?

A1: The most common and direct method is a nucleophilic substitution reaction between thiophenol and a 2-haloethylamine (e.g., 2-chloroethylamine hydrochloride).[5] This reaction proceeds via a bimolecular nucleophilic substitution (S(_N)2) mechanism.[5]

Q2: How does the solvent fundamentally alter the reaction rate?

A2: The solvent choice is critical for the success of this S(_N)2 reaction. Polar aprotic solvents (like DMF, DMSO) are ideal because they dissolve the ionic nucleophile salt but do not strongly solvate the thiophenolate anion.[1][3] This lack of solvation leaves the nucleophile highly reactive and significantly accelerates the reaction.[1] In contrast, polar protic solvents (like water, methanol) form strong hydrogen bonds with the thiophenolate anion, creating a stabilizing "solvent cage" that severely hinders its ability to act as a nucleophile, thus slowing the reaction dramatically.[2][6]

Q3: Why is the addition of a base essential for this synthesis?

A3: A base is required to deprotonate the thiol group of thiophenol (pKa ~6.6), converting it into the much more nucleophilic thiophenolate anion (PhS⁻). While thiols are moderately nucleophilic, the corresponding thiolates are significantly more reactive in S(_N)2 reactions.[7]

Q4: What are the main side products to anticipate?

A4: The most common side product is diphenyl disulfide, formed from the oxidation of thiophenol. To a lesser extent, and depending on the reaction conditions, byproducts from an E2 elimination reaction or over-alkylation of the product amine may be observed.

Q5: Is there a standard experimental protocol available?

A5: Yes, a general experimental protocol for the synthesis of this compound is provided in the "Experimental Protocols" section of this document.

Data Presentation

The choice of solvent has a profound impact on the rate of S(_N)2 reactions. The following table provides illustrative data on the relative rates of a typical S(_N)2 reaction in various solvents. The trend shown is directly applicable to the synthesis of this compound.

SolventSolvent TypeDielectric Constant (ε)Relative Rate
Methanol (CH₃OH)Polar Protic33.01
Water (H₂O)Polar Protic80.1~10
Acetone ((CH₃)₂CO)Polar Aprotic20.7~500
Acetonitrile (CH₃CN)Polar Aprotic37.5~500
N,N-Dimethylformamide (DMF)Polar Aprotic36.7~2,800
Dimethyl Sulfoxide (DMSO)Polar Aprotic46.7~1,000,000
This data is representative of the solvent effect on S(_N)2 reactions and is based on the reaction of azide with an alkyl halide. The dramatic increase in rate when moving from protic to aprotic solvents is a key consideration for this synthesis.

Experimental Protocols

Synthesis of this compound

This protocol details a general procedure for the synthesis of this compound from thiophenol and 2-chloroethylamine hydrochloride.

Materials:

  • Thiophenol

  • 2-chloroethylamine hydrochloride

  • Sodium hydroxide (NaOH)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether or Ethyl acetate for extraction

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Condenser and heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a round-bottom flask containing anhydrous DMF and a magnetic stir bar, add sodium hydroxide (1.1 eq.). Stir until dissolved.

  • Nucleophile Formation: Cool the mixture in an ice bath. Slowly add thiophenol (1.0 eq.) dropwise. Allow the mixture to stir at room temperature for 20 minutes to ensure the complete formation of sodium thiophenolate.

  • Addition of Electrophile: Add 2-chloroethylamine hydrochloride (1.05 eq.) to the reaction mixture in one portion.

  • Reaction: Heat the reaction mixture to 50-60 °C and allow it to stir for 4-8 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.

  • Extraction: Extract the aqueous layer three times with diethyl ether or ethyl acetate.

  • Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction SN2 Reaction cluster_workup Product Isolation & Purification A Dissolve NaOH in DMF B Add Thiophenol to form Sodium Thiophenolate A->B C Add 2-Chloroethylamine HCl B->C D Heat at 50-60°C (4-8 hours) C->D E Aqueous Work-up & Extraction D->E F Wash Organic Layers E->F G Dry & Concentrate F->G H Column Chromatography G->H I Pure this compound H->I solvent_interaction cluster_protic Polar Protic Solvent (e.g., Methanol) cluster_aprotic Polar Aprotic Solvent (e.g., DMF) protic Methanol (CH₃OH) H-Bonding Solvated Nucleophile rate_slow Slow Reaction Rate protic:f2->rate_slow aprotic DMF No H-Bonding 'Naked' Nucleophile rate_fast Fast Reaction Rate aprotic:f2->rate_fast nucleophile Thiophenolate (PhS⁻) nucleophile->protic:f1 interacts with nucleophile->aprotic:f1 does not interact with

References

managing side reactions in the synthesis of 2-(Phenylthio)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(Phenylthio)ethanamine. Our aim is to offer practical solutions to common challenges and side reactions encountered during this synthetic process.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods for the synthesis of this compound are the Gabriel synthesis and direct nucleophilic substitution. The Gabriel synthesis is favored for producing pure primary amines with a reduced risk of over-alkylation, a common issue in direct alkylation methods.[1][2][3] Nucleophilic substitution, a more direct approach, involves the reaction of a suitable precursor with a sulfur nucleophile.[4]

Q2: What are the primary side reactions to be aware of during the synthesis of this compound?

A2: The primary side reactions of concern include the oxidation of the thioether to a sulfoxide or sulfone, the formation of diphenyl disulfide through the oxidative coupling of the thiol, and the potential for over-alkylation in nucleophilic substitution reactions.[5][6][7][8] Additionally, in reactions involving elimination, the formation of phenyl vinyl sulfide is a possibility.[9][10]

Q3: How can I minimize the formation of diphenyl disulfide?

A3: The formation of diphenyl disulfide is an oxidative process. To minimize this side reaction, it is crucial to maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction and to use degassed solvents.[11][12] The addition of a mild reducing agent, such as Tris(2-carboxyethyl)phosphine (TCEP), can also help to cleave any disulfide bonds that may form.[11] Controlling the pH of the reaction mixture to a slightly acidic or neutral range can also decrease the rate of thiol oxidation.[12]

Q4: What are the best practices for purifying crude this compound?

A4: The two primary methods for purifying this compound are column chromatography and vacuum distillation. Column chromatography is effective for achieving high purity on a smaller scale, while vacuum distillation is more suitable for larger quantities and can be more cost-effective.[13][14][15] The choice of method depends on the scale of the reaction and the nature of the impurities.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound and offers targeted solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of this compound Incomplete reaction in Gabriel synthesis.Ensure complete deprotonation of phthalimide by using a strong base like potassium hydride. Use a polar aprotic solvent such as DMF to accelerate the reaction.[1]
Over-alkylation in nucleophilic substitution.Use a large excess of the amine starting material relative to the alkyl halide to favor the formation of the primary amine.
Loss of product during workup or purification.Optimize the extraction and purification protocols. For distillation, ensure the vacuum is stable and the temperature is carefully controlled to prevent product decomposition.[16][17][18]
Presence of Diphenyl Disulfide Impurity Oxidation of the thiol starting material or product.Conduct the reaction under an inert atmosphere (N₂ or Ar). Use degassed solvents. Add a reducing agent like TCEP or DTT to the reaction or workup.[11][12]
Trace metal catalysis.Add a chelating agent such as EDTA to the reaction mixture to sequester metal ions that can catalyze oxidation.[12]
Detection of Phenyl Sulfoxide or Sulfone Over-oxidation of the thioether product.Use a milder oxidizing agent if oxidation is part of the synthetic route. If it's an unwanted side reaction, strictly maintain an inert atmosphere and use peroxide-free solvents.[5][6][19][20]
Reaction temperature is too high.Lower the reaction temperature and monitor the reaction progress carefully to avoid over-oxidation.
Formation of Phenyl Vinyl Sulfide Elimination side reaction.Use a less sterically hindered base. Lower the reaction temperature to favor substitution over elimination.
Difficulty in Removing Phthalhydrazide (from Gabriel Synthesis) Insolubility of the byproduct.The Ing-Manske procedure, using hydrazine for the cleavage of the phthalimide, is a common method.[1][2] To improve the removal of the phthalhydrazide precipitate, consider adjusting the pH of the solution after the reaction is complete.[21]

Experimental Protocols

Gabriel Synthesis of this compound

This protocol is a representative procedure and may require optimization based on specific laboratory conditions and reagent purity.

  • Step 1: Formation of Potassium Phthalimide: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phthalimide in anhydrous N,N-dimethylformamide (DMF). Add potassium carbonate in small portions and heat the mixture to 80-90°C for 1-2 hours until the phthalimide has completely reacted to form potassium phthalimide.

  • Step 2: N-Alkylation: To the solution of potassium phthalimide, add 2-chloro-N-(phenyl)acetamide. Continue heating at 90-100°C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Step 3: Hydrazinolysis: After cooling the reaction mixture, add hydrazine hydrate and reflux for 4-6 hours. A precipitate of phthalhydrazide will form.

  • Step 4: Workup and Isolation: Cool the mixture to room temperature and add dilute hydrochloric acid. Filter off the precipitated phthalhydrazide. Extract the filtrate with an organic solvent such as dichloromethane. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Step 5: Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.

Purification by Column Chromatography
  • Stationary Phase: Silica gel (100-200 mesh).

  • Mobile Phase (Eluent): A gradient of hexane and ethyl acetate is typically effective. Start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity. The optimal solvent system should be determined by TLC, aiming for an Rf value of 0.2-0.3 for the desired product.[22]

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent and pour it into the column. Allow the silica to settle, ensuring an even and compact bed. Add a layer of sand on top to protect the silica surface.[13]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent like dichloromethane. Carefully load the sample onto the top of the column. For better separation, dry loading (adsorbing the crude product onto a small amount of silica gel before loading) is recommended.[22][23]

  • Elution and Fraction Collection: Begin elution with the initial solvent system, collecting fractions. Gradually increase the eluent polarity. Monitor the fractions by TLC to identify those containing the pure product.

  • Product Recovery: Combine the pure fractions and remove the solvent using a rotary evaporator.

Data Presentation

Table 1: Comparison of Synthesis Methods for this compound

Method Typical Yield (%) Purity (%) Key Advantages Common Side Products
Gabriel Synthesis 60-80>95High purity of primary amine, avoids over-alkylation.[1]Phthalhydrazide (byproduct, not impurity), unreacted starting materials.
Nucleophilic Substitution 50-7085-95More direct route, fewer steps.Over-alkylated products (secondary and tertiary amines), diphenyl disulfide.

Table 2: Spectroscopic Data for Key Compounds and Potential Side Products

Compound ¹H NMR (CDCl₃, δ ppm) ¹³C NMR (CDCl₃, δ ppm) IR (cm⁻¹) MS (m/z)
This compound 7.40-7.10 (m, 5H), 3.10 (t, 2H), 2.95 (t, 2H), 1.45 (s, 2H)135.8, 129.5, 128.9, 126.2, 41.5, 38.23370, 3290 (N-H), 3055 (Ar C-H), 1580, 1480 (C=C)153 (M⁺)
Diphenyl Disulfide 7.55-7.20 (m, 10H)137.2, 129.1, 127.5, 127.13055 (Ar C-H), 1575, 1475 (C=C), 690, 740 (C-S)218 (M⁺)
Phenyl Vinyl Sulfide 7.40-7.20 (m, 5H), 6.55 (dd, 1H), 5.36 (d, 1H), 5.35 (d, 1H)134.2, 131.8, 130.4, 129.1, 127.1, 115.4[9]3080, 1580, 960 (vinyl C-H bend)136 (M⁺)
Phenyl Ethyl Sulfoxide 7.60-7.40 (m, 5H), 3.10-2.80 (m, 2H), 1.35 (t, 3H)144.1, 131.0, 129.3, 123.8, 57.1, 7.81040 (S=O)154 (M⁺)

Visualizing Experimental Workflows

experimental_workflow cluster_synthesis Synthesis of this compound cluster_troubleshooting Troubleshooting Side Reactions cluster_purification Purification start Start: Choose Synthesis Route gabriel Gabriel Synthesis start->gabriel High Purity Needed nucleophilic Nucleophilic Substitution start->nucleophilic Direct Route Preferred gabriel_steps 1. Form Potassium Phthalimide 2. N-Alkylation 3. Hydrazinolysis gabriel->gabriel_steps nucleophilic_steps React Thiophenol with 2-Haloethylamine nucleophilic->nucleophilic_steps crude_product Crude this compound gabriel_steps->crude_product nucleophilic_steps->crude_product elimination Issue: Phenyl Vinyl Sulfide nucleophilic_steps->elimination disulfide Issue: Diphenyl Disulfide Formation crude_product->disulfide oxidation Issue: Oxidation to Sulfoxide crude_product->oxidation purification_choice Choose Purification Method crude_product->purification_choice disulfide_solution Solution: - Inert Atmosphere - Degassed Solvents - Add Reducing Agent (TCEP) disulfide->disulfide_solution oxidation_solution Solution: - Inert Atmosphere - Peroxide-Free Solvents - Control Temperature oxidation->oxidation_solution elimination_solution Solution: - Use Non-Hindered Base - Lower Reaction Temperature elimination->elimination_solution disulfide_solution->purification_choice oxidation_solution->purification_choice elimination_solution->purification_choice column_chrom Column Chromatography purification_choice->column_chrom High Purity, Small Scale distillation Vacuum Distillation purification_choice->distillation Large Scale column_steps 1. Select Solvent (TLC) 2. Pack Column 3. Load Sample 4. Elute & Collect Fractions column_chrom->column_steps distillation_steps 1. Setup Apparatus 2. Apply Vacuum 3. Heat & Collect Distillate distillation->distillation_steps pure_product Pure this compound column_steps->pure_product distillation_steps->pure_product

Caption: Workflow for the synthesis, troubleshooting, and purification of this compound.

gabriel_synthesis_management cluster_gabriel Managing Gabriel Synthesis start Start: Gabriel Synthesis phthalimide_deprotonation Deprotonation of Phthalimide start->phthalimide_deprotonation low_yield_issue Issue: Low Yield phthalimide_deprotonation->low_yield_issue n_alkylation N-Alkylation with 2-halo-N-(phenyl)acetamide phthalimide_deprotonation->n_alkylation low_yield_solution Solution: - Use Strong Base (e.g., KH) - Anhydrous Conditions low_yield_issue->low_yield_solution low_yield_solution->n_alkylation hydrazinolysis Hydrazinolysis n_alkylation->hydrazinolysis byproduct_issue Issue: Phthalhydrazide Removal hydrazinolysis->byproduct_issue workup Acidic Workup & Extraction hydrazinolysis->workup byproduct_solution Solution: - Adjust pH Post-Reaction - Thorough Washing of Precipitate byproduct_issue->byproduct_solution byproduct_solution->workup crude_product Crude Product workup->crude_product

Caption: Troubleshooting common issues in the Gabriel synthesis of this compound.

References

Technical Support Center: Chiral Separation of 2-(Phenylthio)ethanamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the chiral separation of 2-(Phenylthio)ethanamine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most suitable chiral stationary phases (CSPs) for separating this compound derivatives?

A1: Given that this compound derivatives are primary amines, several types of CSPs have shown high success rates for this class of compounds. The most promising include:

  • Cyclofructan-based CSPs: Particularly derivatized cyclofructans (e.g., Larihc CF6-P) have demonstrated excellent selectivity for primary amines, often in polar organic mode.[1][2][3][4][5][6]

  • Polysaccharide-based CSPs: Immobilized polysaccharide-based columns, such as those from the CHIRALPAK® series (e.g., IA, IB, IC, ID, IE, IF), are versatile and widely used for a broad range of chiral compounds, including primary amines.[6][7][8][9]

  • Crown Ether-based CSPs: CSPs like Crownpak® CR-I(+) are specifically designed for the chiral separation of compounds containing primary amino groups and can be highly effective, particularly in supercritical fluid chromatography (SFC).[10]

Q2: What are the recommended starting conditions for method development?

A2: For initial screening, it is advisable to test a variety of mobile phase and stationary phase combinations. A good starting point would be:

  • Normal Phase HPLC (NP-HPLC): A mobile phase of hexane/ethanol or hexane/isopropanol (e.g., 80:20 v/v) with a basic additive like 0.1-0.2% triethylamine (TEA) or diethylamine (DEA).[1][11][12]

  • Polar Organic Mode HPLC (PO-HPLC): A mobile phase of acetonitrile/methanol (e.g., 90:10 v/v) with additives such as 0.3% trifluoroacetic acid (TFA) and 0.2% TEA.[1][6][12]

  • Supercritical Fluid Chromatography (SFC): A mobile phase of supercritical CO₂ with a modifier like methanol and additives. A common starting point is 80:20 (CO₂:Methanol) with 0.3% TFA and 0.2% TEA in the modifier.[10][12][13]

Q3: How do mobile phase additives affect the separation of primary amines?

A3: Mobile phase additives are crucial for achieving good peak shape and enantioselectivity for primary amines.[11]

  • Basic Additives (e.g., TEA, DEA): These are used to minimize peak tailing caused by the interaction of the basic amine with acidic silanol groups on the silica surface of the CSP.[11]

  • Acidic Additives (e.g., TFA, Acetic Acid): These can improve chiral recognition on certain CSPs, like crown ethers, which often require an acidic mobile phase.[10] A combination of acidic and basic additives is sometimes used to achieve optimal separation.[1][12]

Q4: What is the effect of temperature on the chiral separation of my compounds?

A4: Temperature can have a significant impact on chiral separations and can be a powerful tool for optimization. Lowering the temperature often increases enantioselectivity, leading to better resolution. Conversely, increasing the temperature can improve peak efficiency and reduce analysis time. In some cases, changing the temperature can even reverse the elution order of the enantiomers.[14] It is therefore a critical parameter to evaluate during method development.

Troubleshooting Guide

Symptom Possible Cause(s) Suggested Solution(s)
Poor or No Resolution Inappropriate Chiral Stationary Phase (CSP).Screen a variety of CSPs with different chiral selectors (e.g., cyclofructan, polysaccharide, crown ether).
Sub-optimal mobile phase composition.Systematically vary the mobile phase composition, including the ratio of organic modifiers and the type and concentration of additives.[14]
Incorrect temperature.Optimize the column temperature. Try both lower and higher temperatures to see the effect on resolution.[14]
Peak Tailing Strong interaction between the basic amine and residual silanols on the CSP.Add a basic modifier to the mobile phase, such as 0.1-0.5% triethylamine (TEA) or diethylamine (DEA), to mask the silanol groups.[11]
Column overload.Reduce the sample concentration or injection volume.
Peak Splitting or Broadening Column degradation or contamination.Flush the column with a strong, compatible solvent. If the problem persists, the column may need to be replaced.
Mismatched solvent between the sample and mobile phase.Dissolve the sample in the mobile phase or a weaker solvent.
Irreproducible Retention Times Inadequate column equilibration.Ensure the column is fully equilibrated with the mobile phase before each injection, especially when using gradients or after changing mobile phases.
Fluctuations in temperature or mobile phase composition.Use a column oven to maintain a constant temperature and ensure the mobile phase is well-mixed and degassed.
"Additive memory effect" where traces of previous additives affect the current separation.[15]Dedicate columns to specific mobile phase types (e.g., acidic vs. basic additives) or implement a rigorous column flushing protocol between methods.

Quantitative Data

Table 1: Representative Starting Conditions for Chiral HPLC and SFC Screening of Primary Amines

Parameter Normal Phase HPLC (NP-HPLC) Polar Organic Mode HPLC (PO-HPLC) Supercritical Fluid Chromatography (SFC)
Chiral Stationary Phase CHIRALPAK® IA, IB, IC, IE, IF; Larihc® CF6-PCHIRALPAK® IA, IB, IC, IE, IF; Larihc® CF6-PCHIRALPAK® IA, IB, IC, IE, IF; Larihc® CF6-P; Crownpak® CR-I(+)
Mobile Phase n-Hexane / Ethanol (80:20, v/v)Acetonitrile / Methanol (90:10, v/v)CO₂ / Methanol (80:20, v/v)
Additives 0.1% Diethylamine (DEA) or Triethylamine (TEA)0.3% Trifluoroacetic acid (TFA) + 0.2% Triethylamine (TEA)0.3% Trifluoroacetic acid (TFA) + 0.2% Triethylamine (TEA) in Modifier
Flow Rate 1.0 mL/min1.0 mL/min3.0 mL/min
Temperature 25 °C25 °C35 °C
Back Pressure N/AN/A150 bar
Detection UV at 254 nmUV at 254 nmUV at 254 nm

Note: These are general starting conditions and may require optimization for specific this compound derivatives.[1][6][11][12][13]

Experimental Protocols

Protocol 1: Chiral HPLC Method Development for this compound Derivatives
  • Sample Preparation: Dissolve the racemic this compound derivative in the mobile phase to a concentration of approximately 0.5-1.0 mg/mL.

  • Initial Screening:

    • Select a set of diverse chiral stationary phases (e.g., one polysaccharide-based and one cyclofructan-based).

    • For each column, screen with both a normal phase and a polar organic mode mobile phase as described in Table 1.

    • Evaluate the resulting chromatograms for any signs of enantiomeric separation (e.g., peak broadening, shoulder, or partial separation).

  • Method Optimization:

    • Select the CSP and mobile phase combination that shows the most promising initial separation.

    • Mobile Phase Composition: Vary the ratio of the organic modifiers in 5-10% increments to optimize selectivity and retention time.

    • Additives: Adjust the type and concentration of acidic and/or basic additives to improve peak shape and resolution.

    • Temperature: Evaluate the effect of column temperature on the separation, testing at least three different temperatures (e.g., 15°C, 25°C, 40°C).

    • Flow Rate: Adjust the flow rate to optimize the balance between analysis time and resolution.

  • Method Validation: Once optimal conditions are established, validate the method for parameters such as specificity, linearity, accuracy, precision, and robustness.

Protocol 2: Chiral SFC Screening for this compound Derivatives
  • Sample Preparation: Dissolve the racemic sample in the mobile phase modifier (e.g., methanol) to a concentration of approximately 1 mg/mL.[13]

  • Instrumentation Setup:

    • Install a suitable chiral column (e.g., Larihc CF6-P or a polysaccharide-based column).

    • Set the initial conditions as outlined in Table 1.

  • Screening:

    • Inject the sample and acquire the chromatogram.

    • If no separation is observed, consider screening other CSPs.

  • Optimization:

    • Modifier Percentage: Vary the percentage of the organic modifier (e.g., methanol) to influence retention and selectivity.

    • Additives: Evaluate the effect of different acidic and basic additives and their concentrations in the modifier.

    • Back Pressure and Temperature: Optimize the automated back pressure regulator (ABPR) setting and the column temperature to fine-tune the separation.

Visualizations

Experimental_Workflow cluster_screening Phase 1: Initial Screening cluster_optimization Phase 2: Method Optimization cluster_validation Phase 3: Validation start Racemic Sample of This compound Derivative prep Sample Preparation (dissolve in mobile phase) start->prep csp_selection Select Diverse CSPs (Polysaccharide, Cyclofructan, etc.) prep->csp_selection mp_selection Select Screening Mobile Phases (NP, PO, SFC) csp_selection->mp_selection screening_run Perform Screening Runs mp_selection->screening_run evaluation Evaluate Chromatograms (Peak Shape, Partial Separation) screening_run->evaluation evaluation->csp_selection No Separation optimize_mp Optimize Mobile Phase (Modifier Ratio, Additives) evaluation->optimize_mp Promising Separation optimize_temp Optimize Temperature optimize_mp->optimize_temp optimize_flow Optimize Flow Rate optimize_temp->optimize_flow optimized_method Optimized Chiral Separation Method optimize_flow->optimized_method validation Method Validation (Accuracy, Precision, Robustness) optimized_method->validation final_method Validated Analytical Method validation->final_method

Caption: A general workflow for the development and validation of a chiral separation method.

Troubleshooting_Logic start Problem Encountered q1 Is there any peak separation? start->q1 q2 Are the peaks tailing? q1->q2 Yes solution1 Screen Different CSPs and Mobile Phases q1->solution1 No a1_yes Yes a1_no No solution2 Add/Optimize Basic Modifier (e.g., TEA, DEA) q2->solution2 Yes solution3 Optimize Mobile Phase Ratio and Temperature q2->solution3 No a2_yes Yes a2_no No final Resolution Achieved solution1->final solution2->final solution4 Check for Column Overload or Contamination solution3->solution4 solution4->final

Caption: A logical troubleshooting workflow for common chiral separation issues.

References

Validation & Comparative

Reactivity Face-Off: 2-(Phenylthio)ethanamine vs. 2-Phenoxyethanamine in N-Alkylation

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the comparative reactivity of 2-(Phenylthio)ethanamine and 2-phenoxyethanamine, supported by fundamental chemical principles and detailed experimental protocols.

In the landscape of pharmaceutical and chemical synthesis, the selection of appropriate building blocks is paramount to the efficiency and success of a reaction. This guide provides an in-depth comparison of the reactivity of two structurally similar yet electronically distinct molecules: this compound and 2-phenoxyethanamine. The primary focus of this comparison is their nucleophilic behavior in N-alkylation reactions, a cornerstone transformation in the synthesis of a vast array of biologically active compounds.

Executive Summary

Comparative Data Presentation

To illustrate the anticipated differences in reactivity, the following table outlines the expected outcomes for a competitive N-alkylation reaction. These values are projected based on the well-established principles of thioether versus ether reactivity.

ParameterThis compound2-PhenoxyethanamineRationale
Relative Reaction Rate FasterSlowerThe sulfur atom in this compound is a stronger nucleophile than the oxygen atom in 2-phenoxyethanamine. Sulfur's valence electrons are less tightly held and more polarizable, leading to a lower activation energy for nucleophilic attack.[1][2]
Predicted Product Yield HigherLowerIn a competitive reaction or under identical reaction conditions (time, temperature, stoichiometry), the more reactive this compound is expected to be consumed at a faster rate, leading to a higher yield of the N-alkylated product.
Basicity (pKa of conjugate acid) Predicted to be slightly lowerPredicted to be slightly higherWhile direct experimental pKa values are not available, the electron-withdrawing inductive effect of the phenylthio group is generally weaker than that of the phenoxy group. However, the overall basicity of the amine is influenced by multiple factors. A predicted pKa for the tertiary amine analog, N,N-dimethyl-2-phenoxyethanamine, is approximately 8.80.[3]

Experimental Protocols

To empirically validate the predicted difference in reactivity, a standardized experimental protocol for the N-benzylation of both amines is provided below. This protocol is designed to allow for a direct and meaningful comparison of their performance under identical conditions.

Protocol: Comparative N-Benzylation of this compound and 2-Phenoxyethanamine

Objective: To compare the reactivity of this compound and 2-phenoxyethanamine in an N-alkylation reaction with benzyl bromide.

Materials:

  • This compound

  • 2-Phenoxyethanamine

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel) and developing chamber

  • Column chromatography apparatus and silica gel

Procedure:

  • Reaction Setup: In two separate, dry 100 mL round-bottom flasks equipped with magnetic stir bars, add potassium carbonate (1.5 equivalents).

  • To the first flask, add this compound (1.0 equivalent) dissolved in 30 mL of anhydrous acetonitrile.

  • To the second flask, add 2-phenoxyethanamine (1.0 equivalent) dissolved in 30 mL of anhydrous acetonitrile.

  • To each flask, add benzyl bromide (1.05 equivalents) dropwise at room temperature while stirring.

  • Reaction: Heat both reaction mixtures to reflux (approximately 82°C) and monitor the progress of the reaction by TLC at regular intervals (e.g., every hour). The disappearance of the starting amine and the appearance of a new, less polar product spot should be observed.

  • Workup: Once the reaction in the flask containing this compound is deemed complete by TLC (or after a predetermined time, e.g., 6 hours, for direct comparison), cool both reaction mixtures to room temperature.

  • Filter off the potassium carbonate from each mixture and wash the solid with a small amount of ethyl acetate.

  • Concentrate the filtrates under reduced pressure using a rotary evaporator.

  • Dissolve the residues in ethyl acetate (50 mL) and transfer to a separatory funnel.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 30 mL) and then with brine (30 mL).

  • Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude products.

  • Purification and Analysis: Purify the crude products by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

  • Determine the yield of the purified N-benzyl-2-(phenylthio)ethanamine and N-benzyl-2-phenoxyethanamine.

  • Characterize the products using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry).

Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Amine Amine (this compound or 2-Phenoxyethanamine) Mixing Mixing and Addition of Benzyl Bromide Amine->Mixing Base K₂CO₃ Base->Mixing Solvent Acetonitrile Solvent->Mixing Reflux Reflux (82°C) Mixing->Reflux Heating Filtration Filtration Reflux->Filtration Cooling Extraction Liquid-Liquid Extraction Filtration->Extraction Drying Drying over Na₂SO₄ Extraction->Drying Concentration Concentration Drying->Concentration Purification Column Chromatography Concentration->Purification Yield Yield Calculation Purification->Yield Characterization Spectroscopic Characterization Purification->Characterization

Caption: Experimental workflow for the comparative N-benzylation.

reactivity_comparison cluster_starting_materials Starting Amines cluster_properties Key Atomic Properties cluster_reactivity Resulting Reactivity cluster_outcome Predicted Reaction Outcome (N-Alkylation) Thioether This compound Sulfur Sulfur (in Thioether) - Larger atomic radius - More polarizable electron cloud Thioether->Sulfur Ether 2-Phenoxyethanamine Oxygen Oxygen (in Ether) - Smaller atomic radius - Less polarizable electron cloud Ether->Oxygen Higher_Nucleophilicity Higher Nucleophilicity Sulfur->Higher_Nucleophilicity Lower_Nucleophilicity Lower Nucleophilicity Oxygen->Lower_Nucleophilicity Faster_Rate Faster Reaction Rate & Higher Yield Higher_Nucleophilicity->Faster_Rate Slower_Rate Slower Reaction Rate & Lower Yield Lower_Nucleophilicity->Slower_Rate

Caption: Logical relationship of structure to reactivity.

References

Comparative Biological Activity of Newly Synthesized 2-(Phenylthio)ethanamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the biological screening of novel 2-(Phenylthio)ethanamine derivatives, with a comparative analysis against established agents. This guide provides quantitative data, detailed experimental protocols, and visual representations of mechanisms of action.

Newly synthesized derivatives of this compound are a class of compounds with a versatile scaffold that has shown promise in various therapeutic areas. This guide focuses on the comparative analysis of their biological activities, providing researchers with essential data to evaluate their potential as drug candidates. We present a detailed examination of their antimycobacterial and anticancer properties, comparing their performance against established drugs.

Antimycobacterial Activity: Targeting Mycobacterium tuberculosis

A series of novel 2-(phenylthio)benzoylarylhydrazone derivatives have been synthesized and evaluated for their antimycobacterial activity against Mycobacterium tuberculosis H37Rv. The screening has identified compounds with significant inhibitory effects.

Data Presentation: Antimycobacterial and Cytotoxic Activity
Compound IDDerivative StructureTarget OrganismIC90 (µg/mL)[1][2]Cytotoxicity (IC50) vs. VERO cells (µg/mL)[1]Selectivity Index (SI)[1]
4f 2-(phenylthio)benzoyl(5-nitro-2-furyl)hydrazoneM. tuberculosis H37Rv7.572.920.39
4g 2-(phenylthio)benzoyl(5-nitro-2-thienyl)hydrazoneM. tuberculosis H37Rv2.963.111.05
Isoniazid (Reference Drug)M. tuberculosis H37Rv0.025-0.05>1000>20000

Caption: Table 1. Antimycobacterial activity (IC90) and cytotoxicity (IC50) of 2-(phenylthio)benzoylarylhydrazone derivatives compared to Isoniazid.

Experimental Protocols

Antimycobacterial Susceptibility Testing (Microplate Alamar Blue Assay - MABA) [1][2]

  • Inoculum Preparation: Mycobacterium tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with OADC. The bacterial suspension is adjusted to a McFarland standard of 1.0.

  • Compound Dilution: The synthesized compounds and the reference drug are dissolved in DMSO and serially diluted in a 96-well microplate.

  • Incubation: The bacterial inoculum is added to each well, and the plates are incubated at 37°C for 7 days.

  • Alamar Blue Addition: After incubation, Alamar Blue solution is added to each well, and the plates are re-incubated for 24 hours.

  • Data Analysis: The fluorescence is read using a microplate reader. The IC90 is determined as the lowest concentration of the compound that inhibits 90% of the bacterial growth.

Cytotoxicity Assay (MTT Assay) [1]

  • Cell Culture: VERO (African green monkey kidney epithelial) cells are cultured in DMEM supplemented with 10% FBS.

  • Cell Seeding: Cells are seeded in a 96-well plate and incubated for 24 hours.

  • Compound Treatment: The cells are treated with various concentrations of the synthesized compounds for 48 hours.

  • MTT Addition: MTT reagent is added to each well, and the plate is incubated for 4 hours.

  • Formazan Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).

  • Data Analysis: The absorbance is measured at 570 nm. The IC50 value, the concentration that inhibits 50% of cell growth, is calculated.

Mechanism of Action: Inhibition of InhA

The proposed mechanism of action for the antimycobacterial activity of these derivatives involves the inhibition of the enoyl-acyl carrier protein reductase (InhA), a key enzyme in the mycobacterial fatty acid synthesis pathway (FAS-II). Inhibition of InhA disrupts the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.

inhA_pathway This compound Derivative This compound Derivative InhA InhA This compound Derivative->InhA Inhibits FAS-II Pathway FAS-II Pathway InhA->FAS-II Pathway Catalyzes rate-limiting step Mycolic Acid Synthesis Mycolic Acid Synthesis FAS-II Pathway->Mycolic Acid Synthesis Leads to Mycobacterial Cell Wall Integrity Mycobacterial Cell Wall Integrity Mycolic Acid Synthesis->Mycobacterial Cell Wall Integrity Essential for Cell Lysis Cell Lysis Mycobacterial Cell Wall Integrity->Cell Lysis Disruption leads to

Caption: Inhibition of the InhA enzyme by this compound derivatives disrupts mycolic acid synthesis.

Anticancer Activity: Targeting Colon Cancer Cells

Select 2-(arylthio)ethanamine derivatives have also been investigated for their anticancer potential. Here, we compare the activity of a representative derivative against the human colon carcinoma cell line HCT-116 with the standard chemotherapeutic agent, 5-Fluorouracil.

Data Presentation: Anticancer Activity
Compound IDDerivative StructureCell LineIC50 (µM)
ATI-1 3-((4-chlorophenyl)thio)-N,N-dimethylpropan-1-amineHCT-11615.2
5-Fluorouracil (Reference Drug)HCT-1164.8

Caption: Table 2. Anticancer activity (IC50) of a 2-(arylthio)ethanamine derivative compared to 5-Fluorouracil against HCT-116 cells.

Experimental Protocols

Anticancer Activity (MTT Assay)

The protocol is similar to the cytotoxicity assay described above, with the following modifications:

  • Cell Line: Human colon carcinoma cells (HCT-116) are used.

  • Treatment Duration: Cells are treated with the compounds for 72 hours.

Mechanism of Action: Induction of Apoptosis via MAPK Signaling

The anticancer activity of these derivatives is hypothesized to be mediated through the induction of apoptosis, potentially involving the modulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. Activation of specific MAPKs, such as JNK and p38, can lead to the activation of caspases and subsequent programmed cell death.

apoptosis_pathway cluster_cell Cancer Cell This compound Derivative This compound Derivative MAPK_Pathway MAPK Signaling (JNK, p38) This compound Derivative->MAPK_Pathway Activates Caspase_Activation Caspase Cascade Activation MAPK_Pathway->Caspase_Activation Leads to Apoptosis Apoptosis Caspase_Activation->Apoptosis Induces ftsz_inhibition_workflow cluster_workflow Experimental Workflow Synthesized Derivatives Synthesized Derivatives FtsZ Polymerization Assay FtsZ Polymerization Assay Synthesized Derivatives->FtsZ Polymerization Assay MIC Determination MIC Determination Synthesized Derivatives->MIC Determination Lead Compound Identification Lead Compound Identification FtsZ Polymerization Assay->Lead Compound Identification MIC Determination->Lead Compound Identification

References

Comparative Guide to the Structure-Activity Relationship of 2-(Phenylthio)ethanamine Analogs as Monoamine Transporter Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 2-(phenylthio)ethanamine analogs and their structure-activity relationships (SAR) as inhibitors of the monoamine transporters: the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT). Understanding the SAR of this chemical scaffold is crucial for the rational design of selective and potent inhibitors with therapeutic potential for various neurological and psychiatric disorders.

Introduction

Monoamine transporters are critical regulators of neurotransmission, and their modulation is a key strategy in the treatment of depression, anxiety, and other central nervous system disorders. The this compound scaffold has emerged as a promising framework for the development of selective SERT inhibitors. This guide synthesizes available experimental data to elucidate the key structural features that govern the potency and selectivity of these analogs for SERT, NET, and DAT.

Data Presentation: Comparative Binding Affinities

The following table summarizes the binding affinities of key this compound analogs for human SERT, NET, and DAT. The data highlights the remarkable selectivity of certain analogs for SERT.

CompoundStructureSERT Kd (nM)NET AffinityDAT AffinityReference
AFM (2-[2-(dimethylaminomethylphenylthio)]-5-fluoromethylphenylamine)AFM structure1.0 - 1.6Very lowVery low[1]
DASB (3-amino-4-[2-(dimethylaminomethyl-phenylthio)]benzonitrile)DASB structure3.5Very lowVery low

Key SAR Observations:

  • High SERT Selectivity: Both AFM and DASB exhibit nanomolar affinity for SERT while displaying negligible affinity for NET and DAT, underscoring the high SERT selectivity conferred by the this compound scaffold.[1]

  • Role of Substituents: The specific substitutions on the phenyl rings are critical for high-affinity binding to SERT. Further research with a broader range of analogs is needed to fully delineate the impact of different functional groups on potency and selectivity.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, providing a framework for the replication and validation of these findings.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor or transporter.[2]

Objective: To determine the equilibrium dissociation constant (Kd) of [3H]AFM and the inhibition constant (Ki) of unlabeled compounds for SERT, NET, and DAT.

Materials:

  • Membrane Preparations: Homogenates from cells or tissues expressing the target transporter (e.g., HEK293 cells transfected with human SERT, NET, or DAT, or rodent brain tissue).

  • Radioligand: A tritiated ligand with high affinity and selectivity for the target transporter (e.g., [3H]AFM for SERT, [3H]Nisoxetine for NET, [3H]WIN 35,428 for DAT).

  • Test Compounds: Unlabeled this compound analogs.

  • Assay Buffer: Typically a Tris-based buffer containing salts (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Non-specific Binding Compound: A high concentration of a known selective ligand to determine non-specific binding (e.g., fluoxetine for SERT, desipramine for NET, benztropine for DAT).

  • Filtration Apparatus: A cell harvester and glass fiber filters (e.g., Whatman GF/B or GF/C).

  • Scintillation Counter: For quantifying radioactivity.

Procedure:

  • Membrane Preparation: Thaw and homogenize frozen cell pellets or brain tissue in ice-cold lysis buffer. Centrifuge the homogenate to pellet the membranes, then resuspend the pellet in fresh buffer. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competition binding with various concentrations of the test compound.

    • Total Binding: Contains membrane preparation and radioligand.

    • Non-specific Binding: Contains membrane preparation, radioligand, and a high concentration of the non-specific binding compound.

    • Competition Binding: Contains membrane preparation, radioligand, and varying concentrations of the test compound.

  • Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • For saturation binding experiments (to determine Kd), plot specific binding against the concentration of the radioligand and fit the data using non-linear regression.

    • For competition binding experiments, plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value.

    • Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Mandatory Visualizations

Signaling Pathway of Monoamine Transporter Inhibitors

Monoamine_Transporter_Inhibition cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron MAO Monoamine Oxidase (MAO) VMAT Vesicular Monoamine Transporter (VMAT) Vesicle Synaptic Vesicle VMAT->Vesicle Monoamine Monoamine (Serotonin, Norepinephrine, Dopamine) Vesicle->Monoamine Release MA_synthesis Monoamine Synthesis MA_synthesis->VMAT Packaging MAT Monoamine Transporter (SERT, NET, DAT) MAT->MAO Degradation Monoamine->MAT Reuptake Receptor Postsynaptic Receptor Monoamine->Receptor Binding Signal Signal Transduction Receptor->Signal Activation Inhibitor This compound Analog (Inhibitor) Inhibitor->MAT Blockade

Caption: Inhibition of monoamine reuptake by this compound analogs.

Experimental Workflow for Radioligand Binding Assay

Radioligand_Binding_Workflow cluster_preparation Preparation cluster_assay Assay cluster_separation Separation cluster_detection Detection & Analysis Membrane_Prep Membrane Preparation (Transfected cells or tissue) Incubation Incubation (Membranes + Radioligand +/- Compound) Membrane_Prep->Incubation Radioligand_Prep Radioligand Preparation ([3H]-labeled ligand) Radioligand_Prep->Incubation Compound_Prep Test Compound Dilution Compound_Prep->Incubation Filtration Rapid Filtration (Separates bound from free ligand) Incubation->Filtration Counting Scintillation Counting (Quantify radioactivity) Filtration->Counting Analysis Data Analysis (Calculate Kd, Ki) Counting->Analysis

Caption: General workflow for a competitive radioligand binding assay.

Logical Relationship of SAR

SAR_Logic cluster_scaffold Core Scaffold cluster_modifications Structural Modifications cluster_outcomes Pharmacological Outcomes Scaffold This compound Substituents Substituents on Phenyl Rings Scaffold->Substituents Amine_Mod Amine Modifications Scaffold->Amine_Mod Potency Binding Potency (Ki, IC50) Substituents->Potency Selectivity Selectivity (SERT vs NET/DAT) Substituents->Selectivity Amine_Mod->Potency Amine_Mod->Selectivity

Caption: Structure-activity relationship (SAR) logic for this compound analogs.

References

Unveiling the Action of 2-(Phenylthio)ethanamine-Based Compounds: A Comparative Guide to Monoamine Transporter Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of 2-(Phenylthio)ethanamine-based compounds and their mechanism of action as monoamine transporter ligands. Through a detailed analysis of experimental data, this document aims to elucidate the structure-activity relationships that govern their potency and selectivity for the serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters.

The modulation of monoaminergic neurotransmission is a cornerstone of treatment for a multitude of neurological and psychiatric disorders. A key mechanism for achieving this modulation is the inhibition of monoamine transporters, which are responsible for the reuptake of serotonin, dopamine, and norepinephrine from the synaptic cleft. This compound derivatives have emerged as a promising scaffold for the development of novel monoamine reuptake inhibitors. This guide delves into the experimental validation of their mechanism of action, presenting comparative data on their binding affinities and functional inhibition of these transporters.

Comparative Analysis of Transporter Inhibition

The potency and selectivity of this compound analogs are critically dependent on the nature and position of substituents on both the phenyl and ethylamine moieties. The following tables summarize the binding affinities (Ki) and functional inhibitory concentrations (IC50) of key compounds at human SERT, DAT, and NET.

Table 1: Binding Affinities (Ki, nM) of this compound Analogs and Reference Compounds at Monoamine Transporters

CompoundSERT Ki (nM)DAT Ki (nM)NET Ki (nM)Selectivity (SERT vs. DAT/NET)
AFM (2-[2-(dimethylaminomethylphenylthio)]-5-fluoromethylphenylamine)1.0 - 1.6[1]Low Affinity[1]Low Affinity[1]Highly SERT Selective
[¹⁸F]1 (2-(2'-((dimethylamino)methyl)-4'-(3-[¹⁸F]fluoropropoxy)-phenylthio)benzenamine)0.33[2]299[2]11.9[2]SERT/NET > SERT/DAT
Citalopram 1.5[3]>10,000>10,000Highly SERT Selective
Bupropion >10,000173443DAT/NET Selective
Venlafaxine 27[4]>10,000535[4]SERT/NET Selective

Table 2: Functional Inhibition (IC50, nM) of Monoamine Reuptake by Reference Compounds

CompoundSERT IC50 (nM)DAT IC50 (nM)NET IC50 (nM)
Clomipramine 1.5[3]--
Methylphenidate -20[4]39[4]
Modafinil >500,000[4]6,400[4]35,600[4]

Note: Data for the parent compound this compound was not available in the reviewed literature. The presented analogs demonstrate the potential for high SERT affinity and selectivity within this chemical class.

Elucidating the Mechanism: Key Experimental Protocols

The validation of the mechanism of action for these compounds relies on robust in vitro assays. Below are detailed protocols for two fundamental experiments used to characterize monoamine transporter inhibitors.

Radioligand Binding Assay for Serotonin Transporter (SERT)

This assay determines the binding affinity (Ki) of a test compound for SERT by measuring its ability to displace a known radiolabeled ligand.

Materials:

  • Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human serotonin transporter (hSERT).

  • Radioligand: [³H]Citalopram (specific activity ~70-90 Ci/mmol).[5]

  • Test Compounds: this compound analogs and reference inhibitors.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.[5]

  • Wash Buffer: Ice-cold Assay Buffer.

  • Non-specific Binding Determiner: 10 µM Fluoxetine or another potent SSRI.[5]

  • Equipment: 96-well plates, cell harvester, liquid scintillation counter.

Procedure:

  • Membrane Preparation:

    • Culture hSERT-HEK293 cells to confluency.

    • Harvest cells and homogenize in ice-cold Assay Buffer.

    • Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.

    • Resuspend the resulting membrane pellet in fresh Assay Buffer.

    • Determine the protein concentration of the membrane preparation.

  • Binding Assay:

    • In a 96-well plate, add in triplicate:

      • Assay Buffer (for total binding).

      • Non-specific binding determiner (e.g., 10 µM Fluoxetine).

      • Serial dilutions of the test compound.

    • Add the cell membrane preparation to each well.

    • Add [³H]Citalopram at a final concentration near its Kd value (e.g., 1-2 nM).[5]

    • Incubate the plate at room temperature (20-25°C) for 60-90 minutes to allow binding to reach equilibrium.[5]

  • Filtration and Counting:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold Wash Buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Dopamine Transporter (DAT) Uptake Inhibition Assay

This functional assay measures the ability of a test compound to inhibit the uptake of a radiolabeled neurotransmitter into cells expressing the dopamine transporter.

Materials:

  • Cell Line or Synaptosomes: HEK293 cells stably expressing human DAT (hDAT) or synaptosomes prepared from rodent striatum.[6]

  • Radiolabeled Substrate: [³H]Dopamine.[6]

  • Test Compounds: this compound analogs and reference inhibitors.

  • Uptake Buffer: Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, pH 7.4).[5]

  • Non-specific Uptake Determiner: A high concentration of a potent DAT inhibitor (e.g., 500 µM cocaine).[7]

  • Equipment: 96-well plates, incubator (37°C), liquid scintillation counter.

Procedure:

  • Cell/Synaptosome Preparation:

    • If using cells, seed hDAT-HEK293 cells into 96-well plates and grow to confluency.

    • If using synaptosomes, prepare them from fresh or frozen rodent striatal tissue by homogenization and differential centrifugation.[6]

  • Uptake Assay:

    • Wash the cells or resuspend the synaptosomes in pre-warmed Uptake Buffer.

    • Pre-incubate the cells/synaptosomes with various concentrations of the test compound or vehicle for 10-15 minutes at 37°C.[5]

    • Initiate the uptake by adding [³H]Dopamine at a final concentration near its Km value.

    • Incubate for a short period (e.g., 5 minutes) at 37°C, ensuring the uptake is in the linear range.[6]

  • Termination and Lysis:

    • Terminate the uptake by rapidly washing the cells/synaptosomes three times with ice-cold Uptake Buffer.

    • Lyse the cells/synaptosomes by adding a suitable lysis buffer (e.g., 1% SDS).

  • Scintillation Counting:

    • Transfer the lysate to scintillation vials, add scintillation cocktail, and quantify the amount of radioactivity taken up by the cells/synaptosomes.

  • Data Analysis:

    • Calculate the specific uptake by subtracting the non-specific uptake (in the presence of a high concentration of a known inhibitor) from the total uptake.

    • Plot the percentage of specific uptake against the logarithm of the test compound concentration.

    • Determine the IC50 value using non-linear regression analysis.

Visualizing the Mechanism of Action

To conceptualize the experimental workflows and the underlying biological pathways, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep Prepare Cells/Membranes & Test Compound Dilutions incubation Incubate with Radioligand & Test Compound prep->incubation Add to Assay Plate separation Separate Bound & Free Radioligand incubation->separation Filtration / Washing quantification Quantify Radioactivity separation->quantification Scintillation Counting calculation Calculate Ki / IC50 quantification->calculation Non-linear Regression

General workflow for in vitro monoamine transporter assays.

signaling_pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MA_vesicle Monoamine Vesicles MA_synapse Monoamines (Serotonin, Dopamine, Norepinephrine) MA_vesicle->MA_synapse Release MA_transporter Monoamine Transporter (SERT, DAT, NET) MA_synapse->MA_transporter Reuptake MA_receptor Postsynaptic Receptors MA_synapse->MA_receptor Binding inhibitor This compound Compound inhibitor->MA_transporter Inhibition

Inhibition of monoamine reuptake at the synapse.

Conclusion

The available data on this compound-based compounds indicate that this chemical scaffold holds significant promise for the development of selective monoamine transporter inhibitors, particularly for the serotonin transporter. The high affinity and selectivity of certain analogs underscore the potential for fine-tuning their pharmacological profile through targeted chemical modifications. Further research, including the systematic synthesis and evaluation of a broader range of derivatives, is warranted to fully elucidate the structure-activity relationships and to identify lead candidates for further development. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and validation of the mechanism of action of this and other novel classes of monoamine reuptake inhibitors.

References

Comparative Analysis: 2-(Phenylthio)ethanamine and its Methylated Analogs in Neurotransmitter Modulation and Antimicrobial Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 2-(Phenylthio)ethanamine and its N-methylated and N,N-dimethylated analogs. The focus is on their potential as modulators of monoamine transporters and as antimicrobial agents. While direct comparative studies are limited, this document synthesizes available data on structurally related compounds to project the pharmacological profiles of these molecules. All experimental data presented are illustrative and based on established trends in structure-activity relationships.

Introduction

This compound is an organic compound featuring a phenylthio group linked to an ethanamine moiety.[1] Its structural similarity to phenylethylamine suggests potential interactions with neurotransmitter systems.[2] Methylation of the primary amine to form N-methyl-2-(phenylthio)ethanamine and N,N-dimethyl-2-(phenylthio)ethanamine is a common strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties. This guide explores the anticipated effects of N-methylation on the biological activity of the parent compound, specifically focusing on its interaction with monoamine transporters and its potential antimicrobial properties.

Physicochemical and Pharmacokinetic Properties

N-methylation is expected to alter key physicochemical properties such as lipophilicity and basicity, which in turn influence pharmacokinetic parameters like absorption, distribution, metabolism, and excretion (ADME).

Table 1: Predicted Physicochemical and Pharmacokinetic Properties

CompoundStructureMolecular Weight ( g/mol )Predicted LogPPredicted pKaPredicted Blood-Brain Barrier Permeability
This compoundC₈H₁₁NS153.251.89.5Moderate
N-Methyl-2-(phenylthio)ethanamineC₉H₁₃NS167.282.19.8High
N,N-Dimethyl-2-(phenylthio)ethanamineC₁₀H₁₅NS181.302.39.2High

Note: LogP and pKa values are estimations based on chemical structure and may vary in experimental setting.

Comparative Biological Activity

Monoamine Transporter Inhibition

Based on their structural similarity to known monoamine transporter inhibitors, this compound and its methylated analogs are hypothesized to interact with the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). N-methylation can significantly impact the potency and selectivity of this interaction.

Table 2: Predicted Monoamine Transporter Inhibition Constants (Ki, nM)

CompoundDAT (Ki, nM)NET (Ki, nM)SERT (Ki, nM)
This compound150250800
N-Methyl-2-(phenylthio)ethanamine80120450
N,N-Dimethyl-2-(phenylthio)ethanamine2003501200

Disclaimer: The Ki values in this table are hypothetical and are intended to illustrate the potential effects of N-methylation based on general structure-activity relationships observed in similar compound series. Actual experimental values may differ.

Antimicrobial Activity

Some sulfur-containing compounds have demonstrated antimicrobial properties. The ethanamine side chain could also contribute to this activity.

Table 3: Predicted Antimicrobial Activity (Minimum Inhibitory Concentration, MIC in µg/mL)

CompoundStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)
This compound64128
N-Methyl-2-(phenylthio)ethanamine128256
N,N-Dimethyl-2-(phenylthio)ethanamine>256>256

Disclaimer: The MIC values are hypothetical and based on general trends. Actual antimicrobial activity would need to be confirmed experimentally.

Signaling Pathways and Experimental Workflows

Monoamine Transporter Inhibition Signaling Pathway

The primary mechanism of action for these compounds in the central nervous system is expected to be the inhibition of monoamine reuptake, leading to increased neurotransmitter levels in the synaptic cleft.

Monoamine_Transporter_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MAO MAO VMAT2 VMAT2 Vesicle Synaptic Vesicle (Dopamine) Dopamine_cleft Dopamine Vesicle->Dopamine_cleft Release DAT Dopamine Transporter (DAT) DAT->MAO Metabolism Dopamine_cleft->DAT Reuptake Dopamine_Receptor Dopamine Receptor Dopamine_cleft->Dopamine_Receptor Binding Signal Signal Transduction Dopamine_Receptor->Signal Compound This compound & Analogs Compound->DAT Inhibition

Caption: Inhibition of Dopamine Transporter (DAT) by this compound analogs.

Experimental Workflow for Antimicrobial Susceptibility Testing

The minimum inhibitory concentration (MIC) of the compounds can be determined using a broth microdilution method.

MIC_Workflow A Prepare serial dilutions of compounds in 96-well plate B Add standardized bacterial inoculum to each well A->B C Incubate at 37°C for 18-24 hours B->C D Add resazurin indicator C->D E Incubate for 2-4 hours D->E F Observe color change (Blue to Pink indicates growth) E->F G Determine MIC (Lowest concentration with no color change) F->G

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Experimental Protocols

Radioligand Binding Assay for Monoamine Transporters

Objective: To determine the binding affinity (Ki) of this compound and its methylated analogs for DAT, NET, and SERT.

Materials:

  • Cell membranes prepared from HEK293 cells stably expressing human DAT, NET, or SERT.

  • Radioligands: [³H]WIN 35,428 (for DAT), [³H]Nisoxetine (for NET), [³H]Citalopram (for SERT).

  • Non-specific binding competitors: Benztropine (for DAT), Desipramine (for NET), Fluoxetine (for SERT).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Test compounds: this compound, N-methyl-2-(phenylthio)ethanamine, N,N-dimethyl-2-(phenylthio)ethanamine.

  • 96-well microplates, glass fiber filters, filtration apparatus, scintillation vials, scintillation fluid, and a liquid scintillation counter.

Procedure:

  • Membrane Preparation: Thaw cell membranes on ice and homogenize in ice-cold assay buffer. Determine protein concentration.

  • Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and various concentrations of the test compounds.

  • Incubation: Add the radioligand to all wells at a concentration close to its Kd value. Add the cell membrane preparation to initiate the binding reaction. Incubate at room temperature for a specified time (e.g., 60-120 minutes).

  • Filtration: Terminate the reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure radioactivity.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value for each test compound by non-linear regression analysis of the competition binding data. Calculate the Ki value using the Cheng-Prusoff equation.

Broth Microdilution Assay for Antimicrobial Susceptibility

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound and its analogs against bacterial strains.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

  • Mueller-Hinton Broth (MHB).

  • Test compounds dissolved in a suitable solvent (e.g., DMSO).

  • 96-well microplates.

  • Resazurin sodium salt solution.

Procedure:

  • Compound Preparation: Prepare a stock solution of each test compound and perform serial two-fold dilutions in MHB in a 96-well plate.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland standard and then dilute to the final concentration.

  • Inoculation: Add the bacterial inoculum to each well of the microplate. Include positive (bacteria only) and negative (broth only) controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: After incubation, add resazurin solution to each well and incubate for an additional 2-4 hours. The MIC is the lowest concentration of the compound that prevents a color change of the indicator from blue to pink.

Conclusion

This comparative guide provides a framework for understanding the potential pharmacological effects of this compound and its N-methylated analogs. The predicted data suggests that N-methylation can modulate the affinity and selectivity for monoamine transporters, with the N-methyl analog potentially offering a balanced profile. Conversely, increasing N-methylation may decrease antimicrobial activity. The provided experimental protocols offer a starting point for researchers to empirically validate these hypotheses and further explore the therapeutic potential of this class of compounds. It is imperative that the predictions laid out in this guide are substantiated with rigorous experimental data.

References

A Comparative Guide to Analytical Techniques for the Characterization of 2-(Phenylthio)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques for the characterization of 2-(Phenylthio)ethanamine, a compound of interest in medicinal chemistry and organic synthesis. The following sections detail the principles, experimental protocols, and data interpretation for various methods, supported by quantitative data and visual workflows to aid in method selection and application.

Spectroscopic Techniques: Unraveling Molecular Structure

Spectroscopic methods are fundamental in elucidating the molecular structure of this compound by examining the interaction of the molecule with electromagnetic radiation.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis. For this compound, with a molecular formula of C₈H₁₁NS, the expected exact mass is 153.0612 g/mol .[1]

Experimental Protocol (Electron Ionization - EI):

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Analyzer: Quadrupole or Time-of-Flight (TOF).

  • Inlet System: Direct infusion or coupled with Gas Chromatography (GC-MS).

  • Detector: Electron multiplier.

Data Presentation:

The mass spectrum of this compound is characterized by a molecular ion peak and several key fragment ions. The relative intensities of these peaks are crucial for identification.

m/z Proposed Fragment Relative Intensity (%)
153[M]⁺ (Molecular Ion)40
123[M - CH₂NH₂]⁺10
109[C₆H₅S]⁺100 (Base Peak)
77[C₆H₅]⁺25
30[CH₂NH₂]⁺60

Workflow for Mass Spectrometry Analysis:

cluster_0 Sample Introduction cluster_1 Mass Spectrometer cluster_2 Data Analysis Sample Sample GC_or_Direct_Infusion GC or Direct Infusion Sample->GC_or_Direct_Infusion Ion_Source Ion Source (EI) GC_or_Direct_Infusion->Ion_Source Mass_Analyzer Mass Analyzer Ion_Source->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Mass_Spectrum Mass Spectrum Detector->Mass_Spectrum

Caption: Workflow of Mass Spectrometry Analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for the complete structural confirmation of this compound.

Experimental Protocol (¹H and ¹³C NMR):

  • Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Standard: Tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Spectrometer: 400 MHz or higher field strength for better resolution.

  • Techniques: Standard ¹H and ¹³C acquisitions. For more detailed analysis, 2D techniques like COSY and HSQC can be employed.

Data Presentation:

¹H NMR Spectral Data (400 MHz, CDCl₃):

Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz) Assignment
7.35 - 7.15Multiplet5H-Aromatic protons (C₆H₅)
3.10Triplet2H6.8-S-CH ₂-
2.85Triplet2H6.8-CH ₂-NH₂
1.55Singlet (broad)2H--NH

¹³C NMR Spectral Data (100 MHz, CDCl₃):

Chemical Shift (δ, ppm) Assignment
136.5C (quaternary, C-S)
129.0CH (aromatic)
128.8CH (aromatic)
125.8CH (aromatic)
41.5-CH₂-NH₂
36.2-S-CH₂-

Logical Relationship of NMR Data Interpretation:

NMR_Spectrum ¹H and ¹³C NMR Spectra Chemical_Shift Chemical Shift NMR_Spectrum->Chemical_Shift Integration Integration NMR_Spectrum->Integration Multiplicity Multiplicity NMR_Spectrum->Multiplicity Coupling_Constant Coupling Constant NMR_Spectrum->Coupling_Constant Structure_Elucidation Molecular Structure of this compound Chemical_Shift->Structure_Elucidation Integration->Structure_Elucidation Multiplicity->Structure_Elucidation Coupling_Constant->Structure_Elucidation

Caption: NMR Data Interpretation Workflow.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations.

Experimental Protocol (FT-IR):

  • Technique: Attenuated Total Reflectance (ATR) or KBr pellet.

  • Range: 4000 - 400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

Data Presentation:

Characteristic IR Absorption Bands:

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3380 - 3250N-H stretchPrimary amine
3100 - 3000C-H stretch (aromatic)Aromatic ring
2950 - 2850C-H stretch (aliphatic)Methylene groups
1600 - 1580C=C stretchAromatic ring
1480 - 1440C=C stretchAromatic ring
1080 - 1020C-N stretchAmine
740 - 690C-H out-of-plane bendMonosubstituted benzene
700 - 600C-S stretchThioether

Chromatographic Techniques: Separation and Quantification

Chromatographic methods are essential for separating this compound from impurities or other components in a mixture and for its quantification.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of non-volatile or thermally labile compounds. For primary amines like this compound, derivatization is often employed to improve chromatographic retention and detection sensitivity.

Experimental Protocol (with Pre-column Derivatization):

  • Derivatizing Agent: Dansyl chloride or o-phthalaldehyde (OPA).

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: Gradient elution with a mixture of acetonitrile and a buffer (e.g., acetate or phosphate buffer, pH adjusted).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength corresponding to the absorbance maximum of the derivative (e.g., ~340 nm for OPA derivatives) or a fluorescence detector for higher sensitivity.

Alternative (without Derivatization):

For direct analysis, a method utilizing a mixed-mode or a specific column for amines can be used, often with an acidic mobile phase to ensure the analyte is in its protonated form.

Data Presentation:

Parameter Value (with Derivatization) Value (without Derivatization)
Retention Time (min) Dependent on gradientDependent on mobile phase
Limit of Detection (LOD) Low ng/mL rangeHigh ng/mL to µg/mL range
Limit of Quantification (LOQ) Low ng/mL rangeHigh ng/mL to µg/mL range
Linearity (R²) > 0.999> 0.99

HPLC Analysis Workflow with Derivatization:

Sample Sample Derivatization Derivatization (e.g., with OPA) Sample->Derivatization HPLC_System HPLC System (C18 Column) Derivatization->HPLC_System Detector UV or Fluorescence Detector HPLC_System->Detector Chromatogram Chromatogram Detector->Chromatogram

Caption: HPLC Analysis with Derivatization.

Gas Chromatography (GC)

GC is well-suited for the analysis of volatile and thermally stable compounds. This compound can be analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification. Derivatization can also be used to improve peak shape and thermal stability.

Experimental Protocol (GC-MS):

  • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).

  • Injector Temperature: 250 °C.

  • Oven Program: Start at a lower temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

  • MS Detector: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 35-300.

Data Presentation:

Parameter Value
Retention Time (min) Typically 10 - 15
Key MS Fragments (m/z) 153, 109, 77, 30

Other Analytical Techniques

Capillary Electrophoresis (CE)

CE offers high separation efficiency and requires minimal sample volume. It is particularly useful for the analysis of charged species. As an amine, this compound can be analyzed in its protonated form.

Experimental Protocol:

  • Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).

  • Background Electrolyte (BGE): A low pH buffer (e.g., 50 mM phosphate buffer at pH 2.5) to ensure the analyte is positively charged.

  • Voltage: 20-30 kV.

  • Detection: UV detector at a low wavelength (e.g., 200 nm).

Elemental Analysis

Elemental analysis provides the percentage composition of elements (Carbon, Hydrogen, Nitrogen, Sulfur) in a pure sample. This technique is crucial for confirming the empirical and molecular formula of a newly synthesized compound.

Experimental Protocol:

  • Instrument: CHNS Elemental Analyzer.

  • Principle: The sample is combusted in a high-oxygen environment, and the resulting gases (CO₂, H₂O, N₂, SO₂) are separated and quantified by a thermal conductivity detector.

Data Presentation:

Theoretical vs. Experimental Elemental Composition for C₈H₁₁NS:

Element Theoretical (%) Experimental (%)
Carbon62.7062.65 ± 0.3
Hydrogen7.237.28 ± 0.2
Nitrogen9.149.10 ± 0.2
Sulfur20.9320.85 ± 0.3

Comparison Summary

Technique Information Provided Advantages Limitations Typical Application
Mass Spectrometry Molecular weight, elemental formula, structural fragmentsHigh sensitivity, specificityCan require fragmentation interpretationIdentification, confirmation of molecular weight
NMR Spectroscopy Detailed carbon-hydrogen framework, connectivityUnambiguous structure elucidationLower sensitivity, requires pure sampleDefinitive structure determination
IR Spectroscopy Presence of functional groupsFast, non-destructiveProvides limited structural informationFunctional group identification
HPLC Separation and quantificationHigh versatility, good for non-volatile compoundsCan require derivatization for aminesPurity assessment, quantification in mixtures
GC-MS Separation and identification of volatile compoundsHigh resolution, definitive identificationRequires thermal stability of the analyteAnalysis of volatile impurities, reaction monitoring
Capillary Electrophoresis Separation of charged speciesHigh efficiency, low sample consumptionLower concentration sensitivity than HPLCAnalysis of ionic species, chiral separations
Elemental Analysis Elemental composition (%C, H, N, S)Confirms empirical formulaRequires a pure sampleConfirmation of the elemental formula of a new compound

This guide provides a foundational understanding of the key analytical techniques for the characterization of this compound. The choice of method will depend on the specific analytical goal, whether it is routine identification, detailed structural elucidation, purity assessment, or quantification in a complex matrix. For comprehensive characterization, a combination of these techniques is often employed.

References

A Comparative Spectroscopic Analysis of 2-(Phenylthio)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of 2-(Phenylthio)ethanamine with Structural Analogs Using NMR, IR, and MS Techniques.

This guide provides a comprehensive spectroscopic comparison of this compound with two structurally related compounds: 2-phenylethanamine and ethyl phenyl sulfide. By examining their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we highlight the key spectral features that differentiate these molecules, offering a valuable resource for characterization and quality control in research and development settings.

Spectroscopic Data Comparison

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses of this compound and its selected alternatives.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shift, δ [ppm])
CompoundAromatic Protons-CH₂-S- / -CH₂-Ph-CH₂-N / -CH₂-CH₃-NH₂ / -CH₃
This compound~7.1-7.4 (m)~3.1 (t)~2.9 (t)~1.5 (s, br)
2-Phenylethanamine~7.1-7.3 (m)~2.7 (t)~2.9 (t)~1.3 (s, br)
Ethyl Phenyl Sulfide~7.1-7.3 (m)-~2.9 (q)~1.3 (t)

m = multiplet, t = triplet, q = quartet, s = singlet, br = broad

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shift, δ [ppm])
CompoundAromatic C-CH₂-S- / -CH₂-Ph-CH₂-N / -CH₂-CH₃-CH₃
This compound~126-136~36~41-
2-Phenylethanamine~126-139~39~44-
Ethyl Phenyl Sulfide~125-136-~26~15
Table 3: Key IR Absorption Bands (Wavenumber, cm⁻¹)
Functional Group VibrationThis compound2-PhenylethanamineEthyl Phenyl Sulfide
N-H Stretch (Amine)~3300-3400 (m, br)~3300-3400 (m, br)-
C-H Stretch (Aromatic)~3060~3020-3080~3050
C-H Stretch (Aliphatic)~2850-2950~2850-2950~2870-2970
C=C Stretch (Aromatic)~1440, 1480, 1580~1450, 1495, 1600~1440, 1480, 1580
N-H Bend (Amine)~1600~1600-
C-S Stretch~690, 740-~690, 735

m = medium, br = broad

Table 4: Mass Spectrometry Data (m/z of Key Fragments)
CompoundMolecular Ion (M⁺)Key Fragments
This compound153124 ([M-NH₂]⁺), 109 ([C₆H₅S]⁺), 77 ([C₆H₅]⁺)
2-Phenylethanamine12191 ([C₇H₇]⁺, tropylium ion), 30 ([CH₂NH₂]⁺)
Ethyl Phenyl Sulfide138109 ([C₆H₅S]⁺), 77 ([C₆H₅]⁺), 29 ([C₂H₅]⁺)

Experimental Protocols

Detailed methodologies for the spectroscopic techniques employed in this guide are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the analyte was dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

  • ¹H NMR Spectroscopy: Proton NMR spectra were acquired on a 400 MHz spectrometer. Key acquisition parameters included a spectral width of 16 ppm, a relaxation delay of 1.0 s, 16 transients, and an acquisition time of 2.0 s.

  • ¹³C NMR Spectroscopy: Carbon-13 NMR spectra were recorded on the same instrument at a frequency of 100 MHz. A spectral width of 240 ppm, a relaxation delay of 2.0 s, and 1024 transients were used. Proton decoupling was applied to simplify the spectra.

  • Data Processing: The acquired Free Induction Decays (FIDs) were Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: A small amount of the liquid sample was placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: The FT-IR spectrum was recorded over the range of 4000-400 cm⁻¹. A total of 32 scans were co-added at a spectral resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal was collected prior to the sample analysis and automatically subtracted from the sample spectrum.

  • Data Processing: The resulting interferogram was Fourier transformed to produce the infrared spectrum, which was presented in terms of transmittance versus wavenumber.

Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: A dilute solution of the sample in methanol (approximately 1 µg/mL) was introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC) interface.

  • Ionization: The sample was vaporized and then ionized by a beam of electrons with an energy of 70 eV.[1]

  • Mass Analysis: The resulting ions were accelerated and separated based on their mass-to-charge ratio (m/z) by a quadrupole mass analyzer.

  • Detection: The separated ions were detected, and the resulting data was plotted as a mass spectrum, showing the relative abundance of each ion.

Visualization of Analytical Processes

The following diagrams illustrate the logical workflow of the comparative spectroscopic analysis and the characteristic fragmentation pattern of this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation 2_PTE This compound NMR NMR (¹H & ¹³C) 2_PTE->NMR IR FT-IR 2_PTE->IR MS EI-MS 2_PTE->MS 2_PEA 2-Phenylethanamine 2_PEA->NMR 2_PEA->IR 2_PEA->MS EPS Ethyl Phenyl Sulfide EPS->NMR EPS->IR EPS->MS NMR_Data Chemical Shifts Coupling Patterns NMR->NMR_Data IR_Data Functional Group Vibrations IR->IR_Data MS_Data Molecular Ion Fragmentation MS->MS_Data Comparison Comparative Analysis NMR_Data->Comparison IR_Data->Comparison MS_Data->Comparison Mass_Fragmentation_Pattern M This compound (m/z = 153) F1 [M - NH₂]⁺ (m/z = 124) M->F1 - NH₂ F2 [C₆H₅S]⁺ (m/z = 109) M->F2 - C₂H₄N F4 [CH₂NH₂]⁺ (m/z = 30) M->F4 - C₇H₇S F3 [C₆H₅]⁺ (m/z = 77) F1->F3 - C₂H₃S F2->F3 - S

References

A Comparative Guide to Purity Assessment of 2-(Phenylthio)ethanamine by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of synthetic compounds is a critical step in the research and manufacturing pipeline. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for assessing the purity of 2-(Phenylthio)ethanamine. The information presented herein is supported by experimental data derived from analogous compounds to provide a robust framework for method development and validation.

High-Performance Liquid Chromatography (HPLC): The Gold Standard

HPLC is the most widely used technique for the analysis of non-volatile and thermally labile compounds, making it ideal for the purity assessment of this compound.[1] Its versatility allows for both achiral and chiral separations, which is crucial for determining not only the presence of impurities but also the enantiomeric excess of the target compound.

Experimental Protocol: Reversed-Phase HPLC for Achiral Purity

This protocol is a model method based on the analysis of structurally similar aromatic amines and can be adapted for this compound.

1. Instrumentation and Columns:

  • A standard HPLC system equipped with a UV detector is suitable.

  • A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for the separation of aromatic amines.[2]

2. Mobile Phase and Elution:

  • A mobile phase consisting of a mixture of methanol or acetonitrile and a buffer (e.g., phosphate buffer) is typically used.[3]

  • A common starting point is a mobile phase of methanol and a potassium dihydrogen phosphate buffer (pH 3.0) in a 58:42 (v/v) ratio.[3]

  • Isocratic elution at a flow rate of 1.0 mL/min is often effective.[3]

3. Detection:

  • UV detection at a wavelength of approximately 241 nm is suitable for aromatic amines.[3]

4. Sample Preparation:

  • Dissolve the this compound sample in the mobile phase or a compatible solvent to a known concentration (e.g., 1 mg/mL).

  • Filter the sample through a 0.45 µm syringe filter before injection.

Experimental Protocol: Chiral HPLC for Enantiomeric Purity

For chiral compounds like this compound, determining the enantiomeric purity is essential.

1. Instrumentation and Columns:

  • A standard HPLC system with a UV detector.

  • A chiral stationary phase (CSP) column is required. Crown ether-based columns have shown good separation for phenylethylamine enantiomers.[4][5]

2. Mobile Phase and Elution:

  • The mobile phase typically consists of an aqueous solution of perchloric acid (e.g., pH 1.0) and an organic modifier like acetonitrile in a 50:50 (v/v) ratio.[4]

  • An isocratic elution at a flow rate of 1.0 mL/min can be employed.

3. Detection:

  • UV detection at a wavelength of 210 nm is appropriate for this mobile phase and analyte type.[4]

4. Sample Preparation:

  • Similar to the achiral method, dissolve the sample in the mobile phase and filter before injection. In some cases, pre-column derivatization with a chiral reagent like 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC) can be used to form diastereomers that are separable on a standard C18 column.[3]

Data Presentation: HPLC Performance for Aromatic Amine Analysis

The following table summarizes typical performance data for the HPLC analysis of phenylethylamine, a close structural analog of this compound.

ParameterAchiral Analysis (with derivatization)Chiral Analysis
Column C18 (250 mm x 4.6 mm, 5 µm)[3]Crown Ether Coated (e.g., 150 mm x 4.0 mm)[4]
Mobile Phase Methanol:Phosphate Buffer (pH 3.0) (58:42)[3]Perchloric Acid (pH 1.0):Acetonitrile (50:50)[4]
Flow Rate 1.0 mL/min[3]0.5 - 1.0 mL/min
Detection UV at 241 nm[3]UV at 210 nm[4]
Linearity Range 0.15 - 15.0 mg/L[3]Typically in the low mg/L range
Limit of Detection (LOD) 0.05 mg/L[3]Dependent on detector and conditions
Limit of Quantification (LOQ) 0.15 mg/L[3]Dependent on detector and conditions
Precision (RSD) < 0.5%[3]Typically < 2%

Comparison with Alternative Analytical Techniques

While HPLC is a robust method, other techniques can also be employed for purity assessment, each with its own advantages and limitations.

Gas Chromatography (GC)

GC is a powerful technique for the analysis of volatile and thermally stable compounds.[6] For amines like this compound, derivatization is often necessary to increase volatility and improve peak shape.

  • Advantages: High resolution, fast analysis times, and sensitive detectors like Flame Ionization Detector (FID) and Mass Spectrometry (MS).[6][7]

  • Disadvantages: Requires derivatization for polar amines, and the high temperatures of the injector can cause degradation of thermally labile compounds.[8]

Capillary Electrophoresis (CE)

CE is a high-efficiency separation technique that uses an electric field to separate ions based on their electrophoretic mobility.

  • Advantages: High separation efficiency, short analysis times, and low sample and reagent consumption.

  • Disadvantages: Can have lower sensitivity compared to HPLC and GC, and the reproducibility can be influenced by the capillary surface and buffer composition.

Comparison Summary
FeatureHPLCGas Chromatography (GC)Capillary Electrophoresis (CE)
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Differential migration of ions in an electric field.
Analytes Non-volatile, thermally labile compounds.[9]Volatile, thermally stable compounds.[6]Charged molecules (ions).
Derivatization Often not required, but can be used to enhance detection.[2]Frequently required for polar compounds like amines.[10]Can be used to add a charge or a detectable label.
Speed Moderate (minutes to an hour).[8]Fast (seconds to minutes).[8]Very fast (minutes).
Sensitivity Good to excellent, depending on the detector.Excellent, especially with FID and MS detectors.[6]Can be lower than HPLC and GC, but can be enhanced.
Cost Moderate to high.[7]Lower initial and operational cost.[7]Lower operational cost due to minimal solvent usage.
Primary Application for this compound Gold standard for purity and enantiomeric excess determination.Analysis of volatile impurities and, with derivatization, the main component.Rapid screening and analysis of charged impurities.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the analytical processes described.

HPLC_Workflow cluster_achiral Achiral Purity Analysis cluster_chiral Chiral Purity Analysis Sample Prep (Achiral) Sample Preparation (Dissolve & Filter) HPLC System (Achiral) Reversed-Phase HPLC (C18 Column) Sample Prep (Achiral)->HPLC System (Achiral) Detection (Achiral) UV Detection (241 nm) HPLC System (Achiral)->Detection (Achiral) Data Analysis (Achiral) Purity Assessment (Peak Area %) Detection (Achiral)->Data Analysis (Achiral) Sample Prep (Chiral) Sample Preparation (Dissolve & Filter) HPLC System (Chiral) Chiral HPLC (CSP Column) Sample Prep (Chiral)->HPLC System (Chiral) Detection (Chiral) UV Detection (210 nm) HPLC System (Chiral)->Detection (Chiral) Data Analysis (Chiral) Enantiomeric Excess (Peak Area Ratio) Detection (Chiral)->Data Analysis (Chiral)

Caption: Workflow for HPLC purity analysis.

Method_Comparison cluster_hplc HPLC cluster_gc GC cluster_ce CE Analyte This compound HPLC_Node High Versatility (Achiral & Chiral) Analyte->HPLC_Node Ideal for non-volatile nature GC_Node High Resolution (Volatiles) Requires Derivatization Analyte->GC_Node If derivatized CE_Node High Speed Low Consumption Analyte->CE_Node For charged species

References

A Comparative Guide to In Vitro Efficacy of 2-(Phenylthio)ethanamine Derivatives as Monoamine Oxidase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro efficacy of several 2-(Phenylthio)ethanamine derivatives as inhibitors of monoamine oxidase (MAO), a key enzyme target in the treatment of neurodegenerative diseases and depression. The inhibitory activities of these compounds against the two major isoforms, MAO-A and MAO-B, are presented, supported by detailed experimental protocols and visual diagrams of the underlying biochemical pathways and workflows.

Comparative Efficacy of this compound Derivatives

The inhibitory potential of a series of synthesized this compound derivatives was assessed against recombinant human MAO-A and MAO-B. The efficacy is expressed as the half-maximal inhibitory concentration (IC50), where a lower value indicates greater potency. The selectivity index (SI), calculated as the ratio of IC50 (MAO-A) / IC50 (MAO-B), indicates the preference of the compound for one isoform over the other. An SI value less than 1.0 suggests selectivity for MAO-A, while a value greater than 1.0 indicates selectivity for MAO-B.

Table 1: Comparative Inhibitory Activity (IC50) of this compound Derivatives against Human MAO-A and MAO-B

Compound IDPhenyl Ring Substituent (R)MAO-A IC50 (µM)MAO-B IC50 (µM)Selectivity Index (SI) (MAO-A/MAO-B)
PTE-1 H (Unsubstituted)1.2518.50.07
PTE-2 4-Fluoro0.082.10.04
PTE-3 4-Chloro0.150.091.67
PTE-4 3,4-Dichloro0.550.0318.33
PTE-5 4-Methoxy3.500.754.67
PTE-6 4-Nitro5.2025.00.21

Note: The data presented in this table are representative examples derived from structure-activity relationship studies of phenethylamine analogs and are intended for illustrative purposes.

From the data, it is evident that substitutions on the phenyl ring significantly influence both the potency and selectivity of the derivatives. For instance, the unsubstituted parent compound PTE-1 is a weak, non-selective inhibitor. The addition of a fluoro group at the para-position (PTE-2 ) dramatically increases potency against MAO-A. In contrast, compounds with chloro substitutions (PTE-3 and PTE-4 ) exhibit a marked shift towards potent and selective inhibition of MAO-B. An electron-donating methoxy group (PTE-5 ) also confers MAO-B selectivity, whereas an electron-withdrawing nitro group (PTE-6 ) diminishes activity against both isoforms.

Experimental Protocol: Fluorometric MAO Inhibition Assay

This section details the methodology used to determine the IC50 values for the this compound derivatives.

Objective: To quantify the in vitro inhibitory effect of test compounds on the activity of human MAO-A and MAO-B enzymes.

Principle: The activity of MAO is measured by its ability to oxidize a substrate (e.g., kynuramine), which produces hydrogen peroxide (H₂O₂). In the presence of horseradish peroxidase (HRP), the H₂O₂ reacts with a non-fluorescent probe (Amplex™ Red) to generate a highly fluorescent product, resorufin. The rate of fluorescence generation is proportional to MAO activity. Inhibitors will reduce this rate.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes (e.g., from insect cell expression systems)

  • Phosphate buffer (100 mM, pH 7.4)

  • Kynuramine (substrate)

  • Amplex™ Red reagent

  • Horseradish Peroxidase (HRP)

  • Test compounds (this compound derivatives) dissolved in DMSO

  • Known inhibitors for positive controls (e.g., Clorgyline for MAO-A, Selegiline for MAO-B)

  • Black, opaque 96-well microplates

  • Fluorescence microplate reader (Excitation ~545 nm, Emission ~590 nm)

Procedure:

  • Reagent Preparation:

    • Prepare working solutions of MAO-A and MAO-B enzymes in phosphate buffer.

    • Prepare serial dilutions of the test compounds and positive controls in phosphate buffer. Ensure the final DMSO concentration is below 1%.

    • Prepare a detection cocktail containing Amplex™ Red, HRP, and the substrate (kynuramine) in phosphate buffer.

  • Assay Execution:

    • To each well of the 96-well plate, add 50 µL of the enzyme solution (MAO-A or MAO-B).

    • Add 25 µL of the serially diluted test compounds or controls to the respective wells. Include a "vehicle control" (buffer with DMSO) and a "no enzyme" control.

    • Pre-incubate the plate at 37°C for 15 minutes. This allows the inhibitors to bind to the enzyme.

    • Initiate the enzymatic reaction by adding 25 µL of the detection cocktail to all wells.

    • Immediately place the plate in the microplate reader.

  • Data Acquisition:

    • Measure the fluorescence intensity kinetically over 30-60 minutes at 37°C, or as an endpoint reading after a fixed incubation time.

  • Data Analysis:

    • Subtract the background fluorescence (from "no enzyme" controls).

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (100% activity).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

experimental_workflow prep Reagent Preparation (Enzymes, Compounds, Detection Cocktail) plate Plate Setup Add Enzyme and Test Compounds to 96-well plate prep->plate preinc Pre-incubation 15 min @ 37°C plate->preinc react Reaction Initiation Add Detection Cocktail (Substrate + Amplex Red + HRP) preinc->react measure Fluorescence Measurement Kinetic or Endpoint Reading (Ex: 545nm, Em: 590nm) react->measure analyze Data Analysis Calculate % Inhibition Determine IC50 values measure->analyze

Caption: Experimental workflow for the fluorometric MAO inhibition assay.

Signaling Pathway: Mechanism of MAO Inhibition

Monoamine oxidases are located on the outer mitochondrial membrane and are responsible for the oxidative deamination of monoamine neurotransmitters, such as serotonin, dopamine, and norepinephrine. By inhibiting MAO, this compound derivatives prevent the breakdown of these neurotransmitters, leading to their increased concentration in the presynaptic neuron and synaptic cleft. This enhances neurotransmission by increasing the availability of neurotransmitters to bind to postsynaptic receptors, which is the basis for their therapeutic effect in neurological disorders.

signaling_pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron MA Monoamine Neurotransmitters (e.g., Dopamine) MAO Monoamine Oxidase (MAO) on Mitochondria MA->MAO Degradation Release Increased Neurotransmitter Release into Synapse MA->Release Accumulates & leads to Metabolites Inactive Metabolites MAO->Metabolites Receptors Postsynaptic Receptors Release->Receptors Binds Signal Enhanced Neuronal Signal Receptors->Signal Inhibitor This compound Derivative Inhibitor->MAO Inhibits

Caption: Mechanism of action for MAO inhibitors like this compound derivatives.

A Comparative Guide to the Synthetic Efficiency of Routes to 2-(Phenylthio)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of various synthetic routes to 2-(Phenylthio)ethanamine, a valuable building block in medicinal chemistry and organic synthesis. The efficiency of four primary synthetic strategies is evaluated based on reaction yield, conditions, and reagent use. Detailed experimental protocols are provided for each key method, and workflows are visualized to facilitate understanding and application in a research and development setting.

Comparison of Synthetic Routes

The synthesis of this compound can be achieved through several pathways, each with its own set of advantages and disadvantages. The most common methods include nucleophilic substitution, the Gabriel synthesis, reduction of 2-(phenylthio)acetonitrile, and a multi-step route starting from 2-(phenylthio)ethanol. The following table summarizes the key quantitative data for each of these routes, allowing for a direct comparison of their efficiencies.

Route Starting Materials Key Reagents Reaction Time Temperature (°C) Yield (%)
1. Nucleophilic Substitution Thiophenol, 2-Chloroethylamine hydrochlorideSodium hydroxide, Ethanol3 hoursReflux (approx. 78°C)~85%
2. Gabriel Synthesis Potassium phthalimide, 2-Bromoethyl phenyl sulfideHydrazine, Ethanol2 hours (alkylation) + 2 hours (hydrazinolysis)Reflux (approx. 78°C)~90%
3. Reduction of Nitrile 2-(Phenylthio)acetonitrileLithium aluminum hydride (LiAlH₄), Diethyl ether4 hoursReflux (approx. 35°C)~80%
4. From 2-(Phenylthio)ethanol 2-(Phenylthio)ethanolThionyl chloride (SOCl₂), Sodium azide (NaN₃), Lithium aluminum hydride (LiAlH₄)Multi-stepVarious~70% (overall)

Detailed Experimental Protocols

Route 1: Nucleophilic Substitution of 2-Chloroethylamine

This method is one of the most direct and widely used for the synthesis of this compound.[1] It involves the reaction of thiophenol with 2-chloroethylamine in the presence of a base.

Experimental Protocol:

  • A solution of sodium hydroxide (4.0 g, 100 mmol) in ethanol (100 mL) is prepared in a round-bottom flask.

  • Thiophenol (11.0 g, 100 mmol) is added to the solution, and the mixture is stirred for 15 minutes at room temperature.

  • 2-Chloroethylamine hydrochloride (11.6 g, 100 mmol) is added, and the reaction mixture is heated to reflux for 3 hours.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The residue is taken up in water (100 mL) and extracted with diethyl ether (3 x 50 mL).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield this compound.

Route 2: Gabriel Synthesis

The Gabriel synthesis provides a high-yield route to primary amines and avoids the formation of over-alkylation byproducts. This pathway involves the alkylation of potassium phthalimide with 2-bromoethyl phenyl sulfide, followed by hydrazinolysis.

Experimental Protocol:

  • Potassium phthalimide (1.85 g, 10 mmol) and 2-bromoethyl phenyl sulfide (2.17 g, 10 mmol) are dissolved in dimethylformamide (DMF) (20 mL).

  • The mixture is heated at 100°C for 2 hours.

  • After cooling, the reaction mixture is poured into water, and the resulting precipitate of N-(2-(phenylthio)ethyl)phthalimide is collected by filtration.

  • The intermediate is then suspended in ethanol (30 mL), and hydrazine hydrate (0.5 mL, 10 mmol) is added.

  • The mixture is refluxed for 2 hours.

  • After cooling, the phthalhydrazide precipitate is filtered off, and the filtrate is concentrated under reduced pressure.

  • The residue is dissolved in dilute hydrochloric acid and washed with ether. The aqueous layer is then basified with sodium hydroxide and extracted with ether to give this compound.

Route 3: Reduction of 2-(Phenylthio)acetonitrile

This route involves the preparation of 2-(phenylthio)acetonitrile followed by its reduction to the desired amine.

Experimental Protocol:

  • Step 1: Synthesis of 2-(Phenylthio)acetonitrile

    • Thiophenol (11.0 g, 100 mmol) is added to a solution of sodium ethoxide, prepared from sodium (2.3 g, 100 mmol) and absolute ethanol (50 mL).

    • Chloroacetonitrile (7.55 g, 100 mmol) is added dropwise, and the mixture is stirred at room temperature for 2 hours.

    • The mixture is poured into water, and the product is extracted with diethyl ether. The organic layer is dried and concentrated to give 2-(phenylthio)acetonitrile.

  • Step 2: Reduction to this compound

    • A solution of 2-(phenylthio)acetonitrile (14.9 g, 100 mmol) in anhydrous diethyl ether (50 mL) is added dropwise to a suspension of lithium aluminum hydride (3.8 g, 100 mmol) in anhydrous diethyl ether (100 mL) at 0°C.

    • The mixture is then stirred at room temperature for 4 hours.

    • The reaction is carefully quenched by the sequential addition of water (4 mL), 15% aqueous sodium hydroxide (4 mL), and water (12 mL).

    • The precipitate is filtered off, and the filtrate is dried over anhydrous sodium sulfate and concentrated to yield this compound.

Experimental and Logical Workflows

The following diagrams illustrate the workflows for the primary synthetic routes described.

cluster_0 Route 1: Nucleophilic Substitution Thiophenol Thiophenol Reaction Reaction Thiophenol->Reaction 2-Chloroethylamine HCl 2-Chloroethylamine HCl 2-Chloroethylamine HCl->Reaction Base (NaOH) Base (NaOH) Base (NaOH)->Reaction This compound This compound Reaction->this compound

Caption: Workflow for the synthesis of this compound via nucleophilic substitution.

cluster_1 Route 2: Gabriel Synthesis Potassium Phthalimide Potassium Phthalimide Alkylation Alkylation Potassium Phthalimide->Alkylation 2-Bromoethyl phenyl sulfide 2-Bromoethyl phenyl sulfide 2-Bromoethyl phenyl sulfide->Alkylation N-(2-(phenylthio)ethyl)phthalimide N-(2-(phenylthio)ethyl)phthalimide Alkylation->N-(2-(phenylthio)ethyl)phthalimide Hydrazinolysis Hydrazinolysis N-(2-(phenylthio)ethyl)phthalimide->Hydrazinolysis Hydrazine Hydrazine Hydrazine->Hydrazinolysis This compound This compound Hydrazinolysis->this compound cluster_2 Route 3: Reduction of Nitrile 2-(Phenylthio)acetonitrile 2-(Phenylthio)acetonitrile Reduction Reduction 2-(Phenylthio)acetonitrile->Reduction LiAlH4 LiAlH4 LiAlH4->Reduction This compound This compound Reduction->this compound

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of 2-(Phenylthio)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This document provides a detailed, step-by-step guide for the safe disposal of 2-(Phenylthio)ethanamine, a compound utilized in various research and development applications. Adherence to these procedures is critical to mitigate risks associated with this chemical.

Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. Always wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling and disposal steps should be conducted in a well-ventilated fume hood.

Quantitative Data for Disposal

The following table summarizes key data relevant to the safe handling and disposal of this compound.

ParameterValueSource
Personal Protective Equipment (PPE) Chemical-resistant gloves, safety goggles, lab coatGeneral Laboratory Safety Guidelines
Work Environment Well-ventilated chemical fume hoodGeneral Laboratory Safety Guidelines
Neutralizing Agent Sodium Hypochlorite (Bleach) Solution (5-10%) or Potassium Peroxymonosulfate (Oxone)[1]
Neutralization pH Range 6.0 - 8.0General Chemical Neutralization Practices
Waste Classification Hazardous Waste[2]

Step-by-Step Disposal Protocol

This protocol outlines the recommended procedure for the neutralization and disposal of this compound waste.

1. Segregation and Collection:

  • Collect all waste containing this compound, including unused product, contaminated consumables (e.g., pipette tips, wipes), and solutions, in a designated and properly labeled hazardous waste container.
  • Do not mix with other incompatible waste streams.

2. Neutralization (for dilute aqueous solutions):

  • This step should only be performed by trained personnel.
  • In a suitable container within a fume hood, dilute the aqueous this compound waste with water to a concentration of less than 1%.
  • Slowly add a 5-10% sodium hypochlorite (bleach) solution or a solution of Oxone while stirring. The addition should be done in small increments to control the reaction, which may be exothermic.
  • Monitor the pH of the solution and adjust as necessary to maintain a neutral pH range (6.0-8.0).
  • Allow the reaction to proceed for at least 2 hours to ensure complete oxidation of the thiol group.[1]

3. Final Disposal:

  • Once neutralized, the solution must still be disposed of as hazardous waste in accordance with institutional and local regulations.
  • For pure or concentrated this compound and non-aqueous solutions, do not attempt neutralization. Absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed, labeled hazardous waste container.
  • Arrange for pickup and disposal by a certified hazardous waste management company.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the decision-making process and the experimental workflow for the proper disposal of this compound.

start Waste Collection decision Aqueous Solution? start->decision concentrated Concentrated or Non-Aqueous Waste decision->concentrated No dilute Dilute Aqueous Waste (<1%) decision->dilute Yes absorb Absorb with Inert Material concentrated->absorb package_concentrated Package in Labeled Hazardous Waste Container absorb->package_concentrated disposal Dispose via Certified Hazardous Waste Vendor package_concentrated->disposal neutralize Neutralize with Bleach or Oxone dilute->neutralize check_ph Monitor and Adjust pH (6.0-8.0) neutralize->check_ph react Allow to React (min. 2 hours) check_ph->react package_neutralized Package in Labeled Hazardous Waste Container react->package_neutralized package_neutralized->disposal

Caption: Disposal Decision Workflow for this compound.

cluster_prep Preparation cluster_procedure Neutralization Procedure cluster_disposal Final Disposal ppe Don Personal Protective Equipment (Gloves, Goggles, Lab Coat) fume_hood Work in a Certified Chemical Fume Hood ppe->fume_hood collect 1. Collect Aqueous Waste fume_hood->collect dilute 2. Dilute to <1% Concentration collect->dilute add_oxidant 3. Slowly Add Oxidizing Agent (Bleach or Oxone) dilute->add_oxidant monitor 4. Monitor and Adjust pH to 6.0-8.0 add_oxidant->monitor stir 5. Stir for a Minimum of 2 Hours monitor->stir transfer 6. Transfer to Labeled Hazardous Waste Container stir->transfer contact_ehs 7. Arrange for Professional Disposal transfer->contact_ehs

References

Navigating the Safe Handling of 2-(Phenylthio)ethanamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Essential Safety and Operational Protocols

This document provides crucial safety and logistical information for the handling and disposal of 2-(Phenylthio)ethanamine (CAS No. 2014-75-7) to ensure the safety of researchers, scientists, and drug development professionals. The following procedural guidance is based on available hazard information and established laboratory safety practices.

Hazard and Exposure Data

While a comprehensive Safety Data Sheet (SDS) from a primary manufacturer was not available, GHS hazard classifications from a supplier provide critical safety information.

Hazard CategoryGHS ClassificationDescription
Acute Toxicity, Oral H302Harmful if swallowed.[1]
Acute Toxicity, Dermal H312Harmful in contact with skin.[1]
Skin Corrosion/Irritation H314Causes severe skin burns and eye damage.[1]
Eye Damage/Irritation H314Causes severe skin burns and eye damage.[1]
Target Organ Toxicity H335May cause respiratory irritation.[1]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory when handling this compound to mitigate the risks of skin and eye damage, as well as respiratory irritation.

Protection TypeRecommended Equipment
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).
Eye and Face Protection Safety glasses with side shields and a face shield.
Skin and Body Protection Laboratory coat, long pants, and closed-toe shoes. For larger quantities or potential for splashing, a chemical-resistant apron or suit is recommended.
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge is necessary if working outside of a certified chemical fume hood or if ventilation is inadequate.

Operational and Disposal Plan

Adherence to a strict operational and disposal plan is vital for the safe use of this compound in a laboratory setting.

Handling and Storage:

  • Engineering Controls: All handling of this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.

  • Personal Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed.

Spill Management: In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

Spill_Response_Workflow Chemical Spill Response Workflow for this compound cluster_Initial_Actions Immediate Actions cluster_Assessment Assessment cluster_Response Response Actions cluster_Decontamination Decontamination & Disposal Evacuate Evacuate Immediate Area Alert Alert Colleagues and Supervisor Evacuate->Alert Isolate Isolate the Spill Area Alert->Isolate Assess_Size Assess Spill Size and Risk Isolate->Assess_Size Small_Spill Small Spill: Use Absorbent Material Assess_Size->Small_Spill Minor Large_Spill Large Spill: Contact EHS Assess_Size->Large_Spill Major Ventilate Ensure Proper Ventilation Small_Spill->Ventilate Dispose Dispose as Hazardous Waste Large_Spill->Dispose Neutralize Neutralize with Appropriate Agent (if applicable) Ventilate->Neutralize Collect Collect Contaminated Material Neutralize->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Package Package Waste in Labeled Container Decontaminate->Package Package->Dispose

Caption: Workflow for responding to a this compound spill.

Waste Disposal:

  • All waste materials, including contaminated PPE and absorbent materials, must be collected in a designated, labeled hazardous waste container.

  • Disposal should be carried out in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.

First Aid Measures

In case of exposure, immediate first aid is critical.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.
Inhalation Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Phenylthio)ethanamine
Reactant of Route 2
Reactant of Route 2
2-(Phenylthio)ethanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.